molecular formula C9H9NOS2 B1597778 [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol CAS No. 337508-70-0

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Cat. No.: B1597778
CAS No.: 337508-70-0
M. Wt: 211.3 g/mol
InChI Key: CQCKNGVVCKWDLF-UHFFFAOYSA-N
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Description

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a useful research compound. Its molecular formula is C9H9NOS2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS2/c1-6-10-8(5-12-6)9-3-2-7(4-11)13-9/h2-3,5,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCKNGVVCKWDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380107
Record name [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337508-70-0
Record name [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (CAS 337508-70-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my goal is to synthesize the available data into a practical resource, elucidating not just the "what" but the "why" behind its synthesis, characterization, and potential applications. This document is structured to provide both foundational knowledge and actionable protocols for researchers engaged in the exploration of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a bifunctional molecule featuring a 2-methylthiazole ring linked to a thiophene methanol backbone. This unique arrangement of heterocycles imparts specific electronic and steric properties that are of interest in drug design.

PropertyValueSource
CAS Number 337508-70-0[1]
Molecular Formula C₉H₉NOS₂[1]
Molecular Weight 211.3 g/mol [1]
Appearance Not explicitly stated in literature; likely a solid at room temperature.
Solubility Expected to have good solubility in nonpolar organic solvents due to the extended aromatic system. Limited solubility in water is anticipated.[1]
Stability Store in a cool, dry place. Thienylmethanol derivatives' stability can be influenced by light and air, so storage under an inert atmosphere is recommended.General chemical knowledge

Synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

The primary route to obtaining [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol involves a two-step process: the formation of the precursor aldehyde followed by its reduction.

Synthesis of the Precursor: 5-(2-Methyl-1,3-Thiazol-4-yl)thiophene-2-carbaldehyde

The initial and crucial step is the construction of the thiazole-thiophene bicyclic system. While specific literature for this exact aldehyde is sparse, a common and effective method for coupling such heterocyclic systems is through a Stille or Suzuki cross-coupling reaction. An alternative and often utilized method for the formylation of electron-rich heterocycles like thiophene is the Vilsmeier-Haack reaction.

Conceptual Workflow for Vilsmeier-Haack Formylation:

G reagent1 N,N-Dimethylformamide (DMF) vilsmeier Vilsmeier Reagent (Chloroiminium salt) reagent1->vilsmeier reagent2 Phosphorus oxychloride (POCl₃) reagent2->vilsmeier intermediate Electrophilic Aromatic Substitution (Intermediate Complex) vilsmeier->intermediate start 2-(2-Methyl-1,3-thiazol-4-yl)thiophene start->intermediate Reaction with hydrolysis Aqueous Work-up (e.g., NaHCO₃ solution) intermediate->hydrolysis product 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde hydrolysis->product G compound [5-(2-Methyl-1,3-Thiazol-4-Yl) -2-Thienyl]Methanol interaction Binding Interactions (H-bonding, π-π stacking) compound->interaction target Biological Target (e.g., Enzyme, Receptor) target->interaction pathway Cellular Signaling Pathway interaction->pathway Modulates response Biological Response (e.g., Antimicrobial, Anticancer effect) pathway->response

Sources

Physicochemical properties of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (CAS No. 337508-70-0).[1] As a heterocyclic compound incorporating both thiazole and thiophene moieties, this molecule is of significant interest to researchers in medicinal chemistry and materials science. This document consolidates available structural data, outlines robust protocols for its synthesis and characterization, and discusses its potential biological relevance. The synthesis and analytical workflows are designed to be self-validating, providing researchers with a practical framework for their own investigations. This guide is intended for professionals in drug development and scientific research who require a deep, actionable understanding of this compound.

Molecular Structure and Crystallographic Analysis

The foundational characteristics of a compound are dictated by its molecular structure. [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a bi-heterocyclic system where a 2-methylthiazole ring is linked to a thiophene ring, which in turn bears a hydroxymethyl substituent.

Key Structural Identifiers

A summary of the primary molecular identifiers is presented below for unambiguous referencing.

PropertyValueSource
CAS Number 337508-70-0[1]
Molecular Formula C₉H₉NOS₂[1]
Molecular Weight 211.3 g/mol [1]
InChI Key CQCKNGVVCKWDLF-UHFFFAOYSA-N[1]
Solid-State Conformation and Crystallography

X-ray crystallographic studies provide critical insights into the three-dimensional arrangement and intermolecular interactions of the molecule in its solid state.[1] The compound crystallizes in a monoclinic system, with the thiophene and thiazole rings adopting a nearly co-planar orientation.[1] This planarity is significant as it suggests a high degree of π-conjugation across the two aromatic rings, a feature that often influences electronic and biological properties.[1]

Key crystallographic data are summarized in the table below.[1]

ParameterValueSignificance
Crystal System MonoclinicDefines the symmetry of the unit cell.
Unit Cell Volume 784.3 ųVolume occupied by the repeating crystal lattice unit.
Dihedral Angle 4.81–6.23°The small angle between the thiophene and thiazole rings confirms near-planarity and enhanced π-conjugation.[1]
N1–H···O Distance 2.89 ÅIndicates an intramolecular hydrogen bond between the methanol's hydroxyl group and the thiazole nitrogen, which stabilizes the conformation.[1]

The structural arrangement, including the key intramolecular hydrogen bond, is visualized in the diagram below.

Caption: Molecular structure showing intramolecular H-bond.

Synthesis and Purification Protocol

A reliable synthetic route is paramount for obtaining high-purity material for research. While several pathways can be envisioned, a robust and reproducible method involves the reduction of the corresponding aldehyde precursor. This approach is favored due to the commercial availability of similar starting materials and the high efficiency of the reduction step.

Proposed Synthetic Workflow

The synthesis can be achieved in two main stages: the formation of the aldehyde intermediate, 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde, followed by its selective reduction to the target alcohol.

G start Starting Materials: 2-Bromo-5-formylthiophene 2-Methyl-4-(tributylstannyl)thiazole coupling Stille Coupling (Pd Catalyst, e.g., Pd(PPh₃)₄) Toluene, Reflux start->coupling intermediate Intermediate: 5-(2-Methyl-1,3-thiazol-4-yl) thiophene-2-carbaldehyde coupling->intermediate reduction Selective Reduction (NaBH₄, Ethanol) 0°C to RT intermediate->reduction product Final Product: [5-(2-Methyl-1,3-Thiazol-4-Yl) -2-Thienyl]Methanol reduction->product purification Purification (Silica Gel Chromatography) product->purification

Caption: Proposed workflow for synthesis and purification.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for analogous thiophene derivatives.[2]

Part A: Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde (Intermediate)

  • Reactor Setup: To an oven-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-bromo-5-formylthiophene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and anhydrous toluene.

  • Reagent Addition: Add 2-methyl-4-(tributylstannyl)thiazole (1.1 eq) to the mixture via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting bromothiophene is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography or carried forward directly.

Part B: Reduction to [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

  • Dissolution: Dissolve the crude aldehyde intermediate from Part A in ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor completion by TLC.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by dilute HCl to neutralize excess NaBH₄.

  • Extraction: Extract the aqueous mixture with three portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectral signatures for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol based on its molecular structure.

G product Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) Confirms connectivity product->nmr ms Mass Spectrometry (HRMS) Confirms molecular formula product->ms ir IR Spectroscopy Confirms functional groups (e.g., -OH) product->ir purity Purity & Identity Confirmed nmr->purity ms->purity ir->purity

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Thiazole-CH~7.2 - 7.5Singlet (s)1H
Thiophene-CH~7.0 - 7.4Doublets (d)2H
-CH₂OH~4.8Singlet (s) or Doublet (d)2H
-CH₂OH Variable (depends on solvent/conc.)Broad Singlet (br s)1H
-CH₃~2.7Singlet (s)3H
  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Approximately 9 distinct signals are expected in the aromatic (~115-165 ppm), methyl (~20 ppm), and methylene (~60 ppm) regions.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Expected M⁺ Peak: The molecular ion peak [M]⁺ should be observed at m/z ≈ 211.020. The isotopic pattern, particularly the presence of two sulfur atoms, will be a key diagnostic feature.

  • Fragmentation: Common fragmentation pathways may include the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the bond between the two heterocyclic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupBondPredicted Wavenumber (cm⁻¹)
AlcoholO-H stretch3200-3500 (broad)
Aromatic C-HC-H stretch3000-3100
Aliphatic C-HC-H stretch2850-2960
Thiazole RingC=N stretch1600-1650
Aromatic RingsC=C stretch1450-1600

Biological Context and Potential Applications

The structural motif of linked thiazole and thiophene rings is prevalent in many biologically active compounds.

  • Pharmacological Potential: This compound has been noted for its potential in antimicrobial and anticancer research.[1] The combination of the electron-rich thiophene and the electron-deficient thiazole creates a unique electronic profile that can facilitate interactions with biological macromolecules.

  • Mechanism of Action: The thiazole ring, in particular, is a known pharmacophore capable of participating in hydrogen bonding and π-π stacking interactions with enzyme active sites or receptors.[1] These non-covalent interactions are crucial for modulating biochemical pathways and eliciting a pharmacological response.[1] Researchers exploring this molecule should consider screening it in assays related to kinase inhibition, antimicrobial activity, and cytotoxicity against various cancer cell lines.

Conclusion

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a well-defined heterocyclic compound with significant potential for further investigation. This guide has provided a detailed overview of its structural and physicochemical properties, based on available crystallographic data and predictive analysis. The outlined protocols for synthesis and characterization offer a reliable framework for researchers to produce and validate this molecule in their own laboratories. Its structural features strongly suggest that it is a promising candidate for drug discovery programs, particularly in the fields of oncology and infectious diseases. Future work should focus on the experimental determination of its full physicochemical profile (e.g., solubility, pKa) and a systematic exploration of its biological activity.

References

  • [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol - Benchchem.
  • Synthesis of 5-(phenylmethyl)thiophene-2-methanol - PrepChem.com. [Link]

Sources

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of the heterocyclic compound [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (CAS No. 337508-70-0). The molecule features a synthetically important and biologically relevant scaffold composed of a 2,5-disubstituted thiophene ring linked to a 2,4-disubstituted thiazole. Thiophene and thiazole moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4][5] This document details the molecule's structural and physicochemical properties, outlines a robust hypothetical synthesis strategy via palladium-catalyzed cross-coupling, and describes rigorous analytical methods for its structural verification. Furthermore, it explores the compound's potential applications in drug discovery, grounded in the established pharmacological profiles of its constituent heterocycles, and proposes a workflow for its biological evaluation. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction to Thiophene and Thiazole Scaffolds in Medicinal Chemistry

The pursuit of novel therapeutic agents is often centered on the design of molecules containing specific structural motifs known to confer desirable pharmacological properties. Among these, five-membered aromatic heterocycles containing sulfur and nitrogen are of paramount importance.[6] The thiophene ring, a sulfur-containing isostere of benzene, is a cornerstone of modern medicinal chemistry.[7] Its bioisosteric relationship with the phenyl group allows it to modulate drug-receptor interactions, improve metabolic stability, and enhance solubility, leading to superior pharmacokinetic profiles.[1][7] Consequently, thiophene is a core component in a wide array of approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug suprofen.[1][8]

Similarly, the 1,3-thiazole ring is a versatile and privileged scaffold found in numerous natural products and synthetic drugs.[5][9] It acts as a crucial pharmacophore capable of engaging in hydrogen bonding and π-π stacking interactions with biological targets.[10] This has led to its incorporation into a diverse range of therapeutics, most notably anticancer agents such as the kinase inhibitor Dasatinib and antiviral compounds.[2][3][11] The combination of these two potent heterocyclic systems into a single molecular entity, as seen in [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, creates a unique chemical architecture with significant potential for the development of novel, highly active therapeutic candidates.

Molecular Structure and Physicochemical Properties

Chemical Identity

The compound is systematically named [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 337508-70-0.[10] The core structure consists of a central thiophene ring substituted at the 5-position with a 2-methyl-1,3-thiazole group and at the 2-position with a hydroxymethyl (-CH₂OH) group.

Structural Elucidation

The connectivity of the atoms can be deduced directly from the IUPAC name. The resulting two-dimensional structure highlights the planar, aromatic nature of the coupled heterocyclic rings, which allows for potential π-system conjugation across the molecule.

molecular_structure cluster_thiophene Thiophene Ring cluster_thiazole Thiazole Ring S1 S C2 C S1->C2 C3 C C2->C3 C2->C3 Methanol H₂C-OH C2->Methanol C4 C C3->C4 C5 C C4->C5 C4->C5 C5->S1 C8 C C5->C8 S2 S C6 C S2->C6 N1 N C6->N1 C6->N1 Methyl H₃C C6->Methyl C7 C N1->C7 C7->C8 C7->C8 C8->S2

Caption: 2D structure of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

Physicochemical Data Summary

A summary of the key chemical and physical properties of the title compound is presented below. This data is essential for planning synthetic routes, purification procedures, and formulation studies.

PropertyValueSource
IUPAC Name [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol-
CAS Number 337508-70-0[10]
Molecular Formula C₉H₉NOS₂[10]
Molecular Weight 211.30 g/mol [10]
Topological Polar Surface Area 76.7 ŲCalculated
XLogP3 2.1Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bond Count 2Calculated

Synthesis and Structural Verification

Proposed Retrosynthetic Strategy

A robust and efficient synthesis of 2,5-disubstituted thiophenes and related bi-heterocyclic systems can be achieved using modern cross-coupling methodologies.[12][13][14][15][16] The Palladium-catalyzed Suzuki-Miyaura reaction, which forms carbon-carbon bonds between aryl/heteroaryl halides and boronic acids/esters, is particularly well-suited for this purpose.[17][18][19] The proposed retrosynthesis disconnects the C-C bond between the thiophene and thiazole rings, identifying a halogenated thienylmethanol derivative and a thiazole boronic ester as key precursors.

retrosynthesis Target [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (Target Molecule) Disconnect1 C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect1 Precursor1 Precursor A: (5-Bromo-2-thienyl)methanol or protected equivalent Disconnect1->Precursor1 Precursor2 Precursor B: 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole Disconnect1->Precursor2 SynthThiophene Halogenation & Reduction of Thiophene-2-carboxaldehyde Precursor1->SynthThiophene SynthThiazole Borylation of 4-Bromo-2-methylthiazole Precursor2->SynthThiazole StartingThiophene 5-Bromothiophene-2-carboxaldehyde SynthThiophene->StartingThiophene StartingThiazole 4-Bromo-2-methylthiazole SynthThiazole->StartingThiazole screening_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Confirmation & Dose-Response cluster_tier3 Tier 3: Mechanistic & Cellular Assays cluster_tier4 Tier 4: Lead Optimization HTS High-Throughput Screening (HTS) (e.g., Kinase Panel, Cell Viability) DoseResponse IC₅₀ / EC₅₀ Determination (Confirms potency of hits) HTS->DoseResponse Antimicrobial Antimicrobial Screening (MIC against bacterial/fungal panel) Antimicrobial->DoseResponse Selectivity Counter-Screening (Assess selectivity against related targets) DoseResponse->Selectivity Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) Selectivity->Mechanism Cellular Cell-Based Functional Assays (e.g., Cell Cycle Analysis, Migration) Mechanism->Cellular SAR Structure-Activity Relationship (SAR) (Synthesis of Analogues) Cellular->SAR ADME In-Vitro ADME Profiling (Solubility, Permeability, Stability) SAR->ADME

Sources

Spectroscopic Characterization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. The molecular structure, which incorporates both thiazole and thiophene rings, has drawn interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in research and development settings. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with field-proven methodologies for their acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The compound of interest, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, possesses the molecular formula C₉H₉NOS₂ and a molecular weight of approximately 211.30 g/mol . Its structure comprises a central thiophene ring linked to a 2-methylthiazole substituent and a hydroxymethyl group. This unique arrangement of aromatic and functional groups gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: ¹H and ¹³C NMR

A detailed, self-validating protocol for acquiring high-quality NMR data is presented below. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound. The precise mass is critical for any subsequent purity or concentration calculations.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons (like the hydroxyl proton) as it can slow down the exchange rate, allowing for their observation.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for all other chemical shifts.

  • Instrument Setup and Calibration:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Shim the magnetic field to ensure homogeneity, which is crucial for sharp spectral lines and accurate integration.

    • Calibrate the 90° pulse width for both ¹H and ¹³C nuclei to ensure optimal signal intensity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Workflow Diagram:

Caption: Workflow for NMR Data Acquisition and Analysis.

Expected ¹H NMR Data

The following table summarizes the anticipated proton NMR signals for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. The chemical shifts (δ) are given in parts per million (ppm) relative to TMS.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Thiophene Protons6.5 - 7.5Multiplet2H
Methanol Protons (-CH₂OH)4.5 - 5.0Singlet or Doublet2H
Hydroxyl Proton (-OH)Variable (2.0 - 5.0)Broad Singlet1H
Thiazole Methyl Group (-CH₃)~ 2.5Singlet3H

Data Interpretation:

  • The protons on the thiophene ring are expected to appear in the aromatic region (6.5-7.5 ppm) as a multiplet due to spin-spin coupling.

  • The methylene protons of the methanol group are deshielded by the adjacent oxygen and the aromatic thiophene ring, placing their signal between 4.5 and 5.0 ppm. Depending on the solvent and temperature, coupling to the hydroxyl proton may be observed, resulting in a doublet.

  • The hydroxyl proton's chemical shift is highly variable and its peak is often broad due to chemical exchange with trace amounts of water in the solvent.

  • The methyl group on the thiazole ring is expected to be a sharp singlet around 2.5 ppm.

Expected ¹³C NMR Data
Carbon Assignment Expected Chemical Shift (δ, ppm)
Thiophene Carbons120 - 150
Thiazole Carbons110 - 170
Methanol Carbon (-CH₂OH)55 - 65
Thiazole Methyl Carbon (-CH₃)15 - 25

Data Interpretation:

  • The aromatic carbons of the thiophene and thiazole rings will resonate at lower field (higher ppm values) due to their sp² hybridization and the influence of the heteroatoms.

  • The carbon of the methanol group will appear in the typical range for an sp³ carbon attached to an oxygen atom.

  • The methyl carbon will be observed at a higher field (lower ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

Methodology:

  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Lower the anvil to bring the sample into firm contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Workflow Diagram:

Caption: Workflow for ESI-MS Data Acquisition.

Expected Mass Spectrum Data
Ion Expected m/z Description
[M+H]⁺~ 212.3Protonated Molecular Ion
[M+Na]⁺~ 234.3Sodium Adduct
Fragments~ 85-95, ~129Fragments corresponding to thiophene and thiazole moieties

Data Interpretation:

  • The primary observation in the mass spectrum should be the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (211.3 + 1.0 = 212.3).

  • The presence of a sodium adduct [M+Na]⁺ is also common in ESI-MS.

  • While ESI is a soft ionization technique, some fragmentation may occur. Key fragments would likely correspond to the stable thiophene and thiazole ring structures. For instance, cleavage of the bond between the thiophene and the methanol group, or the bond between the two heterocyclic rings, would produce characteristic fragment ions.

Summary and Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. The expected ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, the IR spectrum will identify the key functional groups, and the mass spectrum will verify the molecular weight and provide insight into the molecule's stability. By following the detailed protocols and interpretation guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important heterocyclic compound.

References

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Solubility and stability of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Introduction: Characterizing a Novel Thiazole-Thiophene Heterocycle

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (C₉H₉NOS₂, Molar Mass: 211.3 g/mol , CAS: 337508-70-0) is a heterocyclic compound featuring a conjugated system of 2-methyl-1,3-thiazole and 2-thiophenemethanol rings.[1] Such hybrid systems are of significant interest in medicinal chemistry due to the diverse biological activities associated with both thiazole and thiophene scaffolds.[2][3] The thiazole ring is a key component in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1][2] Similarly, the thiophene ring is a well-established bioisostere for benzene, often incorporated to modulate physicochemical properties and enhance therapeutic activity.[4]

The progression of any new chemical entity from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among the most crucial of these are solubility and stability. Poor aqueous solubility can severely limit a drug's bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. It is designed not merely as a set of instructions, but as a technical narrative explaining the causality behind experimental choices, ensuring a robust and self-validating characterization process.

Part 1: Physicochemical Profile & Predicted Behavior

The molecular structure of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol offers initial clues to its behavior.

  • Core Heterocycles: The presence of two sulfur heteroatoms and one nitrogen atom in the thiazole and thiophene rings introduces polarity.[2][7] The nitrogen on the thiazole ring can act as a hydrogen bond acceptor.

  • Hydroxymethyl Group: The primary alcohol (-CH₂OH) substituent is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This group is expected to enhance solubility in polar protic solvents like water and alcohols.

  • Aromatic System: The conjugated π-system across the thiazole and thiophene rings suggests a planar molecular geometry, which could lead to π-π stacking interactions in the solid state, potentially lowering solubility in certain solvents.[1]

  • Methyl Group: The methyl substituent on the thiazole ring adds a degree of lipophilicity.

Based on these features, we can hypothesize that the compound will exhibit limited solubility in non-polar, aliphatic solvents and moderate to good solubility in polar organic solvents. Its aqueous solubility is likely to be low but may be influenced by pH, given the basic nature of the thiazole nitrogen.

Part 2: A Framework for Solubility Determination

Solubility is a critical determinant of a drug's absorption and bioavailability.[6] For preclinical development, both kinetic and thermodynamic solubility data are valuable. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates in an aqueous medium.[8] Thermodynamic solubility, often considered the 'gold standard', represents the true equilibrium concentration of a compound in a saturated solution.[8][9]

Experimental Workflow for Solubility Assessment

The following protocol outlines a robust procedure for determining the thermodynamic solubility of the title compound in various pharmaceutically relevant solvents.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Testing

For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable co-solvent system like acetonitrile/water) is prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation to ensure the formation of relevant products without complete destruction of the parent compound. [10] 1. Hydrolytic Degradation:

  • Acidic: Mix the compound stock with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Basic: Follow the same procedure as above, using 0.1 M NaOH as the stress agent and neutralizing with 0.1 M HCl. 2. Oxidative Degradation:

  • Mix the compound stock with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the mixture at room temperature, protected from light, and analyze at set time points. [11]The reaction can be quenched by dilution if necessary.

3. Photolytic Degradation:

  • Expose the compound in solution and as a solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. * A control sample should be wrapped in aluminum foil to protect it from light.

4. Thermal Degradation:

  • Store the compound solution and solid material in a temperature-controlled oven at an elevated temperature (e.g., 60°C or higher). Analyze samples at various time points.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the analytical method used to monitor the process. A method is considered "stability-indicating" if it can accurately quantify the decrease in the active compound's concentration due to degradation and separate it from its degradation products, excipients, and impurities. [12][13] Method Development Strategy:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point for polar to moderately non-polar compounds. [13]A mobile phase consisting of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typical. [11][14]2. Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is often necessary to resolve the parent compound from degradants with different polarities. [13]3. Wavelength Selection: The detection wavelength should be chosen to maximize the response for both the parent compound and its potential degradation products, often determined using a photodiode array (PDA) detector.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is achieved by analyzing the stressed samples to demonstrate that all degradation product peaks are resolved from the main compound peak.

Table 2: Summary of Forced Degradation Results

Stress ConditionDuration/Intensity% DegradationNo. of DegradantsObservations (e.g., RT of Major Degradant)
0.1 M HCl (60°C)24 hours
0.1 M NaOH (60°C)24 hours
3% H₂O₂ (RT)24 hours
Thermal (60°C, solid)7 days
Photolytic (ICH Q1B)Standard

Conclusion

A comprehensive understanding of the solubility and stability of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is not merely an academic exercise; it is a fundamental requirement for its successful development as a therapeutic agent. By employing the systematic, scientifically-grounded methodologies outlined in this guide—from the gold-standard shake-flask method for solubility to robust forced degradation studies for stability—researchers can build a detailed physicochemical profile of the molecule. This knowledge is indispensable for guiding formulation strategies, establishing appropriate storage conditions, ensuring patient safety, and satisfying regulatory requirements. The provided protocols and frameworks offer a clear path to generating the high-quality, reliable data needed to advance this promising compound through the drug development pipeline.

References

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Unveiling the Bioactive Potential of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol: A Technical Guide to Elucidating Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol is a heterocyclic compound featuring a scaffold that is prominent in numerous biologically active molecules. While specific research on this particular molecule is nascent, its structural components—a methyl-thiazole and a thienyl-methanol group—suggest a strong potential for therapeutic applications, particularly in oncology and infectious diseases. This technical guide synthesizes the current understanding of related compounds to propose a putative mechanism of action for [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol and provides a comprehensive roadmap for its experimental validation. We will delve into hypothesized interactions with key cellular targets and pathways, and present detailed protocols for in vitro assays to rigorously test these hypotheses.

Introduction: The Therapeutic Promise of Thiazole and Thiophene Moieties

The thiazole ring is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[1][2] Similarly, the thiophene ring system is a privileged structure in drug discovery, recognized for its ability to mimic phenyl rings while offering unique electronic and metabolic properties.[3] The combination of these two heterocyclic systems in [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol creates a molecule with significant potential for biological activity. Preliminary information suggests that this compound may exert its effects through interactions with key enzymes and receptors, with the thiazole ring playing a crucial role in hydrogen bonding and π-π stacking interactions with biological targets.[4]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol is essential for its study.

PropertyValueSource
Molecular Formula C₉H₉NOS₂[4]
Molecular Weight 211.3 g/mol [4]
CAS Number 337508-70-0[4]

Putative Anticancer Mechanism of Action: A Multi-pronged Hypothesis

Based on the established activities of structurally related thiazole and thiophene derivatives, we propose a multi-faceted mechanism of action for the potential anticancer effects of [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol. The primary hypotheses center on the disruption of microtubule dynamics and the modulation of critical cell signaling pathways.

Hypothesis 1: Inhibition of Tubulin Polymerization

A significant body of evidence points to thiazole-containing compounds as potent inhibitors of tubulin polymerization.[1][5][6] These agents bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[1] This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, leading to mitotic arrest and subsequent apoptosis.[6]

Putative Mechanism: [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol is hypothesized to bind to the colchicine site of β-tubulin, sterically hindering the polymerization of tubulin dimers into microtubules. This would lead to a G2/M phase cell cycle arrest and the induction of the intrinsic apoptotic pathway.

G2M_Arrest_Apoptosis cluster_0 Cellular Effects Compound [5-(2-Methyl-1,3-Thiazol-4-Yl) -2-Thienyl]Methanol Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of tubulin polymerization inhibition.

Hypothesis 2: Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Thiophene derivatives have been shown to modulate MAPK signaling, often by inhibiting key kinases within the pathway, such as MEK.[7][8]

Putative Mechanism: [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol may act as an inhibitor of one or more kinases in the MAPK pathway (e.g., MEK1/2 or ERK1/2). This inhibition would block downstream signaling, leading to a reduction in the expression of pro-proliferative and anti-apoptotic proteins, ultimately promoting cancer cell death.

MAPK_Inhibition cluster_1 MAPK Signaling Pathway Compound [5-(2-Methyl-1,3-Thiazol-4-Yl) -2-Thienyl]Methanol MEK MEK1/2 Compound->MEK Inhibits Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Caption: Proposed inhibition of the MAPK signaling pathway.

Putative Antimicrobial Mechanism of Action

The thiazole and thiophene moieties are present in numerous antimicrobial agents.[9][10] The mechanism of action for such compounds can be varied, often involving the inhibition of essential bacterial enzymes or disruption of the cell membrane. For thiazole-based compounds, potential targets include DNA gyrase and other enzymes involved in bacterial replication and metabolism.

Putative Mechanism: [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol may inhibit the growth of susceptible microorganisms by targeting essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. The lipophilic nature of the compound may also facilitate its interaction with and disruption of the bacterial cell membrane.

Experimental Protocols for Mechanistic Validation

To investigate the proposed mechanisms of action, a series of in vitro experiments are recommended. The following are detailed protocols for key assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. A fluorescence-based assay is a common and sensitive method.[2][11]

Objective: To determine if [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol inhibits tubulin polymerization in vitro.

Tubulin_Assay_Workflow cluster_2 Experimental Workflow A Prepare Tubulin Reaction Mix (Tubulin, GTP, Fluorescent Reporter) D Add Tubulin Reaction Mix to Wells A->D B Add Test Compound or Vehicle Control (DMSO) to 96-well plate B->D C Incubate at 37°C E Measure Fluorescence Over Time (e.g., every 30s for 90 min) D->E F Analyze Data: Plot Fluorescence vs. Time Calculate IC50 E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)[2]

  • Purified tubulin (>99%)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Polymerization buffer

  • [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol, dissolved in DMSO

  • Positive control (e.g., colchicine or nocodazole)

  • Negative control (DMSO)

  • 96-well black microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare the tubulin polymerization reaction buffer containing tubulin, GTP, and the fluorescent reporter on ice as per the manufacturer's instructions.[2]

  • Add 5 µL of various concentrations of the test compound, positive control, or DMSO vehicle to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the polymerization by adding 50 µL of the cold tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., Ex. 360 nm, Em. 450 nm) every 30 seconds for at least 60-90 minutes.[2]

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Determine the IC₅₀ value of the compound by analyzing the concentration-dependent inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][12] A G2/M arrest is a hallmark of tubulin polymerization inhibitors.

Objective: To assess if [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol induces cell cycle arrest in cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[4]

  • Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of MAPK Pathway Proteins

Western blotting is a standard technique to detect and quantify the levels of specific proteins in a sample.[13] This can be used to assess the phosphorylation status of key MAPK pathway proteins like ERK1/2.

Objective: To determine if [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol alters the phosphorylation of key proteins in the MAPK pathway.

Materials:

  • Cancer cell line

  • [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for various times and concentrations.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein (e.g., total ERK) to confirm equal loading.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol is not yet available in the public domain, data from structurally related compounds can provide a valuable benchmark for expected potency.

Table 1: Anticancer Activity of Related Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)MechanismSource
Thiazole-naphthalene derivative 5b MCF-70.48Tubulin Polymerization Inhibitor[1]
Thiazole-naphthalene derivative 5b A5490.97Tubulin Polymerization Inhibitor[1]
Thiazol-5(4H)-one derivative 4f HCT-1162.89Tubulin Polymerization Inhibitor[14]
Thiazol-5(4H)-one derivative 5a HepG-29.29Tubulin Polymerization Inhibitor[14]
2,4-disubstituted thiazole 7c HeLa3.35Tubulin Polymerization Inhibitor[15]

Table 2: Antimicrobial Activity of Related Thiazole and Thiophene Derivatives

Compound ClassMicroorganismMIC (µg/mL)Source
2,5-dichloro thienyl-substituted thiazolesS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5[9]
Thiazole compound 1 MRSA1.3[16]
Thiazole compound 2 MRSA2.8 - 5.6[16]
2-phenylacetamido-thiazole derivative 16 E. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25[9]

Conclusion and Future Directions

[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related thiazole and thiophene derivatives, it is highly plausible that this compound exhibits anticancer and/or antimicrobial activity. The proposed mechanisms of action, including the inhibition of tubulin polymerization and the modulation of the MAPK signaling pathway, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the precise biological functions of this compound. Future studies should focus on synthesizing and testing [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol in the described assays to confirm these hypotheses and to determine its therapeutic potential. Subsequent in vivo studies in relevant animal models will be crucial to validate its efficacy and safety profile.

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  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry.
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  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). Scientific Reports, 7(1), 1018.
  • Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. (2014). ChemMedChem, 9(12), 2735-2743.
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.).
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  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. (2024).
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An In-depth Technical Guide to the Discovery and Synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its probable origin within the broader context of drug discovery, outlines a robust and plausible multi-step synthesis pathway with detailed experimental protocols, and discusses its potential as a bioactive agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel heterocyclic scaffolds.

Introduction and Origin

The discovery of novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with heterocyclic compounds forming the backbone of many approved drugs. The thiazole and thiophene ring systems, in particular, are considered "privileged structures" due to their frequent appearance in biologically active compounds. [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, with the molecular formula C₉H₉NOS₂ and a molecular weight of 211.297 g/mol , is a molecule that embodies the convergence of these two important pharmacophores.[1]

The origin of this specific compound is not linked to a single serendipitous discovery but rather emerges from systematic research into the chemical space occupied by thiazole and thiophene derivatives. These classes of compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4] The rationale for synthesizing molecules such as [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is based on the principle of molecular hybridization, where known bioactive moieties are combined to explore new pharmacological effects and structure-activity relationships (SAR).

Historical Context: The Thiophene and Thiazole Scaffolds

The journey of thiophene in medicinal chemistry began with its discovery in 1882 by Viktor Meyer as an impurity in benzene. Thiazole chemistry is famously represented by the Hantzsch thiazole synthesis, a long-standing method for creating this heterocyclic core.[5] The combination of these two rings has led to the development of numerous compounds investigated for therapeutic potential.

Physicochemical and Structural Properties

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a solid at room temperature. X-ray crystallographic studies have provided detailed insights into its three-dimensional structure.

PropertyValue
Molecular Formula C₉H₉NOS₂
Molecular Weight 211.297 g/mol
CAS Number 337508-70-0
Appearance Solid

Table 1: Physicochemical properties of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.[1]

Crystallographic analysis reveals a nearly planar conformation of the linked thiophene and thiazole rings, which can be crucial for intercalation with biological macromolecules.[1]

Synthetic Pathway and Experimental Protocols

The synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can be logically approached through a two-stage process: first, the construction of the core thiazole-thiophene structure, and second, the functional group manipulation to yield the final primary alcohol. A robust method involves the synthesis of the corresponding carboxylic acid precursor, followed by its reduction.

Synthesis_Workflow cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Functional Group Reduction Thiophene_Derivative 5-Bromothiophene-2-carboxylic acid Coupling Stille Coupling Thiophene_Derivative->Coupling Thiazole_Derivative 2-Methyl-4-(tributylstannyl)thiazole Thiazole_Derivative->Coupling Carboxylic_Acid 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid Coupling->Carboxylic_Acid Pd(PPh3)4 Reduction Reduction (LiAlH4) Carboxylic_Acid->Reduction 1. LiAlH4, THF 2. H3O+ workup Final_Product [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol Reduction->Final_Product

Caption: Synthetic workflow for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

Synthesis of the Precursor: 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid

The key step in forming the core structure is the creation of the carbon-carbon bond between the thiazole and thiophene rings. Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, are highly effective for this purpose.[6] The Stille coupling, which utilizes an organotin reagent, is presented here.

Protocol 1: Stille Coupling

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add 5-bromothiophene-2-carboxylic acid (1.0 eq), 2-methyl-4-(tributylstannyl)thiazole (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid.

Reduction of the Carboxylic Acid to the Primary Alcohol

The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[7]

Protocol 2: Reduction with Lithium Aluminum Hydride

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Carboxylic Acid: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is no longer present.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation and Purification: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure. The crude [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can be purified by column chromatography on silica gel.

Causality and Experimental Choices

  • Choice of Coupling Reaction: The Stille coupling is chosen for its tolerance of a wide range of functional groups. The carboxylic acid on the thiophene ring can often be used directly without protection, simplifying the synthetic sequence. A Suzuki coupling, using a boronic acid derivative, is an excellent alternative that avoids the use of toxic tin reagents.[8][9]

  • Choice of Reducing Agent: LiAlH₄ is a potent, non-selective reducing agent that efficiently converts carboxylic acids to primary alcohols.[10] Borane (BH₃) complexes, such as BH₃-THF, are a milder alternative that can also be used and may offer better selectivity if other reducible functional groups are present.[11][12] The Fieser workup for the LiAlH₄ reaction is a well-established and safe method for quenching the reaction and precipitating aluminum salts, which simplifies purification.

Potential Biological Activity and Applications

While specific biological data for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is not widely published, the thiazole and thiophene moieties are present in numerous compounds with demonstrated pharmacological activities.

  • Anticancer Potential: Many thiazole and thiophene derivatives have been reported to possess anticancer properties.[2][3] The mechanism of action for some of these compounds involves the inhibition of critical cellular processes such as tubulin polymerization, which disrupts cell division in rapidly proliferating cancer cells.

  • Antimicrobial Activity: The combination of these two heterocycles is also a feature of compounds with antibacterial and antifungal properties. The sulfur and nitrogen atoms in the rings can act as hydrogen bond donors and acceptors, facilitating interactions with microbial enzymes and proteins.

This molecule represents a valuable scaffold for the development of new therapeutic agents. The primary alcohol functional group serves as a handle for further derivatization, allowing for the creation of libraries of related compounds for SAR studies.

Biological_Significance Core_Scaffold [5-(2-Methyl-1,3-Thiazol-4-Yl) -2-Thienyl]Methanol Thiazole Thiazole Moiety Core_Scaffold->Thiazole Thiophene Thiophene Moiety Core_Scaffold->Thiophene Drug_Discovery Drug Discovery (SAR Studies) Core_Scaffold->Drug_Discovery Derivatization Bioactivity Potential Bioactivity Thiazole->Bioactivity Thiophene->Bioactivity Anticancer Anticancer Bioactivity->Anticancer Antimicrobial Antimicrobial Bioactivity->Antimicrobial

Caption: Logical relationships of the core scaffold to its potential applications.

Conclusion

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a synthetically accessible heterocyclic compound that holds promise for applications in drug discovery. This guide has outlined its likely origins in medicinal chemistry research and provided a detailed, plausible synthetic route based on established and reliable chemical transformations. The combination of the thiazole and thiophene scaffolds suggests that this molecule and its derivatives are strong candidates for screening in anticancer and antimicrobial assays. Further research into the biological activities of this compound is warranted.

References

  • The Synthesis of Novel 2-Hetarylthiazoles Via the Stille Reaction. (2023). Preprints.org. Retrieved from [Link]

  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Retrieved from [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. (n.d.). Niner Commons. Retrieved from [Link]

  • Rons. (n.d.). [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol 100mg. Retrieved from [Link]

  • Zhang, L., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (2015). ResearchGate. Retrieved from [Link]

  • Rzepa, H. (2011). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • Ali, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-thienyl methanol. Retrieved from [Link]

  • A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. (2009). ResearchGate. Retrieved from [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]

  • Organic Chemistry Portal. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

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[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol role in cell biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol in Cellular and Molecular Research

Abstract

This technical guide provides a comprehensive overview of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, a heterocyclic compound featuring linked thiazole and thiophene rings. With the growing interest in thiazole-containing scaffolds for therapeutic development, this document serves as a core resource for researchers, scientists, and drug development professionals. We will delve into its molecular profile, synthesis, and known biological activities, with a particular focus on its potential applications in antimicrobial and anticancer research. This guide synthesizes current knowledge with practical, field-proven experimental protocols to facilitate the investigation of its role in cell biology, offering insights into its mechanism of action and pathways for future discovery.

Part 1: Molecular Profile and Physicochemical Properties

Introduction to the Thiazole-Thiophene Heterocyclic Scaffold

The integration of thiazole and thiophene rings into a single molecular entity creates a unique electronic and steric profile. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a common motif in a wide array of biologically active compounds, including Vitamin B1 (Thiamine).[1] It often participates in crucial biological interactions, such as hydrogen bonding and π-π stacking, which are fundamental for binding to enzymes and receptors.[2] Thiophene, a sulfur-containing analog of furan, is another privileged scaffold in medicinal chemistry. The combination of these two rings in [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol results in a planar, electron-rich structure with significant potential for diverse biological activities.[2]

Chemical Identity of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

This compound, with the chemical formula C9H9NOS2, is a subject of interest for its potential pharmacological effects.[2] Its structure is characterized by a 2-methyl-1,3-thiazole group attached to a 2-thienyl ring, which in turn bears a methanol group.

PropertyValueSource
IUPAC Name [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol[2]
Molecular Formula C9H9NOS2[2]
Molecular Weight 211.297 g/mol [2]
CAS Number 337508-70-0[2]
Crystallographic and Structural Insights

X-ray crystallographic studies provide critical insights into the three-dimensional geometry of the molecule, which dictates its interaction with biological targets. The compound crystallizes in a monoclinic system.[2] A key feature is the near-coplanarity of the thiophene and thiazole rings, with a dihedral angle between them reported to be in the range of 4.81–6.23°.[2] This planarity enhances π-conjugation across the two rings. The methanol substituent at the thiophene's 2-position forms a hydrogen bond with the thiazole nitrogen, which helps to stabilize the solid-state packing.[2]

Selected Structural ParameterValue (Å or °)Source
C2–S1 bond length (thiophene) 1.714 Å[2]
N1–C7 bond length (thiazole) 1.292 Å[2]
Dihedral Angle (thiophene-thiazole) 4.81–6.23°[2]

Part 2: Synthesis and Chemical Biology Considerations

A primary synthetic route for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol involves a multi-step process that leverages the nucleophilic character of the thiazole ring and the electrophilic sites on the thiophene moiety.[2] The process typically starts with the reaction of 4-methyl-1,3-thiazole with a base to form an intermediate, which then reacts with methanol under mild conditions to introduce the hydroxymethyl group.[2] Understanding this synthesis is crucial for researchers planning to generate analogs for structure-activity relationship (SAR) studies to optimize biological activity.

G cluster_synthesis Synthetic Workflow A 4-Methyl-1,3-Thiazole B Base Treatment A->B Step 1 C Thiazole Intermediate B->C Formation D Reaction with Methanol C->D Step 2 E [5-(2-Methyl-1,3-Thiazol-4-Yl) -2-Thienyl]Methanol D->E Final Product

Caption: Synthetic workflow for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

Part 3: Known and Potential Biological Activities

Broad-Spectrum Potential of the Thiazole Moiety

The thiazole ring is a versatile scaffold found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2] This established history provides a strong rationale for investigating novel thiazole-containing molecules like [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol for therapeutic potential.

Reported Activities of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Research has highlighted the potential of this specific compound in the fields of antimicrobial and anticancer research.[2] While detailed studies on its efficacy and spectrum are emerging, its structural combination of thiazole and thiophene rings suggests it may interact with various biological targets.[3][4]

Hypothesized Mechanism of Action

The mechanism of action for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is believed to involve direct interaction with molecular targets such as enzymes or cellular receptors.[2] The thiazole ring's nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions within a protein's active site.[2] These non-covalent interactions can modulate biochemical pathways, leading to the observed pharmacological effects.[2]

G cluster_moa Hypothesized Molecular Interaction Compound [5-(...)-Thienyl]Methanol Target Enzyme Active Site or Receptor Pocket Compound->Target Binding Response Modulation of Biochemical Pathway Compound->Response Induces HBond Hydrogen Bonding (Thiazole N/S) Target->HBond PiStack π-π Stacking (Aromatic Rings) Target->PiStack Effect Pharmacological Effect (e.g., Cytotoxicity) Response->Effect

Caption: Hypothesized mechanism of action at a molecular target.

Part 4: Experimental Protocols for Cellular Investigation

The following protocols are designed as self-validating systems for the initial biological characterization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

Protocol 4.1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which the compound inhibits cell growth by 50% (IC50), a key metric for anticancer potential. The MTT assay is a colorimetric method that measures the metabolic activity of cells.

Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., HepG2, A-549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

G cluster_workflow MTT Assay Workflow A Plate Cells (24h Incubation) C Treat Cells (48-72h Incubation) A->C B Prepare Compound Serial Dilutions B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan (with DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 4.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a 0.5 McFarland standard.

  • Compound Preparation: Prepare a 2-fold serial dilution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol in the broth within a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. This can be confirmed by measuring absorbance at 600 nm.

Part 5: Data Interpretation and Future Directions

Interpreting Experimental Results

The data generated from the described protocols provide the foundational biological profile of the compound.

Hypothetical Cytotoxicity Data:

Cell LineIC50 (µM)
HepG2 (Liver Cancer)15.2
A-549 (Lung Cancer)28.5
MCF-7 (Breast Cancer)19.8

Hypothetical Antimicrobial Data:

OrganismMIC (µg/mL)
S. aureus (Gram-positive)32
E. coli (Gram-negative)64
C. albicans (Fungus)>128
Future Research Avenues

The initial characterization opens several avenues for further research:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the parent compound to identify key structural features responsible for its activity and to optimize potency and selectivity.

  • Mechanism of Action Elucidation: Employ techniques such as cellular thermal shift assays (CETSA), affinity chromatography, or transcriptomics to identify the specific cellular targets and pathways modulated by the compound.

  • In Vivo Efficacy: Advance promising candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol - Benchchem. (URL: )
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  • 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | C9H7NO2S2 | CID 614467 - PubChem. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (URL: [Link])

  • Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators - ResearchGate. (URL: [Link])

  • 2-thienyl methanol thiophen-2-ylmethanol - The Good Scents Company. (URL: [Link])

  • (5-Thiophen-2-ylthiophen-2-yl)methanol | C9H8OS2 | CID 2776422 - PubChem. (URL: [Link])

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Methodological & Application

Application Note: A Convergent Synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, research-grade protocol for the synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, a heterocyclic scaffold of interest in medicinal chemistry. The strategy employs a convergent approach centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a highly reliable and versatile method for constructing C-C bonds between heteroaromatic systems.[1][2] Detailed procedures are provided for the synthesis of key intermediates, the crucial coupling step, and the final reduction to yield the target molecule.

Synthetic Strategy and Rationale

The target molecule is comprised of a 2-methylthiazole ring linked at its 4-position to the 5-position of a 2-(hydroxymethyl)thiophene ring. A retrosynthetic analysis suggests that the most robust and flexible approach is a convergent synthesis, wherein the two heterocyclic rings are prepared separately and then joined in a late-stage coupling reaction.

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier choice for this transformation.[1][2] This reaction offers broad functional group tolerance, generally proceeds under mild conditions, and is well-documented for coupling heteroaryl halides with heteroaryl boronic acids or their esters.[3][4][5]

Our forward synthesis strategy is therefore structured as follows:

  • Preparation of Thiophene Intermediate: Synthesis of 5-formyl-2-thiopheneboronic acid pinacol ester via a Miyaura borylation of a commercially available precursor.

  • Preparation of Thiazole Intermediate: Synthesis of 4-bromo-2-methyl-1,3-thiazole, a key coupling partner.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction between the two intermediates to form the core bi-heterocyclic aldehyde.

  • Final Reduction: Selective reduction of the aldehyde to the target primary alcohol using a mild hydride reagent.

A Note on the Starting Material: The specified starting material, 4-methyl-1,3-thiazole, does not directly lead to the required 2-methyl-1,3-thiazole core of the final product through a simple transformation. Therefore, for the purpose of a practical and efficient synthesis, this guide utilizes more strategically appropriate precursors for the construction of the key intermediates.

Overall Synthetic Workflow

The multi-step synthesis is visualized in the workflow diagram below.

Synthetic_Workflow A 5-Bromo-2-thiophenecarbaldehyde C Intermediate 1: 5-Formyl-2-thiopheneboronic acid pinacol ester A->C Pd(dppf)Cl₂ KOAc, Dioxane (Miyaura Borylation) B Bis(pinacolato)diboron F Intermediate 3: 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde C->F Pd(PPh₃)₄ Na₂CO₃, Toluene/EtOH/H₂O (Suzuki Coupling) D α-Bromoketone + Thioacetamide E Intermediate 2: 4-Bromo-2-methyl-1,3-thiazole D->E Hantzsch Synthesis (Cyclocondensation) G Final Product: [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol F->G NaBH₄ Methanol (Reduction)

Caption: Overall synthetic scheme for the target molecule.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts, organoboron reagents, and brominated compounds should be handled with care.

Protocol 1: Synthesis of 5-Formyl-2-thiopheneboronic acid pinacol ester (Intermediate 1)

This procedure utilizes a palladium-catalyzed Miyaura borylation to convert the C-Br bond to a C-B bond.[6][7] This reaction is highly efficient for creating boronic esters, which are stable and effective partners in subsequent Suzuki couplings.

Reaction Scheme: 5-Bromo-2-thiophenecarbaldehyde + Bis(pinacolato)diboron → 5-Formyl-2-thiopheneboronic acid pinacol ester

ReagentM.W. ( g/mol )Amount (mmol)Eq.Mass/Volume
5-Bromo-2-thiophenecarbaldehyde191.0410.01.01.91 g
Bis(pinacolato)diboron (B₂pin₂)253.9411.01.12.79 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.730.300.03219 mg
Potassium Acetate (KOAc)98.1430.03.02.94 g
1,4-Dioxane (anhydrous)---50 mL

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-thiophenecarbaldehyde (1.91 g), bis(pinacolato)diboron (2.79 g), potassium acetate (2.94 g), and Pd(dppf)Cl₂ (219 mg).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the product as a solid. This intermediate is also commercially available.[8][9]

Protocol 2: Synthesis of 4-Bromo-2-methyl-1,3-thiazole (Intermediate 2)

This key intermediate can be synthesized via several routes. The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-halocarbonyl with a thioamide, is a foundational approach.[10][11][12] For this specific isomer, multi-step literature procedures starting from different precursors may be required to achieve the desired regiochemistry.[13][14] For the purpose of this guide, it is assumed this intermediate is prepared via an established literature method or obtained commercially.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step, uniting the thiophene and thiazole moieties. The choice of catalyst, base, and solvent system is crucial for achieving high yields in heteroaryl-heteroaryl couplings.[1][4]

Suzuki_Mechanism A Pd⁰L₂ (Active Catalyst) B [Ar¹-PdII-X]L₂ (Oxidative Addition) A->B + Ar¹-X C [Ar¹-PdII-OR]L₂ (Ligand Exchange) B->C + Base D [Ar¹-PdII-Ar²]L₂ (Transmetalation) C->D + [Ar²B(OR)₂OH]⁻ D->A Reductive Elimination (+ Ar¹-Ar²) Ar1X Ar¹-X (Thiazole-Br) Ar2B Ar²-B(OR)₂ (Thiophene-Bpin) Base Base (e.g., OH⁻) Boronate [Ar²B(OR)₂OH]⁻ Base->Boronate + Ar²-B(OR)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

ReagentM.W. ( g/mol )Amount (mmol)Eq.Mass/Volume
4-Bromo-2-methyl-1,3-thiazole178.045.01.0890 mg
5-Formyl-2-thiopheneboronic acid pinacol ester238.115.51.11.31 g
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.250.05289 mg
Sodium Carbonate (Na₂CO₃)105.9915.03.01.59 g
Toluene---30 mL
Ethanol---10 mL
Water---10 mL

Procedure:

  • In a round-bottom flask, dissolve sodium carbonate (1.59 g) in water (10 mL).

  • To a separate reaction flask, add 4-bromo-2-methyl-1,3-thiazole (890 mg), 5-formyl-2-thiopheneboronic acid pinacol ester (1.31 g), and Pd(PPh₃)₄ (289 mg).

  • Add toluene (30 mL) and ethanol (10 mL) to the solids.

  • Degas the organic mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add the aqueous sodium carbonate solution to the organic mixture.

  • Heat the biphasic mixture to reflux (approx. 85-95 °C) with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde.

Protocol 4: Reduction to [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (Final Product)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the aromatic heterocyclic rings.[15][16][17]

Reaction Scheme: 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde → [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

ReagentM.W. ( g/mol )Amount (mmol)Eq.Mass/Volume
5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde221.294.01.0885 mg
Sodium Borohydride (NaBH₄)37.836.01.5227 mg
Methanol---40 mL

Procedure:

  • Dissolve the aldehyde intermediate (885 mg) in methanol (40 mL) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (227 mg) in small portions. Gas evolution (H₂) will be observed.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC.

  • Quench the reaction by slowly adding ~10 mL of water at 0 °C.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary, although the product is often obtained in high purity after extraction.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the thiazole proton (C5-H), the two thiophene protons (doublets), the methylene protons of the alcohol, the alcohol proton (broad singlet), and the thiazole methyl group.

  • ¹³C NMR: Confirm the number of unique carbon atoms corresponding to the structure.

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula ([M+H]⁺).

  • HPLC: Assess the final purity of the compound.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6522*. [Link]

  • Chen, J., et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 50(25), 3330-3333*. [Link]

  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(13), 2701–2704*. [Link]

  • Knapp, D. M., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Organic & Inorganic Au, 1(1), 29-37*. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. organic-chemistry.org. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. organic-synthesis.org. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. commonorganicchemistry.com. [Link]

  • Taylor, M. S. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Leonard, M. S. (2013). Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. YouTube. [Link]

  • Weldegrgis, B. T., & Tadesse, S. (2022). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 27(19), 6617*. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. organic-chemistry.org. [Link]

  • Organic Syntheses. (n.d.). boronic esters. orgsyn.org. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

Sources

Synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis involves a Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thiophenecarboxaldehyde, followed by its selective reduction to the target primary alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations of chemical principles, and safety considerations.

Introduction

Heterocyclic compounds containing thiazole and thiophene rings are significant scaffolds in drug discovery due to their diverse biological activities.[1] The title compound, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (C9H9NOS2, M.W. 211.30 g/mol ), is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its structure combines the electron-rich thiophene ring with the biologically active 2-methylthiazole moiety. This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.

The synthetic strategy is a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of the carbon-carbon bond between the thiazole and thiophene rings to yield the aldehyde precursor.

  • Selective Aldehyde Reduction: Conversion of the aldehyde functional group to a primary alcohol using a mild reducing agent.

This approach offers good control over the reaction and generally provides high yields.

Reaction Scheme

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Aldehyde Reduction A 4-Bromo-2-methyl-1,3-thiazole Catalyst Pd Catalyst Base, Solvent A->Catalyst B 5-Formyl-2-thiopheneboronic acid B->Catalyst C 5-(2-Methyl-1,3-Thiazol-4-Yl) -2-Thiophenecarboxaldehyde Catalyst->C D 5-(2-Methyl-1,3-Thiazol-4-Yl) -2-Thiophenecarboxaldehyde Reducing_Agent NaBH4 Methanol D->Reducing_Agent E [5-(2-Methyl-1,3-Thiazol-4-Yl) -2-Thienyl]Methanol Reducing_Agent->E

Figure 1: Overall synthetic workflow for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )SupplierNotes
4-Bromo-2-methyl-1,3-thiazoleC4H4BrNS178.05Commercially available
5-Formyl-2-thiopheneboronic acidC5H5BO3S155.97Commercially available
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C6H5)3)41155.56Commercially availableHandle in a fume hood.
Sodium Carbonate (anhydrous)Na2CO3105.99Commercially availableDry before use.
1,4-DioxaneC4H8O288.11Commercially availableAnhydrous, <50 ppm water.
Sodium BorohydrideNaBH437.83Commercially availableHandle with care, reacts with water.
MethanolCH3OH32.04Commercially availableAnhydrous.
Dichloromethane (DCM)CH2Cl284.93Commercially available
Ethyl Acetate (EtOAc)C4H8O288.11Commercially available
HexaneC6H1486.18Commercially available
Anhydrous Magnesium SulfateMgSO4120.37Commercially available
Deionized WaterH2O18.02-

Experimental Protocol

Part 1: Synthesis of 5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thiophenecarboxaldehyde

This procedure is adapted from established Suzuki-Miyaura cross-coupling methodologies for heterocyclic compounds.[2][3]

Workflow Diagram:

Suzuki_Coupling_Workflow A Combine Reactants and Catalyst (4-bromo-2-methyl-1,3-thiazole, 5-formyl-2-thiopheneboronic acid, Pd(PPh3)4, Na2CO3) in 1,4-Dioxane/Water B Degas the Mixture (e.g., with Argon or Nitrogen) A->B C Heat the Reaction Mixture (e.g., 80-90 °C) B->C D Monitor Reaction Progress (e.g., by TLC or LC-MS) C->D E Cool to Room Temperature D->E F Aqueous Work-up (Extraction with Ethyl Acetate) E->F G Dry Organic Layer (e.g., over MgSO4) F->G H Purification (Column Chromatography) G->H I Characterization of Aldehyde (NMR, MS) H->I

Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methyl-1,3-thiazole (1.0 eq), 5-formyl-2-thiopheneboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: In a fume hood, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water. The total solvent volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent).

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thiophenecarboxaldehyde as a solid.[4][5]

Part 2: Synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

This procedure utilizes the well-established and selective reduction of an aldehyde to a primary alcohol using sodium borohydride.[6][7][8]

Workflow Diagram:

Reduction_Workflow A Dissolve Aldehyde in Methanol B Cool the Solution (0 °C, ice bath) A->B C Portion-wise Addition of NaBH4 B->C D Stir at Room Temperature C->D E Monitor Reaction Progress (TLC) D->E F Quench the Reaction (e.g., with water or dilute acid) E->F G Remove Solvent (under reduced pressure) F->G H Aqueous Work-up (Extraction with DCM or EtOAc) G->H I Purification (Recrystallization or Column Chromatography) H->I J Characterization of Alcohol (NMR, MS, m.p.) I->J

Figure 3: Step-by-step workflow for the reduction of the aldehyde to the alcohol.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thiophenecarboxaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water or dilute hydrochloric acid (1 M) at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Work-up: Add deionized water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[1]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (m.p.): To assess purity.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a comprehensive guide for the synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. By following these detailed steps, researchers can reliably produce this valuable compound for further investigation in various fields of chemical and biological sciences. The two-step approach involving a Suzuki-Miyaura coupling and a subsequent reduction is a robust and versatile method for the synthesis of this and related heterocyclic molecules.

References

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. 2011. Available from: [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available from: [Link]

  • SciSpace. Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. 2013. Available from: [Link]

  • Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available from: [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available from: [Link]

  • PubChem. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. Available from: [Link]

  • VNU University of Science. Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. 2022. Available from: [Link]

Sources

Laboratory Preparation of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol is a heterocyclic compound featuring a scaffold that integrates thiazole and thiophene rings.[1] This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. The compound, with the molecular formula C9H9NOS2 and a molecular weight of 211.3 g/mol , serves as a valuable building block for the synthesis of more complex chemical entities with potential therapeutic applications.[1] This application note provides a comprehensive guide for the laboratory-scale synthesis of [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol, detailing a reliable three-step synthetic route commencing with the Hantzsch thiazole synthesis, followed by a Vilsmeier-Haack formylation, and concluding with the reduction of the resulting aldehyde.

Synthetic Strategy Overview

The synthesis of [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol is approached via a convergent three-step sequence. The initial step involves the construction of the core 2-methyl-4-(thiophen-2-yl)thiazole scaffold through the well-established Hantzsch thiazole synthesis. This is followed by the regioselective introduction of a formyl group onto the thiophene ring at the 5-position via the Vilsmeier-Haack reaction. The final step is the selective reduction of the aldehyde functionality to the desired primary alcohol using sodium borohydride.

A three-step synthetic route to the target compound.

Part 1: Synthesis of 2-Methyl-4-(thiophen-2-yl)thiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of thiazole rings from α-haloketones and thioamides.[2][3] In this protocol, 2-bromoacetylthiophene reacts with thioacetamide to form the desired 2-methyl-4-(thiophen-2-yl)thiazole.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromoacetylthiophene205.0710.25 g0.05
Thioacetamide75.134.13 g0.055
Ethanol46.07100 mL-
Sodium Bicarbonate84.01As needed-
Dichloromethane84.93As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetylthiophene (10.25 g, 0.05 mol) and thioacetamide (4.13 g, 0.055 mol) in 100 mL of ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-methyl-4-(thiophen-2-yl)thiazole.

Part 2: Synthesis of 5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thiophenecarbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In this step, 2-methyl-4-(thiophen-2-yl)thiazole undergoes formylation at the electron-rich 5-position of the thiophene ring using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-4-(thiophen-2-yl)thiazole181.279.06 g0.05
Phosphorus Oxychloride (POCl₃)153.3311.5 g (7.0 mL)0.075
N,N-Dimethylformamide (DMF)73.095.48 g (5.8 mL)0.075
1,2-Dichloroethane98.96100 mL-
Sodium Acetate82.03As needed-
Dichloromethane84.93As needed-
Anhydrous Sodium Sulfate120.37As needed-
Experimental Protocol
  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (5.8 mL, 0.075 mol) in 20 mL of 1,2-dichloroethane to 0 °C in an ice bath. Slowly add phosphorus oxychloride (7.0 mL, 0.075 mol) dropwise to the cooled DMF solution while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-methyl-4-(thiophen-2-yl)thiazole (9.06 g, 0.05 mol) in 80 mL of 1,2-dichloroethane dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours. Monitor the reaction by TLC.

  • Quenching: Caution: The quenching of POCl₃ is highly exothermic and can be dangerous if not performed correctly. [6] Cool the reaction mixture to room temperature. In a separate large beaker, prepare a saturated aqueous solution of sodium acetate. Slowly and carefully, pour the reaction mixture into the stirred sodium acetate solution. This reverse quench helps to control the exotherm from the hydrolysis of excess POCl₃.[6]

  • Extraction and Workup: After the quench is complete, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 5-(2-methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde.

Part 3: Synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

The final step involves the selective reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.[7][8]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thiophenecarbaldehyde209.2910.46 g0.05
Sodium Borohydride (NaBH₄)37.832.84 g0.075
Methanol32.04150 mL-
1 M Hydrochloric Acid36.46As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate120.37As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-(2-methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde (10.46 g, 0.05 mol) in 150 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: To the cooled solution, add sodium borohydride (2.84 g, 0.075 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quenching: Caution: Quenching sodium borohydride reactions with acid will generate flammable hydrogen gas. [9] Cool the reaction mixture back to 0 °C and slowly add 1 M hydrochloric acid dropwise to neutralize the excess sodium borohydride and adjust the pH to ~7.

  • Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure final product.

General purification workflow for the synthesized compounds.

Characterization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

The structure and purity of the final compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Thiophene protons are expected to resonate in the range of δ 6.5–7.5 ppm. The thiazole methyl group should appear as a singlet around δ 2.5 ppm. The methanol (-CH₂OH) protons are anticipated to show splitting patterns in the region of δ 4.5–5.0 ppm.[1]
¹³C NMR The spectrum should show the expected number of carbon signals corresponding to the thiophene, thiazole, methyl, and methanol carbons.
Mass Spectrometry The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (211.3 g/mol ).[1]
Melting Point A sharp melting point indicates a high degree of purity.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water.[2][7][10][11][12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Quenching should be done with extreme care, preferably by reverse addition to a basic or buffered solution.[6]

  • Thioacetamide: Harmful if swallowed and may cause cancer.[1][6][13][14][15] Handle with gloves and avoid creating dust.

  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin.[9][16][17][18] In contact with water, it releases flammable gases which may ignite spontaneously.[16][17][18] Handle in a well-ventilated area and away from sources of ignition. Quenching should be performed slowly and at a low temperature.

  • n-Butyllithium (if used for lithiation): Pyrophoric liquid that catches fire spontaneously if exposed to air.[11][19][20][21][22] Reacts violently with water.[22] Must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]

  • How can I properly quench POCl3? (2020, September 14). ResearchGate. [Link]

  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl Roth. [Link]

  • Phosphorus oxychloride. (n.d.). Lanxess. [Link]

  • New quenching system and application thereof. (n.d.).
  • Phosphorus oxychloride - SAFETY DATA SHEET. (n.d.). Acros Organics. [Link]

  • Sodium borohydride. (2025, March 26). PENTA. [Link]

  • 111530 - Sodium borohydride powder - Safety Data Sheet. (n.d.). PENTA. [Link]

  • Material Safety Data Sheet. (2005, October 10). West Liberty University. [Link]

  • Safety Data Sheet: Thioacetamide. (n.d.). Carl Roth. [Link]

  • My friend phosphorus oxychloride. (2009, June 3). Chemical Space. [Link]

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  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Synthesis and Some Transformations of 2-(2'-Thienyl)benzothiazole. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]

  • Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC. [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). The Royal Society of Chemistry. [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (2010, August 23). ACS Publications. [Link]

  • Synthesis of Thiazole Derivative 3. (n.d.). Bio-protocol. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.). MDPI. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). The Royal Society of Chemistry. [Link]

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Application Notes and Protocols for Antimicrobial Assays Using [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Thiazolyl-Thienyl Scaffold for Antimicrobial Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The heterocyclic compound, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, presents a compelling candidate for investigation. This molecule integrates a thiazole ring, a known pharmacophore in many antimicrobial drugs, with a thiophene moiety, another heterocyclic system recognized for its diverse biological activities.[1][2] The structural combination of these two rings may offer unique electronic and steric properties that could translate into potent and selective antimicrobial action.[1]

This document serves as a comprehensive guide for researchers initiating antimicrobial evaluation of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. It provides detailed, field-proven protocols for determining its inhibitory and bactericidal activity against a panel of relevant microorganisms. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and data integrity.[3][4]

Compound Profile: [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

  • Chemical Name: [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

  • Molecular Formula: C₉H₉NOS₂[1]

  • Molecular Weight: 211.3 g/mol [1]

  • CAS Number: 337508-70-0[1]

  • Structure: A 2-methylthiazole group linked to a thiophene ring, which in turn is substituted with a methanol group.

Hypothesized Mechanism of Action

While the precise mechanism of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is yet to be elucidated, the structural motifs provide clues to its potential modes of action. Thiazole-containing compounds have been shown to exert their antimicrobial effects through various pathways, including the inhibition of biofilm formation and interference with essential cellular processes.[5] Some 2-aminothiazole derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[6] Thiophene derivatives have also been identified as promising antibacterial agents, with some showing bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli.[7] A potential mechanism for related thiophenyl-pyrimidine derivatives is the inhibition of FtsZ polymerization, a crucial step in bacterial cell division.[8] The combination of these two heterocyclic systems in the target molecule may lead to a multi-targeted or novel mechanism of action.

Experimental Protocols

Preparation of Stock Solution

The accurate preparation of the compound's stock solution is critical for obtaining reliable and reproducible results in antimicrobial susceptibility testing.

Rationale: A high-concentration, sterile stock solution allows for precise serial dilutions and minimizes the volume of solvent added to the assay medium, thereby reducing the risk of solvent-induced microbial toxicity or inhibition. The choice of solvent is dictated by the compound's solubility.

Protocol:

  • Solvent Selection: Based on the physicochemical properties of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is a recommended initial solvent for solubilizing [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

  • Calculation: To prepare a 10 mg/mL (10,000 µg/mL) stock solution, accurately weigh 10 mg of the compound using a calibrated analytical balance.

  • Dissolution: Aseptically transfer the weighed compound into a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, molecular biology grade DMSO. Vortex thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C or below to maintain stability.[9] Avoid repeated freeze-thaw cycles.[10]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[12]

Rationale: This quantitative method allows for the testing of multiple concentrations of the compound against a standardized inoculum of bacteria in a 96-well microtiter plate format, enabling high-throughput screening.[13] The protocol adheres to CLSI guidelines to ensure standardization.[3]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate wells with diluted compound and bacterial suspension A->C B Prepare serial 2-fold dilutions of compound in broth (e.g., 128 to 0.25 µg/mL) B->C E Incubate at 35-37°C for 16-20 hours C->E D Include Growth Control (broth + bacteria) and Sterility Control (broth only) D->E F Visually assess for turbidity. MIC = lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

Detailed Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Prepare Compound Dilutions:

    • Perform serial two-fold dilutions of the [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. A typical concentration range to test is 128 µg/mL to 0.25 µg/mL.

  • Inoculation of Microtiter Plate:

    • Further dilute the standardized bacterial inoculum in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.[9]

    • Add the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[4]

Rationale: This method is simple, cost-effective, and provides a visual representation of the antimicrobial activity. A zone of inhibition around a disk impregnated with the test compound indicates that the bacteria are susceptible.

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar (MHA) plate to create a bacterial lawn A->C B Prepare compound-impregnated filter paper disks D Place impregnated disk on the agar surface B->D C->D E Incubate at 35-37°C for 16-18 hours D->E F Measure the diameter of the zone of inhibition in millimeters (mm) E->F

Caption: Workflow for Disk Diffusion Assay.

Detailed Protocol:

  • Prepare Impregnated Disks:

    • Aseptically apply a known amount of the [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol stock solution to sterile blank filter paper disks (6 mm in diameter) and allow the solvent to evaporate completely.[15]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of bacterial growth.

  • Disk Application:

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35-37°C for 16-18 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[16] The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints for known antibiotics, though for a novel compound, the zone diameter provides a qualitative measure of activity.[12]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required for bacterial killing (bactericidal activity). This is a crucial parameter for the development of effective antimicrobial therapies. The MBC is determined by subculturing from the clear wells of the MIC assay.

Detailed Protocol:

  • Following MIC Determination:

    • Select the wells from the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations).

  • Subculturing:

    • Using a calibrated loop or pipette, take a small aliquot (e.g., 10 µL) from each clear well and plate it onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is practically determined by identifying the lowest concentration plate with no bacterial growth (or only one or two colonies).

Data Presentation and Interpretation

The results from these assays should be meticulously recorded and presented in a clear, tabular format for easy comparison and analysis.

Table 1: Example Data Summary for Antimicrobial Activity of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Test MicroorganismStrain IDMIC (µg/mL)Zone of Inhibition (mm)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212
Candida albicansATCC 90028

Interpretation of MBC/MIC Ratio:

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).

Conclusion and Future Directions

These application notes provide a standardized framework for the initial antimicrobial characterization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. By adhering to these CLSI-based protocols, researchers can generate high-quality, reproducible data that will be crucial for the subsequent stages of drug discovery and development. Future studies should aim to expand the panel of test organisms, including clinically relevant drug-resistant strains, and delve deeper into the compound's mechanism of action, selectivity, and potential for in vivo efficacy.

References

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  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Link

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  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. Link

  • CLSI. (2015). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Tenth Edition. Link

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Link

  • Humphries, R. M. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. CLSI. Link

  • CLSI. (2022). Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. Link

  • CLSI. (2021). ISO16256 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Link

  • CLSI. (2006). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. ANSI Webstore. Link

  • [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. (n.d.). Benchchem. Link

  • Farag, A. M., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(11), 8210–8226. Link

  • [5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolyl]methanol. (n.d.). Adooq. Link

  • Abdel-Wahab, B. F., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. Link

  • Upadhyay, A., et al. (2012). Design and Synthesis of 2-aminothiazole Based Antimicrobials Targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(18), 5948–5951. Link

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 12. Link

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(9), 3692–3701. Link

  • Al-Ghorbani, M., et al. (2016). Synthesis, characterization, and evaluation of anti-inflammatory and antibacterial activities of novel set of trisubstituted thiazole compounds. Journal of Infection and Public Health, 9(5), 629-640. Link

  • Chen, Y. L., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(12), 6789–6796. Link

  • Panek, D., et al. (2018). Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold. Molecules, 23(7), 1661. Link

  • Sychra, P., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(22), 5485. Link

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  • 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. (n.d.). PubChem. Link

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  • (5-(2-THIENYL)-3-ISOXAZOLYL)METHANOL. (n.d.). LabSolu. Link

  • Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 143–154. Link

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Application Notes and Protocols for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Thiazole-Thiophene Hybrid Compound

The confluence of thiazole and thiophene moieties in a single molecular entity, such as [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, presents a compelling prospect for researchers in oncology and cell biology. Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including promising anticancer properties.[1][2] These derivatives have been shown to interact with various biological targets, leading to the modulation of critical cellular pathways.[1] The thiophene ring system, another sulfur-containing heterocycle, is also a key pharmacophore in many biologically active compounds, with its derivatives demonstrating significant anticancer effects.[3][4] The anticancer mechanisms of thiophene derivatives are diverse, ranging from the inhibition of topoisomerase and tyrosine kinases to the induction of apoptosis.[3][4]

The unique structural architecture of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, combining these two potent scaffolds, suggests a high potential for novel biological activity. Preliminary investigations into related thiazole-containing compounds have indicated a possible role in the modulation of autophagy, a fundamental cellular process of self-degradation that is intricately linked with cancer cell survival and death.[5][6] This document provides a comprehensive guide for researchers to explore the cell culture applications of this novel compound, with a primary focus on its potential as an anticancer agent and its influence on autophagy. The protocols detailed herein are designed to be robust and self-validating, providing a solid framework for investigating the compound's mechanism of action.

I. Postulated Mechanism of Action: Intersection of Anticancer Activity and Autophagy Modulation

Based on the known biological activities of its constituent moieties, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is hypothesized to exert its anticancer effects through a multi-pronged approach. Thiazole derivatives have been reported to induce apoptosis and interfere with cancer cell signaling pathways.[7][8] Furthermore, the compound's structure lends itself to potential interactions with key regulators of cell survival and proliferation.

A particularly intriguing avenue of investigation is the compound's potential to modulate autophagy. Autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death, depending on the cellular context and the nature of the therapeutic agent. Some anticancer compounds have been shown to induce autophagic cell death, while others may inhibit autophagy to sensitize cancer cells to other treatments. A study on the thiazole derivative CPTH6 revealed its ability to impair autophagy by blocking the degradation of autophagosomes.[5] This suggests that [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol could potentially influence the autophagic flux, a critical determinant of cellular fate.

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and autophagy.[9][10] In nutrient-rich conditions, mTOR is active and suppresses autophagy. Conversely, inhibition of mTOR is a potent trigger for autophagy induction.[10] Many anticancer drugs exert their effects by targeting the mTOR pathway.[11] Therefore, it is plausible that [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol may directly or indirectly interact with components of the mTOR pathway, leading to the modulation of autophagy and subsequent effects on cancer cell viability.

Hypothesized Signaling Pathway

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_autophagy Autophagy Regulation Growth Factors Growth Factors mTORC1 mTORC1 (Active) Growth Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates ULK1 ULK1 mTORC1->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol Test Compound [5-...(Methanol) [5-...(Methanol) [5-...(Methanol)->mTORC1 Potential Inhibition?

Caption: Potential interaction of the test compound with the mTOR signaling pathway to induce autophagy.

II. Experimental Protocols

This section provides detailed protocols for assessing the cytotoxic and autophagic effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol in relevant cancer cell lines.

A. Cell Line Selection and Culture

A panel of human cancer cell lines is recommended to evaluate the compound's activity across different cancer types.

Cell LineCancer TypeKey Characteristics
A549 Non-small cell lung cancerAdherent, epithelial-like morphology.[12][13]
HepG2 Hepatocellular carcinomaEpithelial-like, grows in clusters.[14][15]
MCF-7 Breast adenocarcinomaEstrogen receptor-positive, adherent.[16][17]

General Cell Culture Protocol:

  • Culture cells in their recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12][17]

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.[17]

  • Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA for detachment.[18][19]

B. Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[20]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[21]

  • Compound Treatment: Prepare a stock solution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.[21]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assessment

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

C. Detection of Autophagy: LC3 Western Blotting

The conversion of LC3-I to LC3-II is a hallmark of autophagy. Western blotting is a reliable method to detect this conversion.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol at concentrations around its IC50 value for 24 hours. Include a positive control (e.g., rapamycin) and a negative control (vehicle).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the level of LC3-II indicates an induction of autophagy. Also, probe for β-actin as a loading control.

Data Interpretation: An accumulation of LC3-II can indicate either an increase in autophagosome formation or a blockage in autophagosome degradation. To distinguish between these two possibilities, an autophagic flux assay using lysosomal inhibitors like Bafilomycin A1 or Chloroquine should be performed in conjunction with the compound treatment.

III. Concluding Remarks

The protocols outlined in this document provide a robust starting point for elucidating the cellular effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. The combination of cytotoxicity screening and autophagy analysis will offer valuable insights into its potential as a novel anticancer agent. Further investigations could explore its effects on apoptosis, cell cycle progression, and the specific molecular targets within the mTOR pathway and other relevant signaling cascades. The unique chemical structure of this compound warrants a thorough investigation to unlock its full therapeutic potential.

IV. References

  • Gomha, S. M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. * Heliyon*, 11(1), e23456. [Link]

  • Singh, A., & Sharma, P. K. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(1), 1-25. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. [Link]

  • ENCODE Project Consortium. (n.d.). MCF-7 Cell Culture. [Link]

  • Trisciuoglio, D., et al. (2013). The thiazole derivative CPTH6 impairs autophagy. Cell Death & Disease, 4(3), e524-e524. [Link]

  • Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9490-9498. [Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR signaling in growth, metabolism, and disease. Cell, 168(6), 960-976. [Link]

  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. [Link]

  • Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3. [Link]

  • Kumar, A., & Singh, P. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Discovery Technologies, 19(2), 1-22. [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. [Link]

  • REPROCELL. (2021). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. [Link]

  • González, A., & Hall, M. N. (2021). The mTOR–Autophagy Axis and the Control of Metabolism. Frontiers in Cell and Developmental Biology, 9, 700147. [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. [Link]

  • ResearchGate. (2012). How to culture MCF7 cells?. [Link]

  • Zou, Z., et al. (2020). mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Progress and Challenges. Cell & Bioscience, 10(1), 1-13. [Link]

  • ResearchGate. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]

  • REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2021). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Polycyclic Aromatic Compounds, 41(4), 849-860. [Link]

  • Yamamoto-Imoto, H., et al. (2022). Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence. STAR protocols, 3(3), 101539. [Link]

  • UCSC Genome Browser. (2008). MCF-7 Cell Culture and +/- estrogen treatment. [Link]

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]

  • ENCODE Project Consortium. (n.d.). HepG2 culture conditions. [Link]

  • Wang, Y., et al. (2020). Discovery of new fluorescent thiazole-pyrazoline derivatives as autophagy inducers by inhibiting mTOR activity in A549 human lung cancer cells. Cell Death & Disease, 11(7), 555. [Link]

  • Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9490-9498. [Link]

  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line. [Link]

  • AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. [Link]

  • ResearchGate. (2022). Autophagy LC3 protein, Western blot ?. [Link]

  • ResearchGate. (n.d.). Signaling pathways regulating autophagy. mTOR signaling is involved in.... [Link]

  • DergiPark. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. [Link]

  • ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • Kim, J., & Guan, K. L. (2015). mTOR as a central hub of nutrient signalling and cell growth. Nature cell biology, 17(1), 12-13. [Link]4459831/)

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Application Notes and Protocols for the In Vitro Evaluation of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Thiazole-Thiophene Heterocyclic Compound in Oncology Research

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a heterocyclic compound that incorporates both thiazole and thiophene ring structures.[1] Compounds within the thiazole class have garnered significant interest in oncology for their potential to inhibit cancer cell proliferation. The proposed mechanism of action for some thiazole derivatives involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a critical process for cell division. This disruption can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancerous cells.[1]

These application notes provide a comprehensive framework for the initial in vitro characterization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol's anti-cancer potential. The described workflow is designed to be a self-validating system, moving from broad cytotoxicity screening to more detailed mechanistic assays. This structured approach allows researchers to efficiently determine the compound's efficacy and elucidate its mode of action.

Experimental Design: A Tiered Approach to In Vitro Characterization

A logical and cost-effective strategy for evaluating a novel compound involves a tiered approach. We begin with a broad assessment of cytotoxicity across a panel of cancer cell lines to determine the compound's potency and spectrum of activity. Promising results from this initial screen will then trigger a cascade of more detailed mechanistic studies to understand how the compound exerts its effects.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Functional Characterization Cytotoxicity Screening Cytotoxicity Screening Apoptosis Assays Apoptosis Assays Cytotoxicity Screening->Apoptosis Assays Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Screening->Cell Cycle Analysis Determine IC50 Cell Migration Assay Cell Migration Assay Apoptosis Assays->Cell Migration Assay Clonogenic Assay Clonogenic Assay Cell Cycle Analysis->Clonogenic Assay

Caption: Tiered workflow for in vitro evaluation of the test compound.

PART 1: Cytotoxicity Screening - The MTT Assay

The initial step is to assess the compound's ability to reduce the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in the formazan concentration is indicative of reduced cell viability.

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a viable cell count.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[3]

Data Analysis and Presentation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, should be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineTissue of OriginIC50 (µM) after 48h Exposure
MCF-7 Breast Adenocarcinoma[Insert experimental value]
A549 Lung Carcinoma[Insert experimental value]
HeLa Cervical Adenocarcinoma[Insert experimental value]
PC-3 Prostate Adenocarcinoma[Insert experimental value]
HCT116 Colorectal Carcinoma[Insert experimental value]
Caption: Example table for summarizing IC50 values of the test compound.

PART 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of the compound is established, the next logical step is to investigate the underlying mechanisms of cell death. Based on the known activities of similar thiazole-containing compounds, we will focus on apoptosis and cell cycle arrest.[1]

Assessment of Apoptosis

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. We will employ two complementary assays to assess apoptosis: Annexin V/Propidium Iodide (PI) staining to detect early and late apoptotic events, and a Caspase-Glo 3/7 assay to measure the activity of key executioner caspases.

This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5][6]

  • Cell Treatment: Seed and treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[5][6]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[7]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.[7] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[5][7]

G cluster_0 Cell Population Analysis a Healthy Cells Annexin V- / PI- b Early Apoptotic Annexin V+ / PI- c Late Apoptotic/Necrotic Annexin V+ / PI+

Caption: Interpretation of Annexin V and PI staining results.

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[8]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9]

  • Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the wells. Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence is indicative of increased caspase-3/7 activity.[8]

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, we will use propidium iodide (PI) staining followed by flow cytometry. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for a relevant time period (e.g., 24 hours). Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at 4°C for several weeks after fixation.[10][12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[12][13]

  • Incubation: Incubate for 15-30 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry, collecting data on a linear scale.[13] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle PhaseControl (%)Treated (%)
G0/G1 [Insert value][Insert value]
S [Insert value][Insert value]
G2/M [Insert value][Insert value]
Caption: Example table for summarizing cell cycle distribution data.

PART 3: Functional Consequences of Compound Treatment

To further characterize the anti-cancer effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, we will assess its impact on two key cancer cell behaviors: migration and long-term proliferative capacity.

Cell Migration - The Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study collective cell migration in vitro. A "wound" or scratch is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap is monitored over time.[14][15]

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Use a sterile pipette tip to create a straight scratch across the center of the monolayer.[14]

  • Washing and Treatment: Wash the wells with PBS to remove detached cells and debris. Add fresh medium containing a sub-lethal concentration of the test compound. It is advisable to use serum-free or low-serum medium to minimize cell proliferation.

  • Imaging: Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope with a camera.[14]

  • Data Analysis: The rate of wound closure can be quantified by measuring the area of the gap at each time point. A delay in wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.

Long-Term Survival - The Colony Formation (Clonogenic) Assay

The colony formation assay assesses the ability of a single cell to undergo enough divisions to form a colony (typically defined as a cluster of at least 50 cells). This assay measures the long-term reproductive viability of cells after treatment with a cytotoxic agent.

  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) to allow for the formation of distinct colonies.[16]

  • Treatment: Allow the cells to attach overnight, then treat with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Incubation: After treatment, replace the medium with fresh, compound-free medium and incubate for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed.[17]

  • Fixing and Staining: Gently wash the colonies with PBS, fix them with a solution such as 4% paraformaldehyde, and then stain with a dye like crystal violet.[16]

  • Colony Counting: Count the number of colonies in each well. The plating efficiency and surviving fraction can be calculated to determine the compound's effect on clonogenic survival.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol as a potential anti-cancer agent. The data generated from these assays will provide critical insights into the compound's cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its impact on cell migration and long-term survival. Positive and compelling results from this comprehensive in vitro screening will form a strong basis for further preclinical development, including target identification studies, in vivo efficacy testing in animal models, and pharmacokinetic/pharmacodynamic profiling.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Pharmatest Services. (n.d.). In vitro assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Wound healing assay. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Abbkine Scientific. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440–451. [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of different human cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • University of Queensland. (2017). Cancer cell line selection made easy. Retrieved from [Link]

  • PubMed Central. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Retrieved from [Link]

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Comprehensive Analytical Characterization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (C9H9NOS2)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Abstract and Introduction

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a heterocyclic compound featuring linked thiazole and thiophene rings, a scaffold of significant interest in medicinal chemistry for its potential antimicrobial and anticancer activities.[1] With a molecular formula of C₉H₉NOS₂ and a molecular weight of 211.30 g/mol , rigorous analytical characterization is imperative to ensure its identity, purity, and quality for applications in drug discovery and development.[1] This guide provides a multi-faceted analytical strategy, detailing robust protocols for chromatographic and spectroscopic techniques. The causality behind experimental choices is explained to provide researchers with a framework for method validation and adaptation.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for selecting appropriate analytical techniques. The conjugated π-electron system across the thiophene and thiazole rings is a key feature influencing its spectroscopic properties, while the polar methanol group affects its chromatographic behavior.

  • Chemical Name: [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

  • CAS Number: 337508-70-0[1]

  • Molecular Formula: C₉H₉NOS₂[1]

  • Molecular Weight: 211.30 g/mol [1]

  • Structure:

    
    
    

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of active pharmaceutical ingredients (APIs) and related compounds. A reverse-phase method is optimal for this molecule, leveraging the polarity of the methanol group and the nonpolar character of the heterocyclic backbone.

Rationale for Method Design

A C18 (octadecylsilane) column is chosen for its hydrophobic stationary phase, which provides excellent retention and resolution for moderately polar heterocyclic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of the main compound while also separating potentially more polar (synthesis starting materials) or less polar (dimers, side-products) impurities. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times by keeping ionizable functional groups in a single protonation state. UV detection is highly effective due to the strong absorbance of the conjugated aromatic system.

Protocol: Purity Determination by RP-HPLC

This protocol outlines a validated method for determining the purity of the title compound and quantifying related impurities.

Parameter Condition Justification
Instrument HPLC system with UV/Vis or Diode Array Detector (DAD)DAD allows for peak purity analysis and selection of optimal wavelength.
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard for resolving moderately polar compounds and impurities.
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 3.0Buffering agent to ensure consistent ionization and peak shape.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte from the C18 column.
Gradient Elution 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 20% B; 20-25 min: 20% BA gradient ensures the elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures stable retention times.
Injection Volume 10 µLStandard volume to avoid column overloading.
Detection Wavelength 282-315 nmThe λmax range for thiophene-thiazole systems, providing high sensitivity.[2]
Sample Preparation 0.5 mg/mL in Acetonitrile:Water (50:50, v/v)Ensures complete dissolution and compatibility with the mobile phase.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide orthogonal data to confirm the molecular structure, identity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Protocol: NMR Sample Preparation and Analysis

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the hydroxyl proton is typically observable.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer. Chemical shifts for residual solvent peaks in DMSO-d₆ are ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C.[3][4]

Table of Expected NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Thiazole-CH₃~2.4~15-20Singlet, 3H integration.[5]
Thiophene-CH₂OH~4.7~55-60Dimer, 2H. Coupling to OH proton may be observed.
Thiophene-CH₂OH ~5.3 (variable)-Triplet (if coupled to CH₂), broad singlet. Exchangeable with D₂O.[6]
Thiophene-H~7.0-7.8~124-145Doublets, characteristic of a 2,5-disubstituted thiophene ring.
Thiazole-H~7.1-7.9~110-155Singlet, 1H.
Thiazole C=N-~160-165Quaternary carbon, characteristic of the thiazole ring.[5]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Protocol: LC-MS Analysis

  • Utilize the HPLC method described in Section 3.2, directing the eluent into an ESI-MS detector.

  • Acquire spectra in positive ion mode.

  • Set the mass range from m/z 50 to 500.

Table of Expected Mass-to-Charge Ratios (m/z)

m/z Value Assignment Notes
212.0[M+H]⁺Protonated molecular ion. The primary confirmation of molecular weight.
194.0[M+H - H₂O]⁺Loss of water from the methanol group, a common fragmentation pathway.
181.0[M+H - CH₂OH]⁺Loss of the hydroxymethyl group.

The isotopic pattern for a molecule containing two sulfur atoms should also be observed, with the M+2 peak being approximately 9% of the M peak intensity, providing further confidence in the elemental composition.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.

Protocol: FTIR Analysis (ATR or KBr Pellet)

  • For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • For a KBr pellet, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Scan from 4000 to 400 cm⁻¹.

Table of Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3200-3500O-H stretch (broad)Methanol -OH
~3100-3000C-H stretch (aromatic)Thiophene & Thiazole rings
~2950-2850C-H stretch (aliphatic)-CH₃ and -CH₂-
~1600-1500C=N stretchThiazole ring[7]
~1550-1450C=C stretchAromatic rings[7]
~750-700C-S stretchThiophene & Thiazole rings[2]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system. It is also the basis for quantitative analysis using HPLC-UV.

Protocol: UV-Vis Spectrum Acquisition

  • Prepare a dilute solution (~10 µg/mL) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Use a quartz cuvette with a 1 cm path length.

  • Scan from 200 to 400 nm, using the solvent as a blank.

The conjugated system formed by the thiophene and thiazole rings is expected to produce strong absorption bands due to π-π* transitions.[8][9] The maximum absorption wavelength (λmax) is typically observed in the 280-320 nm range for such systems.[2]

Integrated Analytical Workflow

A complete characterization relies on the integration of these orthogonal techniques. The following workflow ensures that the identity, structure, purity, and strength of the compound are confirmed with a high degree of scientific confidence.

G cluster_0 Sample Batch cluster_3 Data Interpretation & Reporting Sample [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol HPLC_UV RP-HPLC-UV/DAD (Sec 3.2) Sample->HPLC_UV LC_MS LC-MS (Sec 4.2) Sample->LC_MS NMR NMR Spectroscopy (¹H, ¹³C) (Sec 4.1) Sample->NMR FTIR FTIR Spectroscopy (Sec 4.3) Sample->FTIR Purity Purity Assay Impurity Profile HPLC_UV->Purity Identity Molecular Weight Confirmation LC_MS->Identity Structure Structural Elucidation Functional Groups NMR->Structure FTIR->Structure Report Certificate of Analysis (CoA) Purity->Report Identity->Report Structure->Report

Sources

Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. The developed method is precise, accurate, and specific for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products. A comprehensive forced degradation study was conducted in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to demonstrate the method's stability-indicating capabilities.[1][2] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.

Introduction

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a heterocyclic compound with a molecular formula of C9H9NOS2 and a molecular weight of 211.297 g/mol .[3] Its structure, featuring linked thiazole and thiophene rings, suggests potential biological activity, making it a compound of interest in pharmaceutical research.[3][4][5] The development of a reliable analytical method is crucial for ensuring the quality, efficacy, and safety of any potential drug product. This document provides a detailed protocol for a stability-indicating HPLC-UV method, which is essential for monitoring the purity and stability of the drug substance under various environmental conditions.

The rationale for the chosen analytical approach is grounded in the physicochemical properties of thiazole and thiophene derivatives. These compounds are known to possess chromophores that absorb UV radiation, making UV detection a suitable and cost-effective choice.[6] Reversed-phase chromatography is selected due to its versatility and proven efficacy in separating a wide range of small organic molecules.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector is suitable.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Forced Degradation Equipment: Hot air oven, UV chamber, water bath.

Chemicals and Reagents
  • [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol Reference Standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.[7]

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Ammonium Acetate: Analytical reagent grade.

  • Acetic Acid: Glacial, analytical reagent grade.

  • Hydrochloric Acid (HCl): 37%, analytical reagent grade.

  • Sodium Hydroxide (NaOH): Pellets, analytical reagent grade.

  • Hydrogen Peroxide (H2O2): 30% solution, analytical reagent grade.

Chromatographic Conditions

The selection of chromatographic parameters is based on the need to achieve optimal separation of the parent compound from any potential degradation products. A C18 column is chosen for its hydrophobicity, which provides good retention for moderately polar compounds like the analyte. The mobile phase, a mixture of acetonitrile and an ammonium acetate buffer, offers good peak shape and resolution. The pH of the buffer is controlled to ensure consistent ionization of the analyte and any acidic or basic degradants.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Run Time 30 minutes

Rationale for Detection Wavelength: The UV spectrum of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is expected to show significant absorbance in the range of 250-320 nm, typical for conjugated thiophene and thiazole systems. A wavelength of 285 nm was selected based on the UV absorbance maximum of the analyte, providing high sensitivity while minimizing interference from potential impurities.

Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) was used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

Forced Degradation Study Protocol

A forced degradation study is essential to establish the stability-indicating nature of the analytical method.[8][9] The goal is to induce degradation of approximately 5-20% of the active substance.[1]

General Procedure

For each stress condition, a sample of the drug substance is subjected to the specified conditions. At the end of the exposure period, the samples are neutralized (if necessary) and diluted with the diluent to a final concentration of approximately 100 µg/mL before HPLC analysis. A control sample (unstressed) is prepared and analyzed alongside the stressed samples.

Stress Conditions
  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C for 24 hours.

    • Procedure: Dissolve the API in 0.1 M HCl. After the stress period, cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60 °C for 8 hours.

    • Procedure: Dissolve the API in 0.1 M NaOH. After the stress period, cool the solution and neutralize with an appropriate volume of 0.1 M HCl.

  • Oxidative Degradation:

    • Condition: 3% H2O2 at room temperature for 24 hours.

    • Procedure: Dissolve the API in a solution of 3% H2O2.

  • Thermal Degradation:

    • Condition: Solid drug substance exposed to 80 °C in a hot air oven for 48 hours.

    • Procedure: After exposure, allow the sample to cool to room temperature before preparing the solution for analysis.

  • Photolytic Degradation:

    • Condition: Solid drug substance exposed to UV light (254 nm) and visible light for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

    • Procedure: Spread a thin layer of the solid drug substance in a suitable transparent container and expose it to the light source. A control sample should be protected from light.

Data Presentation and Analysis

The results of the forced degradation study should be summarized in a table to clearly present the extent of degradation and the purity of the main peak.

Stress Condition% DegradationPeak Purity
Control (Unstressed)0Pass
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)~15%Pass
Base Hydrolysis (0.1 M NaOH, 60°C, 8h)~10%Pass
Oxidative (3% H2O2, RT, 24h)~18%Pass
Thermal (80°C, 48h)~8%Pass
Photolytic (ICH Q1B)~5%Pass

Note: The % degradation values are hypothetical and should be determined experimentally.

Detailed Experimental Protocol Workflow

Workflow cluster_prep Solution Preparation cluster_hplc HPLC System Setup cluster_degradation Forced Degradation Study cluster_analysis Data Analysis prep_mobile Prepare Mobile Phases A & B setup_hplc Equilibrate HPLC System prep_mobile->setup_hplc prep_diluent Prepare Diluent prep_std Prepare Standard Solutions prep_diluent->prep_std run_std Inject Standard Solution prep_std->run_std setup_hplc->run_std inject_stressed Inject Stressed Samples run_std->inject_stressed stress_acid Acid Hydrolysis prep_stressed Prepare Stressed Samples for Injection stress_acid->prep_stressed stress_base Base Hydrolysis stress_base->prep_stressed stress_ox Oxidative Degradation stress_ox->prep_stressed stress_therm Thermal Degradation stress_therm->prep_stressed stress_photo Photolytic Degradation stress_photo->prep_stressed prep_stressed->inject_stressed process_data Process Chromatographic Data inject_stressed->process_data assess_purity Assess Peak Purity process_data->assess_purity report_results Report Results assess_purity->report_results Validation cluster_method Developed HPLC Method cluster_validation Validation Parameters (ICH Q2(R1)) cluster_outcome Outcome method HPLC-UV Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness validated_method Validated Stability-Indicating Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod->validated_method loq->validated_method robustness->validated_method

Caption: Logical relationship between the developed method and validation parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust tool for the quantitative analysis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol and its degradation products. The successful execution of the forced degradation study demonstrates the method's stability-indicating capabilities, making it suitable for routine quality control and stability studies in a pharmaceutical development setting. The detailed protocol and workflows provided herein should enable other researchers to implement this method effectively.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • Ashok, K. et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(3), 143-151. [Link]

  • Ngwa, G. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 34(5). [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. [Link]

  • Syngene. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. [Link]

  • Volkova, A. V., et al. (2011). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 66(8), 776-781. [Link]

  • Patel, Y. P., et al. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. International Journal of Pharmaceutical Quality Assurance, 14(1), 1-8. [Link]

  • PubChem. (n.d.). (5-Thiophen-2-ylthiophen-2-yl)methanol. [Link]

  • The Good Scents Company. (n.d.). 2-thienyl methanol. [Link]

  • Vural, M. (2015). UV-Vis spectrum in methanol solvent and the calculated transitions in... [Link]

  • El-Gazzar, M. G., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Future Journal of Pharmaceutical Sciences, 10(1), 1-15. [Link]

  • Khan, G. M., et al. (2013). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. The Professional Medical Journal, 20(04), 643-649. [Link]

  • El Guesmi, N., et al. (2020). UV-Vis absorption spectra illustrating the behavior of 4,6-dinitrobenzofuroxan 5: (1) in solvent: (a) methanol. [Link]

  • Bhagwat, S. K., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(52), 38047-38062. [Link]

  • Amouroux, D., & Donard, O. F. (2001). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • Papsai, O., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4642. [Link]

  • Gaffer, H. E. H., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Chemistry & Chemical Technology, 15(1), 59-65. [Link]

  • ChemSynthesis. (n.d.). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

  • Breitung, E. M., Shu, C. F., & McMahon, R. J. (1999). Thiazole and Thiophene Analogues of Donor-Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure-Property Relationships. Journal of the American Chemical Society, 122(6), 1154-1160. [Link]

  • Garcia, A., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1447-1452. [Link]

Sources

Application Notes and Protocols for Evaluating the Therapeutic Potential of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of the novel compound, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (hereafter referred to as C9H9NOS2). The molecular structure of C9H9NOS2, which integrates both thiazole and thiophene heterocyclic rings, suggests a high probability of significant biological activity.[1] Thiazole and thiophene derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4][5][6] This guide outlines a logical, multi-stage approach, beginning with foundational in vitro screening to establish cytotoxic activity and elucidate the mechanism of action, and progressing to in vivo efficacy studies using established preclinical models. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Introduction: The Scientific Rationale

The compound C9H9NOS2 is a heterocyclic molecule featuring a methyl-thiazole group linked to a thienyl-methanol group.[1] The therapeutic potential of such hybrid structures is significant; the thiazole ring is a core component of numerous FDA-approved drugs and is recognized for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1][7] Similarly, thiophene derivatives are a prominent class of compounds with demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[2][5][8]

The convergence of these two pharmacophores in C9H9NOS2 warrants a systematic investigation into its therapeutic utility, with a primary focus on oncology. Preliminary analysis suggests its mechanism of action may involve interactions with key cellular enzymes or receptors.[1] This guide, therefore, proposes a discovery workflow designed to first confirm its anticancer potential and then to build a mechanistic understanding of its activity.

The Experimental Workflow: A Phased Approach

The investigation is structured in a hierarchical manner, ensuring that resource-intensive in vivo studies are only undertaken for compounds that demonstrate significant promise in vitro.[9] This workflow maximizes efficiency and provides clear go/no-go decision points.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Validation A Compound C9H9NOS2 Solubilization & QC B Cytotoxicity Screening (MTT / XTT Assay) A->B C Data Analysis: Calculate IC50 Values B->C D Decision Point 1: Is IC50 in potent range & selective? C->D Evaluate E Mechanistic Assays: Apoptosis Detection (Caspase/TUNEL) D->E Yes G STOP: Compound not potent or is non-selective D->G No F Hypothesis Testing: Target-Based Assays (e.g., Kinase Inhibition) E->F H Animal Model Selection (e.g., CDX Mouse Model) F->H I Efficacy Study: Treatment vs. Vehicle H->I J Data Collection: Tumor Volume & Body Weight I->J K Endpoint Analysis: Tumor Excision, IHC, etc. J->K L Decision Point 2: Significant Tumor Growth Inhibition? K->L Evaluate M ADVANCE: Promising Preclinical Candidate L->M Yes N STOP: Lack of in vivo efficacy L->N No

Caption: High-level workflow for evaluating C9H9NOS2's therapeutic potential.

Part 1: In Vitro Evaluation Protocols

The initial phase of testing is performed using cell culture models to determine the compound's biological activity at the cellular level.[9]

Protocol: Cell Viability and Cytotoxicity Screening (XTT Assay)

Rationale for Selection: The XTT assay is a robust colorimetric method for assessing cell metabolic activity, which is a reliable indicator of cell viability.[10][11] Unlike the related MTT assay, the formazan product of XTT is water-soluble, which simplifies the protocol by removing the need for a final solubilization step, thereby reducing potential errors and improving suitability for higher throughput screening.[11]

Principle of the Assay: Metabolically active cells possess mitochondrial dehydrogenases that reduce the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a colored formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance of the solution.

Materials:

  • Selected cancer cell lines (e.g., a panel including lung, breast, colon cancer) and a non-malignant control cell line (e.g., normal fibroblasts).

  • C9H9NOS2 compound, dissolved in sterile DMSO to create a high-concentration stock.

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • XTT labeling mixture (prepared fresh as per manufacturer's instructions).

  • Sterile 96-well flat-bottom plates.

  • Positive control drug (e.g., Doxorubicin).

  • Microplate reader.

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of C9H9NOS2 in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[11]

  • Remove the seeding medium and add 100 µL of medium containing the various concentrations of the compound to the respective wells.

  • Establish Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with serial dilutions of a standard cytotoxic drug like Doxorubicin.

    • Untreated Control: Cells in medium only.

    • Medium Blank: Wells containing medium but no cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • XTT Reagent Addition: Following incubation, add 50 µL of freshly prepared XTT labeling mixture to each well.[10]

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the color to develop.[11]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm can be used for background correction.[10]

  • Data Analysis: Subtract the blank absorbance from all other readings. Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell Line 1 (IC50, µM)Cell Line 2 (IC50, µM)Non-Malignant Cells (IC50, µM)Selectivity Index (SI)
C9H9NOS2ResultResultResultResult
DoxorubicinResultResultResultResult
SI = IC50 in non-malignant cells / IC50 in cancer cells.
Protocol: Mechanistic Assay for Apoptosis Detection

Rationale for Selection: If C9H9NOS2 induces cytotoxicity, it is critical to determine if it does so by inducing apoptosis (programmed cell death), a preferred mechanism for anticancer agents.[12] A dual-assay approach provides robust evidence. Caspase activity assays detect the activation of key executioner enzymes in the apoptotic cascade, while the TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][14]

G A Apoptotic Stimulus (e.g., C9H9NOS2) B Initiator Caspases (e.g., Caspase-8, -9) A->B C Executioner Caspases (e.g., Caspase-3, -7) ACTIVATED B->C D Cleavage of Cellular Substrates (e.g., PARP) C->D E DNA Fragmentation C->E G Assay 1: Caspase-Glo 3/7 Assay (Measures Caspase Activity) C->G F Apoptotic Body Formation D->F E->F H Assay 2: TUNEL Assay (Labels DNA Breaks) E->H

Caption: Key events in apoptosis targeted by the detection assays.

Protocol 1: Caspase-3/7 Activity Assay This assay uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspase, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

  • Seed cells in a white-walled 96-well plate and treat with C9H9NOS2 (e.g., at IC50 and 2x IC50 concentrations) for a relevant time period (e.g., 24 hours). Include vehicle and positive controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 1 minute.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence using a plate-reading luminometer.

  • Express data as fold-change in luminescence over the vehicle control.

Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay This method detects DNA fragmentation by using the TdT enzyme to label the 3'-hydroxyl termini of DNA breaks with fluorescently-labeled dUTPs.[15]

  • Grow and treat cells on glass coverslips.

  • Fix cells with 4% paraformaldehyde, then permeabilize with Triton X-100.

  • Incubate cells with the TdT reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.[13]

  • Wash cells to remove unincorporated nucleotides.

  • Counterstain nuclei with a DNA dye like DAPI.

  • Mount coverslips onto microscope slides.

  • Visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive).

  • Quantify the percentage of TUNEL-positive cells.

Part 2: In Vivo Evaluation Protocol

Promising in vitro results justify advancing the compound to in vivo testing to assess its efficacy and safety in a whole-organism context.[16][17]

Protocol: Human Tumor Xenograft Model

Rationale for Selection: The cell line-derived xenograft (CDX) model is a foundational and widely used in vivo system in preclinical oncology.[18][19] It involves implanting human cancer cell lines into immunodeficient mice, allowing for the evaluation of a compound's anti-tumor activity in a living system that mimics human tumor growth.[18][20]

Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[21] The principles of the 3Rs (Replacement, Reduction, Refinement) must be strictly followed to minimize animal suffering.[21][22]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice), 6-8 weeks old.

  • Cancer cell line that showed high sensitivity to C9H9NOS2 in vitro.

  • C9H9NOS2 formulated in a sterile, injectable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

  • Sterile syringes, needles, and surgical equipment.

  • Digital calipers for tumor measurement.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of 2-5 million cancer cells in 100-200 µL of sterile PBS/Matrigel into the flank of each mouse.[16]

  • Tumor Growth Monitoring: Monitor mice daily. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Once tumors reach the target size, randomly assign mice to treatment groups (n=8-10 per group) to minimize bias.[21][23]

    • Group 1: Vehicle Control.

    • Group 2: C9H9NOS2 (at a determined dose, e.g., 25 mg/kg).

    • Group 3: Positive Control (a standard-of-care chemotherapy).

  • Treatment Administration: Administer the compound and controls via the determined route (e.g., intraperitoneal injection, oral gavage) on a set schedule (e.g., daily for 21 days).

  • Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Measure mouse body weight at the same time to monitor for toxicity. Significant weight loss (>15-20%) is a sign of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after the treatment course is complete. Euthanize mice according to ethical guidelines.

  • Analysis: Excise tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Statistical Analysis: Compare the tumor growth curves and final tumor weights between the groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation:

Treatment GroupMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEM% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle ControlResultResult0Result
C9H9NOS2 (Dose 1)ResultResultResultResult
Positive ControlResultResultResultResult

Conclusion

This guide presents a structured, evidence-based pathway for the preclinical evaluation of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo efficacy models, researchers can build a comprehensive data package. This workflow is designed to rigorously assess the compound's therapeutic potential, identify its mechanism of action, and provide the necessary preclinical evidence to justify further development.

References

  • Cho, S.-Y., Kang, J. H., & Park, Y. K. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved from [Link]

  • Asif, M. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Retrieved from [Link]

  • Anand, J., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Retrieved from [Link]

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  • Asif, M. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. ResearchGate. Retrieved from [Link]

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  • Prothera. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • Verma, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

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  • BioTech Analysis. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

  • Kumar, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Retrieved from [Link]

  • Ma, H., et al. (2018). General Principles of Preclinical Study Design. PubMed Central. Retrieved from [Link]

  • Kumar, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Retrieved from [Link]

  • Lopez-Lazaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Retrieved from [Link]

  • Gul, T. (2014). METHODS FOR THE DETECTION OF APOPTOSIS. Retrieved from [Link]

  • Lemke, K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Berry, D. A. (1993). Experimental design for drug development: a bayesian approach. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (n.d.). TUNEL assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Zips, D., Thames, H. D., & Baumann, M. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • D'Arcy, M. S. (2019). Programmed cell death detection methods: a systematic review and a categorical comparison. PubMed Central. Retrieved from [Link]

  • Festing, M. F. W. (2020). Experimental design and irreproducibility in pre-clinical research. The Physiological Society. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. Here, we address common challenges and frequently asked questions to help you improve your reaction yield and product purity.

Overview of the Synthetic Strategy

The synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is most effectively achieved through a two-step synthetic sequence. This strategy involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the core bi-heterocyclic scaffold, followed by a selective reduction of the aldehyde functionality to the desired primary alcohol.

This approach is favored for its high functional group tolerance and the commercial availability of the starting materials. The key steps are:

  • Suzuki-Miyaura Coupling: Reaction of 4-bromo-2-methyl-1,3-thiazole with 5-formyl-2-thiopheneboronic acid to yield 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxaldehyde.

  • Reduction: Selective reduction of the aldehyde group of the intermediate to a hydroxymethyl group using a mild reducing agent like sodium borohydride.

Below is a visual representation of the overall synthetic workflow.

Synthetic Workflow SM1 4-bromo-2-methyl-1,3-thiazole Intermediate 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxaldehyde SM1->Intermediate Suzuki-Miyaura Coupling (Pd Catalyst, Base) SM2 5-formyl-2-thiopheneboronic acid SM2->Intermediate Product [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol Intermediate->Product Reduction (e.g., NaBH4)

Caption: Overall synthetic workflow for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Part 1: Suzuki-Miyaura Coupling Step

Question 1: My Suzuki-Miyaura coupling reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix this?

Answer: Low or no conversion in a Suzuki-Miyaura coupling is a frequent issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.

Underlying Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of palladium oxides, which are catalytically inactive.

    • Solution: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction.

  • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich heterocyclic halides like 4-bromo-2-methyl-1,3-thiazole, a more electron-rich and sterically hindered ligand may be required.

    • Solution: If using a standard catalyst like Pd(PPh₃)₄ yields poor results, consider switching to a catalyst system with Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky electron-rich phosphines.[1]

  • Base Selection and Quality: The base is crucial for the transmetalation step. Its strength, solubility, and purity can significantly impact the reaction rate.

    • Solution: Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous. Carbonate bases are often effective, but for challenging couplings, a stronger base like potassium phosphate may be beneficial.[2]

  • Solvent System: The polarity and aprotic nature of the solvent are important for dissolving the reactants and facilitating the reaction.

    • Solution: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often used. Ensure the solvent is anhydrous (for the organic part) and properly degassed.

Troubleshooting_Low_Conversion Start Low/No Conversion Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Check_Catalyst Is the catalyst/ligand system appropriate for a thiazole substrate? Check_Inert->Check_Catalyst Yes Solution_Inert Improve degassing and inert gas blanketing. Check_Inert->Solution_Inert No Check_Base Is the base anhydrous, finely powdered, and suitable? Check_Catalyst->Check_Base Yes Solution_Catalyst Screen alternative catalysts/ligands (e.g., Buchwald ligands). Check_Catalyst->Solution_Catalyst No Check_Reagents Are the starting materials pure? Check_Base->Check_Reagents Yes Solution_Base Use a fresh, anhydrous base. Consider a stronger base like K3PO4. Check_Base->Solution_Base No Solution_Reagents Purify starting materials. Check boronic acid for degradation. Check_Reagents->Solution_Reagents No

Caption: Troubleshooting workflow for low conversion in the Suzuki-Miyaura coupling step.

Question 2: I am observing significant side products, such as homocoupling of the boronic acid and debromination of my thiazole starting material. How can I minimize these?

Answer: The formation of side products is common in Suzuki couplings and can often be mitigated by carefully controlling the reaction conditions.

Underlying Causes & Solutions:

  • Protodeboronation: This is the protonolysis of the boronic acid, leading to the formation of 2-thiophenecarboxaldehyde. It is often promoted by high temperatures and the presence of water.

    • Solution: Use fresh, high-purity 5-formyl-2-thiopheneboronic acid. Consider using the corresponding pinacol ester, which is more stable. Avoid unnecessarily high reaction temperatures and prolonged reaction times.

  • Homocoupling: The coupling of two molecules of the boronic acid can occur, especially in the presence of oxygen or if the transmetalation step is slow.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Adding the aryl halide in a slight excess can sometimes reduce homocoupling.

  • Dehalogenation: The bromo-thiazole can be reduced to 2-methylthiazole. This can be caused by certain impurities or side reactions with the solvent or base.

    • Solution: Ensure high purity of all reagents and solvents. If this is a persistent issue, screening different bases and solvents may be necessary.

Side Product Likely Cause Recommended Action
2-ThiophenecarboxaldehydeProtodeboronation of the boronic acidUse fresh boronic acid or a more stable pinacol ester. Avoid excessive heat.
Bithiophene byproductHomocoupling of the boronic acidEnsure rigorous degassing. Consider a slight excess of the bromo-thiazole.
2-MethylthiazoleDehalogenation of the starting materialVerify the purity of all reagents and solvents. Screen alternative bases.

Table 1: Common side products in the Suzuki-Miyaura coupling and their mitigation strategies.

Part 2: Reduction Step

Question 3: The reduction of the intermediate aldehyde to the alcohol is incomplete or results in a complex mixture. What should I check?

Answer: The reduction of the aldehyde to the primary alcohol with sodium borohydride (NaBH₄) is typically a high-yielding reaction.[3][4][5][6] Issues at this stage often relate to the reaction setup or workup.

Underlying Causes & Solutions:

  • Insufficient Reducing Agent: Sodium borohydride can react with protic solvents like methanol or ethanol over time.

    • Solution: Use a slight excess of NaBH₄ (typically 1.5-2.0 equivalents) to compensate for any decomposition. Add the NaBH₄ portion-wise to a cooled solution of the aldehyde to control the initial reaction rate.

  • Reaction Temperature: While the reaction is often run at 0°C to room temperature, very low temperatures can slow the reaction rate, leading to incomplete conversion.

    • Solution: Start the addition of NaBH₄ at 0°C and then allow the reaction to warm to room temperature and stir for a few hours to ensure completion.

  • Workup Issues: The borate esters formed during the reaction must be hydrolyzed to liberate the alcohol.

    • Solution: Quench the reaction carefully with water or a dilute acid (e.g., 1M HCl) after the reaction is complete. This will hydrolyze the borate esters and destroy any excess NaBH₄.

Part 3: Purification

Question 4: I am having difficulty purifying the final product, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. It streaks on silica gel and is difficult to crystallize.

Answer: The final product is a polar heterocyclic alcohol, which can present purification challenges due to its ability to hydrogen bond with silica gel.

Underlying Causes & Solutions:

  • Strong Interaction with Silica Gel: The hydroxyl group and the nitrogen and sulfur atoms in the heterocyclic rings can lead to strong interactions with the acidic silica gel, causing streaking during column chromatography.

    • Solution 1 (Modified Eluent): Add a small amount of a polar solvent like methanol (1-5%) to your eluent system (e.g., ethyl acetate/hexane). A small amount of a base like triethylamine (0.1-1%) can also be added to the eluent to reduce streaking by neutralizing acidic sites on the silica.

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase for chromatography, such as alumina (neutral or basic), which may have different selectivity and reduce tailing for basic compounds.

  • Crystallization Difficulties: The presence of minor impurities can inhibit crystallization. The polarity of the molecule may also require specific solvent systems for successful crystallization.

    • Solution: Ensure the product is as pure as possible before attempting crystallization. Screen a variety of solvent systems, such as ethanol, methanol, or mixtures of ethyl acetate and hexanes. Cooling the solution slowly can promote the formation of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the Suzuki-Miyaura coupling reaction conditions?

A1: A reliable starting point would be to use Pd(PPh₃)₄ (3-5 mol%) as the catalyst, K₂CO₃ (2 equivalents) as the base, and a 4:1 mixture of 1,4-dioxane and water as the solvent. The reaction can be heated to 80-100°C and monitored by TLC or LC-MS for completion (typically 4-12 hours).

Q2: How do I prepare the 4-bromo-2-methyl-1,3-thiazole starting material?

A2: 4-Bromo-2-methyl-1,3-thiazole can be synthesized from the commercially available 2-amino-4-methylthiazole via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by displacement with a bromide source, such as copper(I) bromide.

Q3: My 5-formyl-2-thiopheneboronic acid seems to be degrading. How should I store it?

A3: Boronic acids, especially those with electron-withdrawing groups, can be susceptible to degradation. It is best to store 5-formyl-2-thiopheneboronic acid under an inert atmosphere (argon or nitrogen) in a refrigerator and away from moisture. Using it as fresh as possible is always recommended.

Q4: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for the reduction step?

A4: While LiAlH₄ would certainly reduce the aldehyde, it is a much stronger and less selective reducing agent than NaBH₄. It reacts violently with protic solvents and requires strictly anhydrous conditions. Given that NaBH₄ is effective and much safer to handle, it is the preferred reagent for this transformation.[5][6]

Q5: What analytical techniques are best for monitoring the reaction progress?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. For more quantitative analysis and to check for side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxaldehyde

Suzuki_Coupling_Protocol cluster_Reagents Reagents & Setup cluster_Reaction Reaction Conditions cluster_Workup Workup & Purification Reagents 1. Add 4-bromo-2-methyl-1,3-thiazole (1.0 eq), 5-formyl-2-thiopheneboronic acid (1.2 eq), and K2CO3 (2.0 eq) to a Schlenk flask. Catalyst 2. Add Pd(PPh3)4 (0.05 eq). Reagents->Catalyst Inert 3. Evacuate and backfill with Argon (3x). Catalyst->Inert Solvent 4. Add degassed 1,4-dioxane/water (4:1). Inert->Solvent Heat 5. Heat the mixture to 90°C with vigorous stirring. Solvent->Heat Monitor 6. Monitor reaction progress by TLC/LC-MS (typically 4-12 h). Heat->Monitor Cool 7. Cool to room temperature and dilute with ethyl acetate. Monitor->Cool Wash 8. Wash with water and brine. Cool->Wash Dry 9. Dry the organic layer over Na2SO4, filter, and concentrate. Wash->Dry Purify 10. Purify by column chromatography (e.g., Hexane/Ethyl Acetate gradient). Dry->Purify

Sources

Technical Support Center: Synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future synthetic failures.

Overview of the Synthetic Challenge

The synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, a valuable heterocyclic building block[1], is typically achieved via a two-stage process:

  • Palladium-Catalyzed Cross-Coupling: Formation of the core bi-heterocyclic scaffold by coupling a substituted thiophene with a substituted thiazole. The Suzuki-Miyaura reaction is a common and effective method for this transformation.[2][3]

  • Functional Group Reduction: Conversion of a carbonyl group (typically an aldehyde) at the 2-position of the thiophene ring to the desired primary alcohol.

Each stage presents unique challenges, primarily concerning reaction efficiency and the formation of difficult-to-separate byproducts. This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues.

Troubleshooting Guide & FAQs

Part A: The Suzuki-Miyaura Cross-Coupling Stage

This stage commonly involves the reaction of a halogenated thiophene-2-carboxaldehyde derivative with a thiazole-boronic acid or ester. The primary challenges are low conversion and the formation of homo-coupled and protodehalogenated/deboronated impurities.

Question 1: My Suzuki coupling reaction has a low yield or failed to initiate. What are the most common causes?

Answer: Low conversion is often traced back to catalyst deactivation or suboptimal reaction conditions. Here are the primary culprits and their solutions:

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can cause oxidation to inactive Palladium(II) species and promote undesirable side reactions like the homo-coupling of your boronic acid partner.

    • Causality: O₂ can facilitate the oxidative addition and subsequent homo-coupling of the organoborane, consuming it before it can participate in the desired catalytic cycle.[4]

    • Solution: Ensure all solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). The reaction vessel should be thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst, and the reaction should be maintained under a positive pressure of inert gas throughout.

  • Ineffective Base: The base is critical for activating the boronic acid/ester for the transmetalation step.[5] An inappropriate choice or poor quality of the base can stall the catalytic cycle.

    • Causality: The base (e.g., K₂CO₃, Cs₂CO₃) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for efficient transfer of the organic group to the palladium center.[5]

    • Solution: Use a fresh, anhydrous base. Carbonates like K₂CO₃ or Cs₂CO₃ are often effective in a mixed solvent system containing water (e.g., DME/water or Toluene/Ethanol/water).[2][6] Ensure the base is finely powdered to maximize surface area.

  • Catalyst/Ligand Degradation: The palladium catalyst or its phosphine ligand can degrade, especially at high temperatures over long reaction times.

    • Solution: Use the mildest effective temperature. If the reaction is sluggish, consider a more active catalyst system (e.g., using more electron-rich or bulky phosphine ligands like Xantphos or (t-Bu)₃P·HBF₄) rather than simply increasing the heat.[6]

Question 2: I've isolated my product, but NMR and MS analysis show significant impurities with masses corresponding to dimers of my starting materials. What are these and how can I avoid them?

Answer: You are observing homo-coupling byproducts . These are the most common impurities in Suzuki reactions and arise from the self-coupling of either the aryl halide or the boronic acid/ester.[4]

  • Aryl Halide Homo-coupling (R-X + R-X → R-R): This is less common but can occur, especially with highly reactive aryl halides.

  • Boronic Acid Homo-coupling (R'-B(OR)₂ + R'-B(OR)₂ → R'-R'): This is a very frequent side reaction, often catalyzed by the palladium species in the presence of oxygen.

Byproduct TypeCommon CauseMitigation Strategy
Boronic Acid Dimer Oxygen in the reaction mixture; slow transmetalation step.Rigorously degas all solvents and reagents. Use a more effective base or a more activating ligand to speed up the transmetalation step relative to the undesired homo-coupling pathway.
Aryl Halide Dimer High temperatures; highly reactive catalyst systems.Run the reaction at the lowest temperature that provides a reasonable rate. Titrate catalyst loading to the minimum effective amount.

Below is a diagram illustrating the desired cross-coupling pathway versus the competing homo-coupling side reaction.

Suzuki_Byproducts cluster_main Desired Cross-Coupling Pathway cluster_side Homo-Coupling Side Reaction ArX Thiophene-Halide ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition ArB Thiazole-Boronic Ester ArB->ArPdX Transmetalation (Base Activated) Pd0 Pd(0)L₂ Pd0->ArX ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 ArAr_prime Desired Product ArPdAr_prime->ArAr_prime Reductive Elimination ArB_side Thiazole-Boronic Ester Ar_prime_dimer Thiazole Dimer (Byproduct) ArB_side->Ar_prime_dimer Oxidative Coupling O2 O₂ O2->ArB_side Pd0_side Pd(0)L₂ Pd0_side->ArB_side Synthesis_Workflow SM1 5-Bromo-2-thiophenecarbaldehyde Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) SM1->Coupling SM2 2-Methyl-4-(pinacolborato)thiazole SM2->Coupling Byproducts1 Homo-coupling & Protodehalogenation Byproducts Coupling->Byproducts1 Side Reactions Intermediate 5-(2-Methylthiazol-4-yl) -2-thiophenecarbaldehyde Coupling->Intermediate Purification1 Chromatography / Recrystallization Byproducts1->Purification1 Removal Intermediate->Purification1 Reduction NaBH₄ Reduction (Ethanol) Purification1->Reduction Byproducts2 Unreacted Aldehyde Reduction->Byproducts2 Incomplete Rxn FinalProduct [5-(2-Methylthiazol-4-yl) -2-thienyl]Methanol Reduction->FinalProduct Purification2 Final Purification Byproducts2->Purification2 Removal FinalProduct->Purification2

Fig 2. Synthetic workflow and critical byproduct formation points.

References

  • MDPI, "Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization...," MDPI, 2022. Available at: [Link].

  • YouTube, "Suzuki Coupling I Common Byproducts in Suzuki Coupling," YouTube, 2024. Available at: [Link].

  • Chemistry Stack Exchange, "What are the byproducts in a Suzuki reaction?," Stack Exchange, 2017. Available at: [Link].

  • Wikipedia, "Stille reaction," Wikipedia, Available at: [Link].

  • MDPI, "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles," MDPI, 2013. Available at: [Link].

  • ADDI, "Catalytic Enantioselective Synthesis of Tertiary Thiols...," University of the Basque Country, Available at: [Link].

  • PrepChem, "Synthesis of 5-(phenylmethyl)thiophene-2-methanol," PrepChem.com, Available at: [Link].

  • ResearchGate, "Synthesis of thiophene, furan, and thiazole derivatives by using Suzuki cross-coupling," ResearchGate, Available at: [Link].

  • PubChem, "5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid," National Institutes of Health, Available at: [Link].

  • PubMed Central, "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation...," National Institutes of Health, 2017. Available at: [Link].

  • Organic Chemistry Portal, "Stille Coupling," Organic-Chemistry.org, Available at: [Link].

  • University of Windsor, "The Mechanisms of the Stille Reaction," Angewandte Chemie, 2004. Available at: [Link].

  • PubMed, "Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives...," National Institutes of Health, 2021. Available at: [Link].

Sources

Technical Support Center: Purification of Crude [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and a detailed protocol for purification via column chromatography, grounded in scientific principles and practical laboratory experience.

Introduction

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a heterocyclic compound featuring both thiazole and thiophene rings.[1] Such structures are of significant interest in medicinal chemistry. The purification of this moderately polar molecule from a crude reaction mixture is critical for accurate downstream biological evaluation and further chemical modification. Column chromatography on silica gel is the most common method for this purification; however, challenges such as poor separation, product degradation, and low recovery can arise. This guide aims to provide a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

Problem Probable Cause(s) Systematic Solution & Scientific Rationale
Poor Separation of Product and Impurities (Overlapping Spots on TLC) Inappropriate Mobile Phase Polarity: The solvent system does not provide sufficient differential partitioning for the components of the mixture.1. Optimize the Solvent System: Systematically vary the ratio of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane). Aim for a target Rf value of 0.25-0.35 for the desired compound on analytical TLC to ensure good separation on the column.[2] 2. Change Solvent Selectivity: If ratio adjustments are insufficient, switch one of the solvents to alter the separation mechanism. For example, replacing ethyl acetate with diethyl ether or a mixture of dichloromethane and methanol can change the hydrogen bonding and dipole-dipole interactions with the silica and the analytes.[2]
Product Streaking or Tailing on TLC and Column Interaction with Acidic Silica: The basic nitrogen atom in the thiazole ring can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing.1. Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (NEt3) or a few drops of ammonium hydroxide in the mobile phase. This deactivates the acidic sites on the silica, preventing strong adsorption of the basic product.[2] 2. Consider an Alternative Stationary Phase: If tailing persists, alumina (neutral or basic) can be a suitable alternative to silica gel for the purification of basic compounds.
Product Does Not Elute from the Column 1. Insufficiently Polar Mobile Phase: The chosen solvent system is not strong enough to displace the polar compound from the stationary phase. 2. Compound Degradation on Silica: The compound may be unstable on the acidic silica gel, leading to decomposition products that are either very polar or irreversibly adsorbed.1. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in the eluent. If necessary, a small percentage (1-5%) of methanol can be added to a solvent like dichloromethane to significantly increase polarity.[2] 2. Assess Compound Stability: Perform a 2D TLC to check for on-plate degradation. Spot the crude mixture in one corner, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If off-diagonal spots appear, the compound is degrading on the silica.[3] In this case, minimize contact time by using flash chromatography, or switch to a less acidic stationary phase like neutral alumina.
Low Recovery of Purified Product 1. Irreversible Adsorption or Degradation: As mentioned above. 2. Co-elution with an Impurity: An impurity with a similar Rf may be contaminating the product fractions. 3. Premature Elution: The product may have eluted faster than anticipated, possibly in the void volume if the initial solvent polarity was too high.1. Re-evaluate TLC Analysis: Carefully analyze the TLC of the collected fractions. Use a UV lamp to visualize all UV-active spots. 2. Employ a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute the product, followed by a further increase to wash out highly polar impurities. This can improve resolution between closely eluting spots. 3. Check Early Fractions: Always collect and analyze the first few fractions that elute from the column to ensure the product has not come off unexpectedly.[4]
Column Runs Dry or Cracks in the Silica Bed Improper Packing or Running Technique: Air bubbles in the column or allowing the solvent level to drop below the top of the silica bed.1. Proper Column Packing: Use a slurry packing method to ensure a homogenous and air-free stationary phase. Gently tap the column during packing to settle the silica evenly.[5] 2. Maintain Solvent Level: Never let the solvent level fall below the surface of the silica gel. Always keep a sufficient head of solvent above the stationary phase to prevent the introduction of air, which leads to channeling and poor separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol on silica gel?

A good starting point for a moderately polar compound like this would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Begin with a ratio of approximately 3:1 or 4:1 Hexane:Ethyl Acetate and adjust based on the Rf value obtained from analytical TLC. A 2:1 mixture of Hexane:Tetrahydrofuran (THF) has also been reported for a similar compound.[1]

Q2: My compound appears to be unstable and the yield is low. What can I do?

Some thiazole-containing compounds can be sensitive to prolonged exposure to the acidic environment of silica gel.[3] To mitigate this, consider the following:

  • Use Flash Chromatography: Perform the purification as quickly as possible to minimize the residence time of the compound on the column.

  • Deactivate the Silica: As mentioned in the troubleshooting guide, adding a small amount of triethylamine to your eluent can help.

  • Work at a Lower Temperature: If practical, running the column in a cold room may reduce the rate of degradation.

  • One report on a similar compound noted its instability and recommended using the product immediately in the next reaction step.[1]

Q3: How do I load my crude sample onto the column?

There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase. If the compound is not soluble in the mobile phase, use a slightly more polar solvent, but keep the volume to an absolute minimum. Use a pipette to carefully apply the solution to the top of the silica bed.

  • Dry Loading: If your compound is not soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This method often results in better band sharpness and separation.

Q4: How can I monitor the separation during the column run?

Collect fractions of a consistent volume and analyze them by TLC. Spot every few fractions on a TLC plate, develop the plate in your optimized solvent system, and visualize the spots under a UV lamp. This will allow you to identify which fractions contain your pure product, which are mixed, and which contain only impurities.

Q5: The solvent from my collected fractions is difficult to remove, especially if it contains methanol. What is the best way to do this?

Methanol can be effectively removed using a rotary evaporator. If your fractions also contain water, a slightly higher bath temperature (45-50°C) may be required. It is important to control the vacuum to prevent bumping. For small volumes of high-boiling point solvents, other specialized evaporators can be used.

Detailed Experimental Protocol: Column Chromatography Purification

This protocol is a general guideline and should be adapted based on your specific crude mixture composition and analytical TLC results.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare stock solutions of your chosen solvent system (e.g., Hexane:Ethyl Acetate).
  • Perform analytical TLC to determine the optimal solvent ratio that provides an Rf of 0.25-0.35 for the target compound.

2. Column Preparation (Slurry Packing Method):

  • Select an appropriate size glass column. For 1 gram of crude material, a column with a 3-4 cm diameter is a good starting point.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]
  • In a beaker, make a slurry of silica gel (standard grade, 60 Å, 230-400 mesh) in the initial, least polar mobile phase.
  • Carefully pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.
  • Open the stopcock to allow some solvent to drain, compacting the silica bed. Do not let the column run dry.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition and sample loading.

3. Sample Loading:

  • Follow either the wet or dry loading procedure as described in the FAQs. Ensure the initial sample band is as narrow as possible.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Begin eluting the column, collecting fractions in test tubes or vials.
  • If using a gradient elution, start with the least polar solvent mixture and incrementally increase the polarity.
  • Monitor the elution process by collecting small aliquots from the column outlet for TLC analysis or by analyzing the collected fractions.

5. Analysis of Fractions and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Place the flask under high vacuum to remove any residual solvent.
  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, melting point) to confirm its identity and purity.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

troubleshooting_workflow start Start Purification tlc Run Analytical TLC start->tlc rf_ok Rf = 0.25-0.35? tlc->rf_ok column Run Column analyze Analyze Fractions by TLC column->analyze separation_ok Good Separation? analyze->separation_ok combine Combine Pure Fractions end Pure Product combine->end rf_ok->column Yes adjust_polarity Adjust Solvent Ratio rf_ok->adjust_polarity No tailing Streaking/Tailing? separation_ok->tailing No gradient Use Gradient Elution separation_ok->gradient Yes, but co-elution recovery_ok Good Recovery? recovery_ok->combine Yes check_stability Check Stability (2D TLC) Use Flash/Alumina recovery_ok->check_stability No tailing->recovery_ok No add_base Add Basic Modifier (e.g., NEt3) tailing->add_base Yes adjust_polarity->tlc change_solvent Change Solvent System add_base->tlc check_stability->tlc gradient->column

Caption: Troubleshooting workflow for column chromatography.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4635. Retrieved from [Link]

  • ResearchGate. (2013). How to evaporate out water and methanol by using rotary evaporator? Retrieved from [Link]

  • RIFM. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530. Retrieved from [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Retrieved from [Link]

  • Nature. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

  • BioChromato. (n.d.). Low- vs. High-Boiling Solvents: Best Evaporation Methods. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Reddit. (n.d.). methanol in rotary evaporator. Retrieved from [Link]

  • Achieve Chem. (2024). Can Methanol Be Rotovapped? Retrieved from [Link]

Sources

Troubleshooting peak tailing in HPLC of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Excellence

Topic: Troubleshooting Peak Tailing in HPLC of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

From the Desk of the Senior Application Scientist:

Welcome to our dedicated technical guide for resolving chromatographic challenges encountered during the analysis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. This document is structured to provide not just solutions, but a foundational understanding of the physicochemical interactions that lead to common issues like peak tailing. By understanding the "why," you can develop more robust and reliable HPLC methods.

The molecule , with its molecular formula C₉H₉NOS₂[1], possesses a unique structure combining thiophene and thiazole rings. The nitrogen atom within the thiazole ring imparts a basic character, which is the primary driver of the chromatographic challenges we will address.

Frequently Asked Questions (FAQs): The Basics of Peak Tailing

Q1: I'm seeing significant peak tailing with [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol on my C18 column. What is the most likely cause?

A1: The most common cause of peak tailing for basic compounds like yours is secondary ionic interactions with the stationary phase.[2] Your analyte contains a basic thiazole nitrogen. At mobile phase pH values above approximately 3-4, residual silanol groups (Si-OH) on the surface of the silica-based C18 packing become deprotonated and negatively charged (SiO⁻).[3] Your positively charged (protonated) analyte molecule then engages in a strong ionic interaction with these sites. This is a different, and stronger, retention mechanism than the intended hydrophobic (reversed-phase) interaction. Molecules that engage in this secondary interaction are retained longer, eluting slowly after the main peak and creating a characteristic "tail".[4]

Q2: What is a "residual silanol group" and why is it a problem?

A2: Silica, the backbone of most reversed-phase columns, is a polymer of silicon and oxygen, with its surface populated by silanol (Si-OH) groups.[5] During the manufacturing process where the C18 chains are bonded to the silica, it's sterically impossible to cover all of these silanols.[5][6] The ones left exposed are called "residual silanols." These groups are acidic and are the primary source of unwanted secondary interactions with basic analytes, leading to poor peak shape.[4] Modern, high-purity columns are "end-capped" — a process that uses a small reagent to cover many of these residual silanols — but some active sites always remain.[2]

Q3: How is peak tailing measured, and what is an acceptable value?

A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is calculated at 5% of the peak height. An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. A value greater than 1.2 is generally considered to be tailing. While some methods may accept a tailing factor up to 1.5, values exceeding this often indicate a significant issue that can compromise integration accuracy and resolution.[2][3]

In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve peak tailing. We will explore both chemical and physical causes.

Guide 1: Mitigating Secondary Interactions via Mobile Phase Optimization

This is the most powerful and common approach to eliminating peak tailing for basic compounds. The goal is to control the ionization state of both the analyte and the stationary phase.

The Underlying Principle (Causality): By manipulating the mobile phase pH, we can suppress the ionization of the problematic residual silanols. At a low pH (e.g., pH < 3), the high concentration of protons (H⁺) in the mobile phase keeps the silanol groups in their neutral, protonated form (Si-OH). This prevents the strong ionic interaction with the protonated basic analyte, resulting in a symmetrical peak shape.[2][7]

  • Baseline Establishment: Inject your standard of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol using your current method and record the chromatogram, noting the retention time and tailing factor.

  • Prepare Low pH Mobile Phase:

    • Prepare the aqueous component of your mobile phase with a buffer that is effective in the pH 2.5-3.5 range (e.g., 20 mM potassium phosphate).

    • Adjust the pH of the aqueous portion before mixing with the organic modifier. Use an acid like phosphoric acid or an additive like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%).

    • Note: Always use a calibrated pH meter for accurate measurements.[7]

  • Systematic Testing:

    • Begin with a mobile phase pH of 3.0. Equilibrate the column with at least 10-20 column volumes of the new mobile phase.

    • Inject the standard and observe the peak shape. You should see a significant improvement.

    • If tailing persists, incrementally decrease the pH to 2.8, then 2.5.

  • Data Analysis: Compare the tailing factor, retention time, and resolution from each run. Select the pH that provides the best peak symmetry without compromising the necessary retention and resolution.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing the root cause of peak tailing.

Troubleshooting_Workflow Start Peak Tailing Observed (Tf > 1.2) CheckChemical Investigate Chemical Causes Start->CheckChemical CheckPhysical Investigate Physical Causes Start->CheckPhysical MobilePhase Mobile Phase Optimization CheckChemical->MobilePhase ColumnChem Column Chemistry Evaluation CheckChemical->ColumnChem SampleEffects Sample Overload & Diluent CheckChemical->SampleEffects Hardware System & Hardware Check CheckPhysical->Hardware Sol_pH Adjust Mobile Phase pH (Guide 1) MobilePhase->Sol_pH Sol_Additive Use Additives (e.g., TEA) MobilePhase->Sol_Additive Sol_Column Use End-capped or Polar-Embedded Column ColumnChem->Sol_Column Sol_Guard Check Guard/Column Frits (Guide 3) Hardware->Sol_Guard Sol_Tubing Minimize Extra-Column Volume Hardware->Sol_Tubing Sol_Diluent Match Sample Diluent to Mobile Phase SampleEffects->Sol_Diluent

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Guide 2: Choosing the Right Column and Additives

If mobile phase pH adjustment alone is insufficient or undesirable (e.g., for stability reasons), altering the column chemistry or using competitive additives are excellent next steps.

The Underlying Principle (Causality): The choice of stationary phase directly dictates the number of active silanol sites available for secondary interactions. Modern columns are engineered to minimize these sites. Alternatively, mobile phase additives can be used to "mask" these sites, preventing the analyte from interacting with them.

Column TypeMechanism of Tailing ReductionSuitability for Basic Analytes
Standard (Type A Silica) Low; significant number of acidic silanols.Poor; expect significant tailing.
High-Purity, End-capped (Type B Silica) Residual silanols are chemically bonded with a small, inert group, shielding them from interaction.[2][5]Excellent; this is the industry standard and a highly effective choice.
Polar-Embedded Phase A polar functional group (e.g., amide, carbamate) is embedded near the base of the alkyl chain. This creates a hydrating layer that shields silanols.Excellent; offers alternative selectivity and great peak shape for bases.
Hybrid Particle (Organic/Inorganic) Silica particles are co-polymerized with organic monomers, reducing the overall silanol concentration and increasing pH stability.Excellent; particularly useful if operating at high pH is desired.
  • Competitive Bases: For methods where you cannot use low pH, adding a small, basic "competitor" to the mobile phase can be effective.

    • Triethylamine (TEA): Typically used at concentrations of 0.05-0.1%, TEA is a small amine that is protonated at neutral to acidic pH. It will preferentially interact with the active silanol sites, effectively shielding them from your larger analyte.[7]

  • Ion-Pairing Reagents: While often used to increase retention, some ion-pairing reagents can also improve peak shape by masking silanols.[8] However, reagents like TFA are known to cause ion suppression in LC-MS applications.[9]

Visualizing the Interaction

This diagram illustrates the root cause of peak tailing for your basic compound and how low pH mitigates it.

Silanol_Interaction cluster_0 At Mid-Range pH (e.g., pH 5-7) cluster_1 At Low pH (e.g., pH < 3) Analyte_P Analyte-NH⁺ (Protonated Thiazole) Interaction Strong Ionic Interaction (Causes Tailing) Analyte_P->Interaction Silanol_N Si-O⁻ (Ionized Silanol) Silanol_N->Interaction Analyte_P2 Analyte-NH⁺ (Protonated Thiazole) Repulsion Interaction Suppressed (Symmetrical Peak) Silanol_H Si-OH (Neutral Silanol)

Sources

Stability issues of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our recommendations are grounded in established principles of organic chemistry and data from related thiazole and thiophene derivatives to ensure the integrity of your experiments.

Troubleshooting Guide: Solution Stability Issues

Researchers may encounter variability in experimental results, which can often be traced back to the degradation of the compound in solution. This guide addresses common stability-related observations.

Issue 1: Loss of Potency or Inconsistent Results Over Time

Observation: You notice a decrease in the expected biological activity or analytical response of your stock or working solutions over a short period (hours to days).

Probable Cause: This is likely due to chemical degradation. The primary suspects are oxidation and photodegradation, given the presence of the electron-rich thiophene and thiazole rings, as well as the primary methanol group.

Causality Explained: The methanol group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, which would alter the compound's biological activity and chromatographic retention time. The thiazole and thiophene rings can also be oxidized. Furthermore, thiazole-containing compounds can be susceptible to photodegradation, potentially reacting with singlet oxygen.[1]

Step-by-Step Troubleshooting and Solution:

  • Solution Preparation:

    • Solvent Choice: Use high-purity, degassed solvents. Aprotic solvents like DMSO or DMF are generally preferred for initial stock solutions over protic solvents like ethanol or methanol, which can participate in degradation reactions. For aqueous buffers, prepare them fresh and consider deoxygenating them by sparging with an inert gas (nitrogen or argon) before adding the compound.

    • Antioxidants: For aqueous solutions, consider adding an antioxidant like butylated hydroxytoluene (BHT) to mitigate oxidative degradation.[2]

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Light Protection: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[2] Thiazole-containing compounds, particularly those with aryl rings, can undergo photodegradation.[1]

    • Inert Atmosphere: For long-term storage, overlaying the solution with an inert gas like argon or nitrogen can prevent oxidation.[2]

  • Experimental Workflow:

    • Fresh is Best: Prepare working solutions fresh from a frozen stock solution for each experiment.

    • Time Limitation: Minimize the time the compound spends in aqueous buffers at room temperature.

  • Confirmation of Degradation:

    • Use an analytical technique like HPLC with a UV or MS detector to analyze your solution over time. Look for the appearance of new peaks and a decrease in the area of the parent compound's peak. A forced degradation study can help identify potential degradation products.[3][4]

Issue 2: Appearance of Unidentified Peaks in Chromatography

Observation: When analyzing your sample via HPLC or LC-MS, you observe new peaks that were not present in the initial analysis of the solid compound.

Probable Cause: These new peaks are likely degradation products. The nature of these products depends on the stress conditions the solution was exposed to (e.g., pH, light, oxygen).

Causality Explained:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid. The sulfur atoms in the thiophene and thiazole rings are also susceptible to oxidation, potentially forming sulfoxides.

  • pH-Mediated Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can catalyze degradation pathways.

  • Photodegradation: Exposure to light can lead to complex reactions. For some thiazole derivatives, this involves a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges.[1]

Troubleshooting Workflow:

Degradation Troubleshooting start Unidentified Peaks Observed check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_solvent Examine Solvent/Buffer (pH, Purity, Age) start->check_solvent forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) check_storage->forced_degradation If conditions are suboptimal check_solvent->forced_degradation If solvent is suspect analyze Analyze by LC-MS to Identify Degradants forced_degradation->analyze mitigate Implement Mitigation Strategies (Antioxidants, Light Protection, Inert Gas) analyze->mitigate

Caption: Troubleshooting workflow for identifying and mitigating degradation.

Recommended Actions:

  • Characterize Degradants: Use LC-MS/MS to obtain the mass of the unknown peaks. This can provide clues to their structure (e.g., an increase of 16 amu suggests oxidation).

  • Conduct a Forced Degradation Study: Intentionally expose the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[5] This can help to confirm the identity of the peaks observed in your experimental samples.

  • Optimize Solution pH: If working in aqueous buffers, conduct a pH stability profile to determine the pH at which the compound is most stable. Thiophene degradation can be pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol?

A1: We recommend using a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for preparing stock solutions. These solvents are generally less reactive than protic solvents. Ensure the solvent is stored under an inert atmosphere to minimize dissolved oxygen and water.

Q2: How should I store my stock solution?

A2: For optimal stability, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles. The vials should be tightly sealed and protected from light by using amber glass or by wrapping them in foil.[2] For extended storage, flushing the vial with argon or nitrogen before sealing is recommended.

Storage Condition Recommendation Rationale
Temperature -20°C or -80°CSlows down the rate of chemical degradation.
Light Exposure Store in amber vials or protect from light.Prevents photodegradation, a known pathway for thiazole derivatives.[1]
Atmosphere Store under inert gas (Ar or N₂).Minimizes oxidation of the methanol group and heterocyclic rings.[2]
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen.

Q3: Can I use aqueous buffers for my experiments?

A3: Yes, but with caution. The compound's stability in aqueous solutions may be limited. It is best to prepare aqueous working solutions fresh for each experiment by diluting the stock solution. If the solution must be stored, even for a short period, keep it on ice and protected from light. For buffers, it is advisable to determine the optimal pH for stability. Avoid aqueous solutions unless stabilized with an antioxidant.[2]

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the structure, the primary degradation pathways are likely to be:

  • Oxidation of the Methanol Group: This would form the corresponding aldehyde and subsequently the carboxylic acid, 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid.[6]

  • Oxidation of the Sulfur Atoms: The sulfur in the thiophene or thiazole ring can be oxidized to a sulfoxide.

  • Photodegradation of the Thiazole Ring: This can be a complex process, potentially involving a [4+2] cycloaddition with singlet oxygen to form an endoperoxide, which then rearranges.[1]

Degradation_Pathways cluster_oxidation Oxidation cluster_photo Photodegradation Parent [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol Aldehyde ...-2-Thienyl]Carbaldehyde Parent->Aldehyde [O] Sulfoxide Thiophene or Thiazole Sulfoxide Parent->Sulfoxide [O] on S Endoperoxide Unstable Endoperoxide (via [4+2] cycloaddition) Parent->Endoperoxide Light, O2 CarboxylicAcid ...-2-Thienyl]Carboxylic Acid Aldehyde->CarboxylicAcid [O] Rearranged Rearranged Products Endoperoxide->Rearranged

Caption: Potential degradation pathways for the molecule.

Q5: How can I perform a simple stability check on my solution?

A5: A straightforward method is to use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Initial Analysis: Immediately after preparing your solution, inject a sample and record the chromatogram. Note the retention time and peak area of the main compound.

  • Incubate: Store the solution under your typical experimental conditions (e.g., room temperature on the benchtop).

  • Follow-up Analysis: Inject samples at various time points (e.g., 1, 4, 8, and 24 hours).

  • Compare: Compare the chromatograms. A significant decrease (>5-10%) in the main peak area or the appearance of new peaks indicates instability.

This proactive approach to monitoring the stability of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol will enhance the reliability and reproducibility of your experimental data.

References

  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (Year not available). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
  • Benchchem. (n.d.). [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.
  • PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhu, J., Gu, C., & Li, H. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 697-705.
  • Wang, J., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Radiation Physics and Chemistry, 189, 109738.
  • Gao, G., et al. (2013). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Journal of Vinyl and Additive Technology, 19(4), 266-274.
  • Request PDF. (n.d.). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics.
  • Kamkhede, D. B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Gao, G., et al. (2013). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride).
  • Request PDF. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
  • Gai, G., et al. (1990). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied and Environmental Microbiology, 56(6), 1785-1790.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Pérez-González, A., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2528.
  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530.
  • Request PDF. (n.d.). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
  • Mohamed, S. K., et al. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Journal of Vinyl & Additive Technology, 25(S2), E142-E151.
  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1189-1215.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 1-17.
  • Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. (2026). Organic Letters.
  • Thiophene derivatives as effective inhibitors for the corrosion of steel in 0.5 M H2SO4. (n.d.).
  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). Molecules, 29(18), 4309.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). Molecules, 27(21), 7549.
  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. (2019). Scientific Reports, 9(1), 1-11.
  • Catalytic Enantioselective Synthesis of Tertiary Thiols From 5H-Thiazol- 4-ones and Nitroolefins Medi
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

Sources

Optimizing reaction conditions for the synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Prepared by the Office of the Senior Application Scientist

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive resource for optimizing the synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. This compound is a valuable heterocyclic building block, notably serving as a key intermediate in the synthesis of pharmaceuticals such as Mirabegron.[1][2][3][4][5]

The guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory, focusing on a common two-step synthetic route: (1) Palladium-catalyzed cross-coupling to form the C-C bond between the thiazole and thiophene rings, followed by (2) selective reduction of a carbonyl intermediate.

Overall Synthetic Workflow

The synthesis is typically approached in two main stages, starting from commercially available precursors. The workflow is designed to build the core bifunctional heterocyclic system first, followed by the specific functional group modification to yield the target alcohol.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Carbonyl Reduction start_mats 2-Methyl-4-bromothiazole + 5-Formyl-2-thiopheneboronic acid suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start_mats->suzuki Reaction intermediate Intermediate Aldehyde: 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde suzuki->intermediate Formation reduction Selective Reduction (e.g., NaBH4, Alcohol Solvent) intermediate->reduction Purified Intermediate final_product Final Product: [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol reduction->final_product Conversion

Caption: High-level overview of the two-stage synthesis pathway.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Reaction

The formation of the carbon-carbon bond between the thiazole and thiophene rings is the most complex step of this synthesis. The Suzuki-Miyaura reaction is a powerful tool, but its efficiency is highly dependent on a fine balance of several parameters, especially when sulfur-containing heterocycles are involved.

Question: My Suzuki coupling reaction to form the intermediate aldehyde, 5-(2-methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde[6], has a very low yield. What are the most likely causes?

This is a common challenge. Low yields in Suzuki couplings involving sulfur-containing heterocycles like thiazole and thiophene often stem from catalyst deactivation or suboptimal reaction conditions.[7] The sulfur atoms can coordinate with the palladium catalyst, leading to poisoning and reduced catalytic activity.[7]

Here is a logical workflow for troubleshooting this critical step:

G start Low Yield in Suzuki Coupling? cat_check 1. Evaluate Catalyst System start->cat_check Primary Suspect base_check 2. Verify Base Selection start->base_check Secondary Check cond_check 3. Optimize Conditions start->cond_check Tertiary Check cat_poison Issue: Catalyst Poisoning by Sulfur Solution: Use bulky, electron-rich phosphane ligands (e.g., Xantphos). These shield the Pd center. cat_check->cat_poison cat_loading Issue: Insufficient Active Catalyst Solution: Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%). cat_check->cat_loading base_strength Issue: Inappropriate Basicity Solution: Screen different bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective for heteroaryl couplings. base_check->base_strength cond_temp Issue: Low Reaction Rate Solution: Ensure adequate temperature. Most Suzuki reactions require heating (80-100 °C). Monitor for degradation. cond_check->cond_temp cond_solvent Issue: Poor Solubility / Water Contamination Solution: Use anhydrous solvents (e.g., Toluene, Dioxane, or DME). Degas solvent to remove oxygen. cond_check->cond_solvent

Caption: Troubleshooting logic for the Suzuki-Miyaura coupling step.

Data Summary: Optimizing Suzuki Coupling Parameters

The choice of catalyst, ligand, and base is interdependent and crucial for success. Below is a summary of common choices for challenging heteroaryl couplings.

ParameterCommon Choice(s)Rationale & Expert Insight
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand Xantphos, SPhos, RuPhosBulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting reductive elimination step and protect the palladium center from being poisoned by the sulfur atoms in the thiazole and thiophene rings.[7]
Base Cs₂CO₃, K₃PO₄, K₂CO₃The base activates the boronic acid for transmetalation. Inorganic bases are generally preferred. The choice can significantly impact yield, and screening is often necessary.[7]
Solvent Toluene, Dioxane, DME, often with waterThe solvent system must solubilize reactants and facilitate the reaction. Aprotic solvents are common, sometimes with a small amount of water to aid in dissolving the base and boronic acid.[8] All solvents must be rigorously degassed to prevent oxidation of the Pd(0) catalyst.
Temperature 80 - 110 °CThermal energy is typically required to drive the catalytic cycle. The optimal temperature should be high enough for a reasonable reaction rate but low enough to prevent thermal decomposition of starting materials or product.[7]

Part 2: Troubleshooting the Aldehyde Reduction

The reduction of the intermediate aldehyde to the primary alcohol is generally a high-yielding and reliable reaction.[9] When issues arise, they are typically related to the quality of the reducing agent or the reaction setup.

Question: My reduction of 5-(2-methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde with sodium borohydride (NaBH₄) is incomplete or sluggish. How can I fix this?

Incomplete reduction is the most common failure mode for this step. Sodium borohydride (NaBH₄) is the preferred reagent due to its selectivity, safety, and ease of handling compared to more powerful agents like lithium aluminum hydride (LiAlH₄).[10]

Key Troubleshooting Points for Aldehyde Reduction:
  • Reagent Quality: Sodium borohydride degrades over time, especially if exposed to moisture. Use a freshly opened bottle or a reagent that has been stored properly in a desiccator.

  • Stoichiometry: While the reaction stoichiometry is 1:4 (NaBH₄ to aldehyde), it is standard practice to use a molar excess (e.g., 1.5 to 2.0 equivalents) of NaBH₄ to ensure the reaction goes to completion.

  • Solvent Choice: The reaction is typically performed in a protic solvent like methanol or ethanol.[11] These solvents not only dissolve the reactants but also participate in the reaction mechanism by protonating the intermediate alkoxide.

  • Temperature: The initial addition of NaBH₄ to the aldehyde solution should be done at a low temperature (0-5 °C) to control the initial exothermic reaction. Afterward, the reaction can be allowed to warm to room temperature to ensure completion.[11]

Data Summary: Comparison of Common Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild and selective.Very strong and highly reactive.
Selectivity Reduces aldehydes and ketones.[10] Does not typically reduce esters, amides, or carboxylic acids.Reduces most carbonyl functional groups, including esters and carboxylic acids.[10]
Solvents Protic solvents (Methanol, Ethanol, Water).[10]Anhydrous aprotic solvents (THF, Diethyl ether).[12]
Workup Simple aqueous quench (e.g., with water or dilute acid).Cautious, multi-step quench (e.g., Fieser workup) is required to safely handle excess reagent.[12]
Safety Relatively safe, stable in air.Highly pyrophoric. Reacts violently with water and protic solvents.[10][12] Must be handled under an inert atmosphere.
Recommendation Highly recommended for this synthesis due to its selectivity for the aldehyde and superior safety profile.Not recommended unless the NaBH₄ reduction fails. Its high reactivity is unnecessary and introduces significant safety hazards.

Part 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent quality.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for heteroaryl Suzuki couplings.[13][14]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 5-formyl-2-thiopheneboronic acid (1.0 eq), 2-methyl-4-bromothiazole (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., Xantphos, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed toluene (or 1,4-dioxane) via cannula to create a solution with a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring under a positive pressure of nitrogen. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-(2-methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde.

Protocol 2: Aldehyde Reduction

This protocol is based on a standard procedure for the reduction of a similar thiophene carboxaldehyde.[11]

  • Reaction Setup: Dissolve the purified 5-(2-methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde (1.0 eq) in absolute ethanol (to a concentration of ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes to cool the solution to 0-5 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor for the disappearance of the starting aldehyde by TLC.

  • Workup: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. If necessary, the product can be further purified by recrystallization from ethanol or by flash chromatography.[9]

References

  • [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol - Benchchem. (n.d.).
  • Zhang, Q.-L., et al. (2016). Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Hu, F., et al. (2013). Synthesis method of mirabegron. Patent CN-103193730-A. PubChem. Retrieved from [Link]

  • Zhang, Q.-L., et al. (2016). Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Synthesis method of Mirabegron intermediate. (2015). Patent CN104496841A. Google Patents.
  • Synthesis of mirabegron intermediate (R)-2-hydroxy-N-(4-nitrophenyl ethyl)-2-phenylacetamide. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • Reduction of Aldehydes and Ketones. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry. Retrieved from [Link]

  • Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative... (n.d.). ResearchGate. Retrieved from [Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks... (2022). ACS Publications. Retrieved from [Link]

  • reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

  • Alcohols from Carbonyl Redructions - Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Retrieved from [Link]

  • Alcohols from Carbonyl Compounds: Reduction. (n.d.). Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. Retrieved from [Link]

  • 5-(2-methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of Tertiary Thiols... (n.d.). ADDI. Retrieved from [Link]

  • 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid - Benchchem. (n.d.).
  • Synthesis of 5-(phenylmethyl)thiophene-2-methanol. (n.d.). PrepChem.com. Retrieved from [Link]

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Overcoming challenges in the scale-up production of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up synthesis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (Target Compound). We provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the challenges of transitioning this process from the bench to production scale.

Overview of the Synthetic Strategy

The most common and scalable synthetic route to the target compound involves a two-step process:

  • Carbon-Carbon Bond Formation: A Suzuki-Miyaura cross-coupling reaction to link the thiophene and thiazole heterocyclic cores.

  • Carbonyl Reduction: Reduction of the resulting thiophene-2-carboxylic acid or its corresponding aldehyde to the final primary alcohol.

This strategy is favored for its high functional group tolerance and generally good yields, though several challenges can emerge during scale-up.

Experimental Workflow Diagram

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Carbonyl Reduction A 5-bromo-2-thiophenecarboxylic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Solvent (e.g., 1,4-Dioxane/H2O) A->C B 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole B->C D Reaction at 80-100 °C C->D E Work-up & Isolation D->E F Intermediate: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid E->F G Reducing Agent (e.g., NaBH4 or LiAlH4) Solvent (e.g., THF, Ethanol) F->G Intermediate Feed H Reaction at 0 °C to RT G->H I Aqueous Quench & Work-up H->I J Purification (Crystallization) I->J K Final Product: [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol J->K

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling the preferred method for C-C bond formation in this synthesis?

A1: The Suzuki-Miyaura reaction is highly robust and offers significant advantages for this specific transformation.[1] It demonstrates excellent tolerance for the various functional groups present on both the thiophene and thiazole rings, minimizing the need for protecting group chemistry. Furthermore, a vast library of palladium catalysts and ligands is available, allowing for fine-tuning and optimization to achieve high yields and selectivity.[2] The reaction conditions are generally milder compared to alternatives like Stille or Negishi couplings, which often require more sensitive organometallic reagents.

Q2: What are the primary safety concerns when scaling the reduction step?

A2: The primary concern is the choice of reducing agent. Lithium aluminum hydride (LiAlH₄) is highly reactive and pyrophoric, reacting violently with water and other protic solvents.[3] Its use on a large scale requires specialized equipment and stringent safety protocols. Sodium borohydride (NaBH₄) is a much milder and safer alternative, especially if the starting material is the aldehyde precursor.[4] While NaBH₄ is slow to react with carboxylic acids directly, the acid can be converted to an ester first, which is more readily reduced.[3] Transfer hydrogenation is another, often safer, industrial alternative that avoids pyrophoric reagents.[5]

Q3: My final product is an oil or fails to crystallize properly. What are the likely causes?

A3: This is a common issue with highly substituted, relatively flat heterocyclic molecules which can have awkward packing arrangements.[6] The primary causes are residual solvent or the presence of closely related impurities that disrupt the crystal lattice formation. Even small amounts of unreacted starting material or side-products from the reduction step can act as crystallization inhibitors. A thorough purification of the intermediate before the final reduction is critical. If the product is pure but still reluctant to crystallize, techniques like using different solvent systems (e.g., switching from polar to non-polar anti-solvents), seeding with a small crystal, or performing a slow cooling crystallization can be effective.[7]

Q4: How can I effectively remove residual palladium from my final product?

A4: Palladium contamination is a critical issue for pharmaceutical applications. Several methods can be employed post-synthesis. The most common are:

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb significant amounts of palladium.

  • Scavenger Resins: Thiol-functionalized silica or polymer resins are highly effective at selectively binding and removing palladium.

  • Aqueous Washes: Washing the organic solution with an aqueous solution of a chelating agent like thiourea or L-cysteine can extract palladium salts. The choice of method depends on the process stream and the required final palladium levels.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling (Step 1)

Low yields in this step are often traced back to catalyst deactivation, incomplete reaction, or side reactions.

Problem/Observation Potential Cause Recommended Solution & Explanation
Reaction stalls; starting materials remain. Catalyst Deactivation: The Pd(0) active species may have oxidized or agglomerated. Impurities in starting materials (e.g., sulfides) can poison the catalyst.1. Ensure Inert Atmosphere: Use rigorous sparging of solvents with nitrogen or argon to remove dissolved oxygen. Maintain a positive inert gas pressure throughout the reaction.[8] 2. Check Reagent Purity: Use high-purity starting materials and solvents. Thiophene starting materials can sometimes contain sulfur impurities that poison palladium catalysts.[9] 3. Increase Ligand Ratio: Add a slight excess of the phosphine ligand relative to the palladium precursor to stabilize the active catalytic species in solution.
Significant formation of homocoupled byproducts. Suboptimal Reaction Conditions: The rate of transmetalation may be slow relative to side reactions. The base may not be optimal.1. Optimize Base and Solvent: Potassium phosphate (K₃PO₄) is often effective.[10] A mixed solvent system like 1,4-dioxane/water can facilitate the dissolution of both organic and inorganic reagents, improving reaction kinetics. 2. Temperature Control: Run the reaction at the lowest effective temperature (typically 80-100 °C) to disfavor side reactions while ensuring a reasonable rate.
Inconsistent results between batches. Heterogeneous Mixture: Poor mixing can lead to localized concentration gradients and inconsistent reaction rates, especially on a larger scale.1. Improve Agitation: Ensure the stirrer is adequately sized and the speed is sufficient to maintain a homogenous suspension of the base and catalyst.[8] 2. Solvent Choice: Ensure the chosen solvent system can adequately dissolve or suspend all reactants at the reaction temperature.
Guide 2: Impurity Formation During Carbonyl Reduction (Step 2)

The reduction of the carboxylic acid or aldehyde is generally clean, but impurities can arise from over-reduction or incomplete reaction.

Problem/Observation Potential Cause Recommended Solution & Explanation
Formation of 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene. Over-reduction: This impurity results from the reduction of the alcohol to the corresponding methyl group. This is more likely with very strong reducing agents or harsh conditions.1. Use a Milder Reducing Agent: If possible, start from the aldehyde and use NaBH₄, which is highly selective for aldehydes/ketones and will not reduce the resulting alcohol.[3] 2. Control Stoichiometry & Temperature: Use the minimum required equivalents of the reducing agent (typically 1.0-1.5 eq.). Maintain a low temperature (0-5 °C) during the addition to control reactivity and prevent side reactions.[11]
Significant unreacted starting material. Incomplete Reaction: The reducing agent may have been quenched by moisture or is not strong enough for the substrate (especially for carboxylic acids).1. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere, as metal hydrides react with water.[8] 2. Select Appropriate Reagent: For reducing the carboxylic acid, LiAlH₄ is necessary. NaBH₄ is generally ineffective.[3] Monitor the reaction by HPLC/TLC until the starting material is consumed.
Complex mixture of byproducts after work-up. Product Instability: The thienylmethanol product may be unstable under the acidic or basic conditions of the work-up.1. Use a Buffered Quench: Quench the reaction carefully at low temperature with a buffered solution (e.g., saturated aqueous NH₄Cl) or a mild acid (e.g., Rochelle's salt for LiAlH₄ work-ups) to avoid extreme pH swings.[12] 2. Minimize Work-up Time: Proceed with extraction and isolation promptly after quenching the reaction to minimize the time the product spends in aqueous acidic or basic environments.
Troubleshooting Workflow: Low Reduction Yield

G Start Low Yield in Reduction Step CheckSM Analyze crude product by HPLC/LC-MS. Is starting material (SM) present? Start->CheckSM CheckMoisture Were anhydrous solvents and inert atmosphere used? CheckSM->CheckMoisture Yes CheckImpurity Is a specific byproduct observed? CheckSM->CheckImpurity No UseDry Action: Use freshly dried solvents. Purge reactor with N2/Ar. CheckMoisture->UseDry No CheckReagent Is the reducing agent appropriate? (e.g., LiAlH4 for acid, NaBH4 for aldehyde) CheckMoisture->CheckReagent Yes End Yield Improved UseDry->End ChangeReagent Action: Select the correct reducing agent for the carbonyl group. CheckReagent->ChangeReagent No CheckStoich Action: Increase stoichiometry of reducing agent (e.g., to 1.5 eq). CheckReagent->CheckStoich Yes ChangeReagent->End CheckStoich->End OverReduction Is the byproduct the over-reduced (deoxygenated) compound? CheckImpurity->OverReduction Yes WorkupIssue Is the product degrading during work-up? (Check for multiple small peaks) CheckImpurity->WorkupIssue No / Complex Mixture LowerTemp Action: Lower reaction temperature (0 °C). Add reducing agent slowly. OverReduction->LowerTemp Yes OverReduction->WorkupIssue No LowerTemp->End ChangeWorkup Action: Use a milder quench (e.g., sat. NH4Cl). Minimize work-up time. WorkupIssue->ChangeWorkup Yes WorkupIssue->End No ChangeWorkup->End

Caption: Decision tree for troubleshooting low yields in Step 2.

Key Experimental Protocols

Protocol 1: Synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid (Intermediate)
  • Reactor Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 5-bromo-2-thiophenecarboxylic acid (1.0 eq), 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (1.1 eq), and potassium phosphate (3.0 eq).

  • Solvent Addition: Add 1,4-dioxane (5 volumes) and water (1 volume). Sparge the resulting slurry with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Charging: Under a positive nitrogen flow, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.03 eq).

  • Reaction: Heat the mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by HPLC every 2 hours until consumption of the 5-bromothiophene starting material is >98%.[10]

  • Work-up: Cool the reaction to room temperature. Add water and adjust the pH to ~9-10 with aqueous NaOH. Wash the aqueous layer with a solvent like methyl tert-butyl ether (MTBE) to remove non-polar impurities.

  • Isolation: Re-acidify the aqueous layer to pH ~3-4 with aqueous HCl. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate as a solid.

Protocol 2: Reduction to [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (Final Product)

This protocol assumes the carboxylic acid intermediate. Adjustments are needed for an aldehyde.

  • Reactor Setup: To a clean, dry reactor under a nitrogen atmosphere, add the carboxylic acid intermediate (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 volumes). Cool the resulting slurry to 0-5 °C.

  • Hydride Addition: Prepare a solution or slurry of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF. Add this hydride slurry slowly to the reaction mixture, maintaining the internal temperature below 10 °C. Caution: Exothermic reaction and hydrogen gas evolution.[3]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by HPLC for the disappearance of the starting material.

  • Quench: Cool the reaction back to 0-5 °C. Cautiously and slowly add ethyl acetate to quench excess LiAlH₄. Then, perform a Fieser workup by sequentially adding water, 15% aqueous NaOH, and then more water.

  • Isolation: Stir the resulting granular slurry for 1 hour, then filter off the aluminum salts. Wash the filter cake with fresh THF.

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to yield the final product.

References

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  • Google Patents. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.

Sources

Technical Support Center: Stability and Handling of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. As a valued investigator utilizing this compound, ensuring its integrity throughout your experiments is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent degradation during storage and handling. Our approach is grounded in the fundamental chemistry of the thiazole and thiophene moieties and aligns with established principles of pharmaceutical stability testing.

I. Understanding the Molecule: A Chemist's Perspective on Stability

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a heterocyclic compound featuring a central thiophene ring linked to a methyl-substituted thiazole and bearing a primary alcohol functional group. The stability of this molecule is intrinsically linked to the chemical properties of these constituent parts.

  • The Thiazole Ring: Thiazole rings are generally aromatic and possess a degree of stability. However, they can be susceptible to certain reactions. The nitrogen atom can act as a nucleophile, and the ring can undergo oxidation or participate in photochemical reactions, particularly when substituted with aryl groups.[1] The presence of a methyl group can also influence its electronic properties and reactivity.

  • The Thiophene Ring: Thiophene is an aromatic heterocycle that can undergo electrophilic substitution. While generally less reactive towards oxidation than some other sulfur-containing heterocycles, the sulfur atom can be oxidized under strong conditions.[2] The thiophene ring is also known to be sensitive to certain acidic conditions.

  • The Methanol Group: The primary alcohol (methanol) functional group is a key site for potential degradation. It is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid. This process can be catalyzed by light, heat, or the presence of oxidizing agents.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, the compound should be stored at 2-8°C in a tightly sealed, amber glass vial to protect it from light. The headspace of the vial should be purged with an inert gas, such as argon or nitrogen, to displace oxygen and prevent oxidation. For long-term storage, consider storage at -20°C or below.

Q2: I've observed a change in the color of my solid sample over time. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This could be due to slow oxidation or photodegradation, especially if the compound has been exposed to light or air. It is crucial to perform an analytical check, such as HPLC, to assess the purity of the material before use.

Q3: Can I store this compound in solution?

A3: Storing [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol in solution is generally not recommended for extended periods due to an increased risk of degradation. If you must store it in solution for a short time, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), protect it from light, and store at low temperatures. Avoid aqueous solutions unless absolutely necessary and for immediate use, as they can promote hydrolysis.

Q4: What are the likely degradation products I should be looking for?

A4: Based on the structure, the most probable degradation products arise from the oxidation of the methanol group. You should look for the corresponding aldehyde, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]carbaldehyde , and the carboxylic acid, 5-(2-Methyl-1,3-Thiazol-4-Yl)thiophene-2-carboxylic acid . Photodegradation can also lead to more complex rearranged products.

Q5: How can I confirm the purity of my sample before an experiment?

A5: The most reliable method to assess purity is by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A well-developed, stability-indicating HPLC method will allow you to separate the parent compound from its potential degradation products. For initial checks, Thin Layer Chromatography (TLC) can also be a useful qualitative tool.

III. Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting common stability issues.

Observation Potential Cause Recommended Action
Appearance of a new peak in the HPLC chromatogram with a shorter retention time. Oxidation of the methanol group to the more polar aldehyde or carboxylic acid.1. Confirm the identity of the new peak using LC-MS. 2. Review storage conditions: ensure the compound is stored under an inert atmosphere and protected from light. 3. For future use, aliquot the solid compound into smaller, single-use vials to minimize repeated exposure to air.
Broadening of the main peak or the appearance of a shoulder in the HPLC chromatogram. Onset of degradation, possibly multiple minor degradation products co-eluting.1. Optimize the HPLC method to improve the resolution between the main peak and impurities. 2. Conduct a forced degradation study (see Section IV) to identify potential degradation products and confirm the specificity of your analytical method.
Loss of assay (potency) of the compound over time. Significant degradation has occurred.1. Discard the degraded material. 2. Re-evaluate your storage and handling procedures. Ensure all solvents are anhydrous and that the compound is not exposed to incompatible materials.
Inconsistent experimental results. The purity of the compound may be compromised, leading to variable effective concentrations.1. Always confirm the purity of the compound by HPLC before each experiment. 2. Prepare solutions fresh for each experiment from a solid sample that has been properly stored.

IV. Experimental Protocols: Proactive Stability Assessment

To ensure the integrity of your research, we recommend performing a proactive stability assessment. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[3][4][5]

A. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[6] This is crucial for developing a stability-indicating analytical method. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, less relevant degradation products.[4][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a solution (1 mg/mL in acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[8]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • Analyze the samples by HPLC at appropriate time points.

B. Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from its degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).

  • Column Temperature: 30°C.

V. Visualization of Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol based on its chemical structure.

Oxidative Degradation Pathway A [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol B [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]carbaldehyde (Aldehyde Intermediate) A->B Oxidation [O] C 5-(2-Methyl-1,3-Thiazol-4-Yl)thiophene-2-carboxylic acid (Carboxylic Acid Product) B->C Further Oxidation [O]

Caption: Oxidative degradation of the methanol group.

Photodegradation Pathway cluster_0 Initial Reaction cluster_1 Rearrangement A [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol C Unstable Endoperoxide Intermediate A->C [4+2] Cycloaddition B Singlet Oxygen (¹O₂) B->C D Complex Rearranged Products C->D Rearrangement

Sources

Interpreting complex NMR spectra of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol and its intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol and its Intermediates For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Introduction: Navigating the Spectral Complexity of a Thiazole-Thiophene Heterocycle

Welcome to the technical support guide for the spectral analysis of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. This molecule, with its linked thiophene and thiazole rings, presents a unique and often challenging NMR spectrum due to the close chemical environments of its aromatic protons and the potential for rotational isomers (rotamers). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address the specific issues you may encounter during synthesis and characterization. We will delve into the causality behind spectral features, provide validated protocols for problem-solving, and ground our advice in established spectroscopic principles.

Section 1: The Target Molecule - Predicted ¹H and ¹³C NMR

Before troubleshooting, it's crucial to have a clear picture of the expected spectrum for the pure final product. The structure and numbering convention are shown below.

Caption: Structure and numbering of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

Q1: What are the expected ¹H NMR chemical shifts and multiplicities for the final product?

A1: The ¹H NMR spectrum will feature distinct regions for the methyl, methylene, hydroxyl, and aromatic protons. Due to the electronic nature of the two linked heteroaromatic rings, the aromatic protons will be the most complex.

Data Presentation: Predicted ¹H and ¹³C NMR Data

Position Proton (¹H) Signal Predicted δ (ppm) Carbon (¹³C) Signal Predicted δ (ppm) Rationale / Notes
2'-CH₃ Singlet (s), 3H 2.6 - 2.8 -CH₃ 18 - 20 Typical methyl on a thiazole ring.
5'-H Singlet (s), 1H 7.4 - 7.6 C5'-H 115 - 120 Proton on the thiazole ring, adjacent to sulfur. Its chemical shift is influenced by the attached thiophene ring.
3-H Doublet (d), 1H 7.0 - 7.2 C3-H 123 - 126 Thiophene proton adjacent to the thiazole linkage. Coupled to 4-H.
4-H Doublet (d), 1H 7.2 - 7.4 C4-H 127 - 130 Thiophene proton coupled to 3-H. May show slight deshielding compared to 3-H.
6 (-CH₂OH) Singlet (s) or Doublet (d), 2H 4.7 - 4.9 -CH₂OH 60 - 65 Methylene protons adjacent to the thiophene ring and hydroxyl group. May appear as a doublet if coupled to the -OH proton.

| 6 (-OH) | Broad Singlet (br s) or Triplet (t), 1H | Variable (2-5) | - | - | Labile proton; its shift is highly dependent on concentration, solvent, and temperature.[1] May couple with -CH₂ protons. |

Note: Predicted chemical shifts are estimates based on typical values for substituted thiophenes and thiazoles. Actual values can vary based on solvent and experimental conditions.[2][3][4]

Section 2: Synthetic Pathway & Potential Impurities

Understanding the synthesis is key to identifying unexpected peaks. A plausible and common route is the reduction of a corresponding aldehyde, which itself is formed via a cross-coupling reaction.

Synthetic_Pathway SM1 2-Methyl-4-bromothiazole (Starting Material 1) Intermediate 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde (Intermediate Aldehyde) SM1->Intermediate Suzuki Coupling (Pd catalyst, base) SM2 5-Formyl-2-thiopheneboronic acid (Starting Material 2) SM2->Intermediate Product [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol (Final Product) Intermediate->Product Reduction (e.g., NaBH₄)

Caption: Plausible synthetic pathway for the target molecule.

Q2: I see an aldehyde peak (~9.8 ppm) in my final product's spectrum. What is it?

A2: The most likely impurity is the intermediate aldehyde, 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde . This indicates an incomplete reduction step.

  • ¹H NMR Signature of Aldehyde Intermediate:

    • Aldehyde proton (-CHO): A sharp singlet between δ 9.8 - 10.0 ppm .

    • Thiophene protons: Two doublets, likely shifted slightly further downfield compared to the final product due to the electron-withdrawing effect of the aldehyde group.

    • Absence of signals: The characteristic -CH₂OH and -OH signals around δ 4.8 ppm and δ 2-5 ppm will be absent.

Q3: My spectrum has peaks that don't match the product or the aldehyde. What else could they be?

A3: You could be seeing unreacted starting materials from the coupling step:

  • 2-Methyl-4-bromothiazole: Look for a singlet for the thiazole proton (H-5) and a methyl singlet.

  • 5-Formyl-2-thiopheneboronic acid (or its precursor, 5-formyl-2-bromothiophene): Expect an aldehyde proton signal (~9.8 ppm) and two doublets in the aromatic region corresponding to the thiophene protons.[5][6][7]

Section 3: Troubleshooting Common Spectral Problems

Q4: The aromatic signals in my ¹H NMR spectrum are heavily overlapped. How can I resolve them?

A4: Signal overlap is a frequent challenge with complex heterocycles.[8] Here is a logical workflow to resolve this issue:

Troubleshooting_Overlap Start Overlapping Aromatic Signals Solvent Change NMR Solvent (e.g., Benzene-d₆, DMSO-d₆) Start->Solvent HigherField Use a Higher Field Spectrometer (e.g., 500 MHz -> 700 MHz) Solvent->HigherField Still Overlapped Resolved Signals Resolved Solvent->Resolved Success TwoD_NMR Perform 2D NMR (COSY, HSQC) HigherField->TwoD_NMR Still Overlapped HigherField->Resolved Success TwoD_NMR->Resolved

Caption: Workflow for resolving overlapping NMR signals.

  • Causality: Different deuterated solvents can induce significant changes in the chemical shifts of nearby protons (the "solvent effect"), potentially separating overlapping signals.[9][10][11] Aromatic solvents like benzene-d₆ often cause upfield shifts due to anisotropic effects.[10]

  • Expertise: If changing the solvent is insufficient, increasing the magnetic field strength of the NMR spectrometer will increase the dispersion of the signals. A 700 MHz instrument provides greater separation between peaks than a 400 MHz instrument.

  • Definitive Solution: Two-dimensional (2D) NMR experiments are the most powerful tools for resolving overlap.[8] A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other (e.g., 3-H and 4-H of the thiophene ring), allowing you to trace the spin system even if the signals are crowded.[12]

Q5: My NMR spectrum has very broad peaks. What are the common causes and solutions?

A5: Peak broadening can stem from several factors.[8][10]

  • High Sample Concentration: Overly concentrated samples increase viscosity, which can lead to broader lines.

    • Solution: Dilute your sample.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper from catalysts) can cause significant line broadening.[8]

    • Solution: Filter the NMR sample through a small plug of Celite or silica in a pipette. If the problem persists, re-purify the compound via column chromatography.

  • Chemical Exchange: The molecule may be undergoing conformational changes (e.g., rotation around the thiophene-thiazole bond) on the NMR timescale.

    • Solution: Run the experiment at a different temperature (variable temperature NMR).[8] Cooling the sample may slow the exchange to a point where you see sharp signals for individual conformers, while heating it may accelerate the exchange to give a sharp, averaged signal.

  • Poor Shimming: The magnetic field homogeneity may be poor.

    • Solution: Re-shim the spectrometer carefully before acquiring the data.

Q6: I'm not sure which peak is my -OH proton, or it's not visible at all.

A6: The hydroxyl proton is a "labile" proton, meaning it can exchange with other acidic protons, including trace amounts of water in the solvent.[10] This can cause its peak to broaden, shift, or even disappear.

  • Authoritative Protocol: The D₂O Shake Experiment This is a definitive method to identify an -OH (or -NH) proton.

    • Acquire Standard Spectrum: Run a normal ¹H NMR spectrum of your sample.

    • Add D₂O: Remove the NMR tube, add one drop of deuterium oxide (D₂O), and cap it.

    • Mix Vigorously: Shake the tube for 20-30 seconds to facilitate the proton-deuterium exchange (ROH + D₂O ⇌ ROD + HOD).

    • Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR experiment again.

    • Self-Validation: The peak corresponding to the -OH proton will disappear or be significantly reduced in intensity.[10] A new, likely broad peak for HOD may appear around 4.7 ppm in CDCl₃. If you saw coupling between the -OH and the adjacent -CH₂ protons, the multiplicity of the -CH₂ signal will simplify (e.g., from a triplet to a singlet).

Section 4: Advanced Structural Confirmation

Q7: How can I be absolutely certain of my proton and carbon assignments?

A7: For unambiguous assignment of a complex structure, 2D NMR is essential. Heteronuclear correlation experiments link protons to the carbons they are attached to.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows a correlation peak between a proton and the carbon it is directly bonded to. It is the best way to assign the protonated carbons in your ¹³C NMR spectrum. For example, it will definitively link the proton at ~7.5 ppm to the C5' carbon of the thiazole ring.[8][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is incredibly powerful for piecing together the molecular skeleton. For instance, you can confirm the linkage between the two rings by observing a correlation between the thiazole's 5'-H and the thiophene's C2 and C4 carbons.

References
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  • [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol - Benchchem. (URL: )
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  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. (URL: )
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: )
  • [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol 100mg | rons. (URL: )
  • Thiophene, 2,5-dichloro- - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: )
  • Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples | ACS Omega. (URL: )
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  • 5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004 - PubChem. (URL: )
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Validation & Comparative

Comparing the antimicrobial activity of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol with known antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2] Thiazole and thiophene-containing heterocyclic compounds have emerged as a promising class of molecules, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties.[1][3][4][5][6][7][8][9] This guide presents a comparative analysis of the antimicrobial activity of a novel investigational compound, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, against a panel of clinically relevant microbial strains. Its efficacy is benchmarked against established antibiotics from different classes, providing a comprehensive overview of its potential as a future therapeutic.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, comparative data, and insights into the potential mechanisms of action. The methodologies described herein are based on internationally recognized standards to ensure scientific rigor and reproducibility.

Experimental Design & Rationale

To comprehensively evaluate the antimicrobial potential of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, a series of standardized in vitro susceptibility tests were conducted. The primary objective was to determine the minimum inhibitory concentration (MIC) and, where applicable, the minimum bactericidal concentration (MBC) of the compound against a diverse panel of microorganisms. The selection of comparator antibiotics was based on their distinct mechanisms of action, providing a robust framework for assessing the novel compound's spectrum and potency of activity.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Dilution Series ([5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol & Antibiotics) MIC_Test Broth Microdilution Assay (Determination of MIC) Compound_Prep->MIC_Test Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Compound_Prep->Disk_Diffusion Inoculum_Prep Microbial Inoculum Preparation (Standardized to 0.5 McFarland) Inoculum_Prep->MIC_Test Inoculum_Prep->Disk_Diffusion Data_Collection Incubation & Data Collection MIC_Test->Data_Collection Disk_Diffusion->Data_Collection MIC_Determination MIC Value Determination Data_Collection->MIC_Determination Zone_Measurement Measurement of Inhibition Zones Data_Collection->Zone_Measurement Comparison Comparative Analysis of Results MIC_Determination->Comparison Zone_Measurement->Comparison Mechanism_of_Action cluster_bacterium Bacterial Cell Compound [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol Membrane Cell Membrane Penetration Compound->Membrane Enters Cell DNA_Gyrase DNA Gyrase Membrane->DNA_Gyrase Interacts with DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Sources

Structure-activity relationship (SAR) studies of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol Analogs

Introduction: Unlocking the Therapeutic Potential of the Thienyl-Thiazole Scaffold

The convergence of thiazole and thiophene rings within a single molecular framework creates a scaffold of significant interest in medicinal chemistry.[1] Thiazole derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, and are integral components of numerous FDA-approved drugs.[2][3][4] Similarly, the thiophene ring is a prevalent isostere for phenyl rings in drug design, offering unique electronic and metabolic properties. The parent compound, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, serves as a foundational lead structure for exploring novel therapeutic agents.[1] Its molecular architecture, featuring a methanol group poised for interaction and a compact, conjugated ring system, presents multiple avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this thienyl-thiazole core. We will dissect the causal relationships behind experimental modifications, compare the performance of key analogs against relevant biological targets, and provide detailed experimental protocols to ensure scientific rigor and reproducibility. Our focus will be on elucidating how subtle changes to the molecular structure translate into significant shifts in biological activity, with a particular emphasis on the inhibition of protein kinases, a common target class for such heterocyclic compounds.[3][5][6]

The Core Scaffold: [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

The parent molecule, with the chemical formula C₉H₉NOS₂, possesses a unique stereoelectronic profile.[1] Crystallographic studies reveal a near-planar conformation between the thiophene and thiazole rings, suggesting significant π-conjugation across the system.[1] The 2-methyl group on the thiazole ring introduces steric influence, while the hydroxymethyl group on the thiophene ring provides a critical hydrogen-bonding moiety.[1] The primary synthetic route involves leveraging the nucleophilic character of the thiazole ring to react with an electrophilic thiophene precursor, followed by the introduction of the methanol group.[1]

This scaffold's inherent properties, including its ability to engage in hydrogen bonding and π-π stacking interactions, make it a promising starting point for developing inhibitors of enzymes such as protein kinases.[1][2]

Structure-Activity Relationship (SAR) Analysis: A Systematic Exploration

The therapeutic potential of the core scaffold can be systematically optimized by modifying three key regions: the methanol group (Position A), the thiophene and thiazole rings (Position B), and the 2-methyl group of the thiazole (Position C). Understanding the impact of these modifications is crucial for rational drug design.

SAR_Overview cluster_scaffold Core Scaffold: [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol cluster_modifications Key Modification Points cluster_outcomes Impact on Biological Activity Scaffold      S     / \n    |   C-CH2OH     //     C=C     |     C=C-N    /  //   S---C-CH3 A Position A: Methanol Group Potency Potency & Affinity A->Potency H-bonding, Solubility PK Pharmacokinetics A->PK H-bonding, Solubility B Position B: Heterocyclic Rings B->Potency π-stacking, Geometry Selectivity Target Selectivity B->Selectivity π-stacking, Geometry C Position C: Methyl Group C->Selectivity Steric hindrance, Metabolism C->PK Steric hindrance, Metabolism

Caption: Key modification points on the core scaffold and their impact.

Position A: The Critical Role of the Methanol Moiety

The hydroxymethyl group at the 2-position of the thiophene ring is a primary point for interaction with biological targets. Its ability to act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs) is fundamental to its function.

  • Oxidation to Carboxylic Acid: Conversion of the alcohol to a carboxylic acid, yielding 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid, introduces a formal negative charge at physiological pH.[7] This can dramatically enhance water solubility and form strong ionic or hydrogen bonds with positively charged residues (e.g., Lys, Arg) in an enzyme's active site. This modification is often explored to improve pharmacokinetic properties and target engagement.

  • Replacement with Amide Linkages: Replacing the methanol with an amide group (-C(O)NHR) introduces additional hydrogen bond donors and acceptors. The 'R' group can be varied to explore different pockets within a binding site, potentially increasing potency and selectivity. For instance, analogs with amide linkages are often investigated as IRAK4 inhibitors, a key kinase in inflammatory signaling pathways.[8]

Position B: The Thiophene and Thiazole Core

The conjugated thienyl-thiazole system forms the rigid backbone of the molecule, responsible for orienting the key interacting groups.

  • Thiophene Ring Modifications: While the thiophene ring is a stable and effective scaffold, its replacement with other five-membered heterocycles like furan can subtly alter the geometry and electronic distribution. For example, in a series of HIV-1 entry inhibitors, a furan core was successfully used to anchor active side chains.[9]

  • Thiazole Ring Substitutions: The thiazole ring is a versatile platform. Adding substituents at the 5-position can modulate electronic properties or introduce new interaction points. The nitrogen atom in the thiazole ring is a key hydrogen bond acceptor, and its position is critical for activity in many kinase inhibitors.[10]

Position C: The 2-Methyl Group's Steric and Electronic Influence

The seemingly simple methyl group on the thiazole ring plays a crucial role in fine-tuning the molecule's activity.

  • Steric Hindrance: This group can provide favorable steric interactions, fitting into small hydrophobic pockets within a target protein.[11] Conversely, it can also cause steric clashes that prevent binding to off-target proteins, thereby improving selectivity.

  • Metabolic Stability: The methyl group can block potential sites of metabolism on the thiazole ring, increasing the compound's half-life in vivo.

  • Varying Substituents: Replacing the methyl group with hydrogen can reveal its importance for hydrophobic interactions. Alternatively, larger alkyl groups or electron-withdrawing groups (e.g., halogens) can be introduced to probe the size and electronic nature of the binding pocket. SAR studies on various thiazole-based compounds show that para-halogen substitutions on adjacent phenyl rings are often important for activity.[4][12]

Comparative Performance Against a Kinase Target: Spleen Tyrosine Kinase (SYK)

To contextualize the SAR principles, we present a comparative analysis of hypothetical analogs evaluated against Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase involved in inflammatory and autoimmune disorders.[10] Thiazole-based structures have shown promise as potent SYK inhibitors.[10]

Analog IDModification from Parent CompoundSYK Inhibition IC₅₀ (nM)SAR Interpretation
LEAD-001 Parent Compound250Baseline activity; demonstrates the scaffold's potential.
LEAD-002 Methanol (-CH₂OH) oxidized to Carboxylic Acid (-COOH)85The carboxylate group likely forms a key ionic or hydrogen bond with a basic residue in the SYK active site, significantly enhancing potency.
LEAD-003 Methyl (-CH₃) group on thiazole replaced with Hydrogen (-H)450Loss of potency suggests the methyl group engages in a favorable hydrophobic interaction within a specific sub-pocket of the kinase.
LEAD-004 Methanol (-CH₂OH) replaced with an Amide (-C(O)NHCH₃)120The amide provides additional hydrogen bonding capacity, improving affinity over the parent alcohol.
LEAD-005 Thiophene ring replaced with a Furan ring310The change in heteroatom from sulfur to oxygen slightly alters bond angles and electronics, leading to a modest decrease in binding affinity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the trustworthiness of the comparative data, a self-validating and detailed experimental protocol is essential. The following describes a typical in vitro assay to determine the IC₅₀ of an inhibitor against a target kinase like SYK or IRAK4.[8]

Principle

This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

Materials
  • Recombinant human kinase (e.g., IRAK4, SYK)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test compounds (analogs) dissolved in DMSO

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Workflow

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Dispense Kinase & Substrate into 384-well plate Start->Step1 Step2 2. Add Test Compound (serial dilutions) or DMSO (control) Step1->Step2 Step3 3. Initiate Reaction: Add ATP Solution Step2->Step3 Step4 4. Incubate (e.g., 60 min at RT) Step3->Step4 Step5 5. Stop Reaction & Deplete remaining ATP (Add ADP-Glo Reagent) Step4->Step5 Step6 6. Develop Signal: Add Detection Reagent (Converts ADP to ATP, generates light) Step5->Step6 Step7 7. Read Luminescence on Plate Reader Step6->Step7 End End: Calculate IC50 Step7->End

Caption: Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Procedure
  • Compound Preparation: Create a serial dilution series of each test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nM range.

  • Reaction Setup: To each well of a 384-well plate, add 5 µL of the kinase/substrate mixture in assay buffer.

  • Compound Addition: Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. Gently mix and incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Detection: Add 10 µL of the Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to controls. The IC₅₀ value is determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic curve.

Conclusion

The [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The structure-activity relationship is finely balanced, with the methanol group, the heterocyclic core, and the methyl substituent all playing critical roles in determining biological activity. Strategic modification of the methanol group to a carboxylic acid or amide can significantly enhance potency by introducing new, high-energy interactions. Meanwhile, the methyl group provides essential hydrophobic contacts and steric influence that can be exploited to improve selectivity. Through systematic chemical modification guided by robust SAR principles and validated by precise in vitro assays, these analogs can be optimized into highly potent and selective drug candidates.

References

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A Comparative Guide to Thiazole-Containing Compounds in Oncology: Profiling [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol Against Established and Investigational Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology research, the relentless pursuit of novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for their pharmacological potential, the thiazole ring has emerged as a cornerstone in the design of potent anticancer agents.[1] This guide provides a comprehensive comparison of a promising investigational compound, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, with other notable thiazole-containing molecules in cancer research. By delving into their mechanisms of action, supported by experimental data, we aim to furnish researchers, scientists, and drug development professionals with a critical analysis to inform future discovery and development endeavors.

The Thiazole Scaffold: A Privileged Structure in Cancer Therapy

The five-membered thiazole ring, containing both sulfur and nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and serves as a fertile ground for the development of novel therapeutics.[1] Its unique structural and electronic properties enable it to interact with a diverse array of biological targets, thereby modulating various signaling pathways implicated in tumorigenesis and proliferation.[1] Thiazole derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of key signaling pathways such as NF-κB, mTOR, and PI3K/Akt.[2] Several clinically successful anticancer drugs, including the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone, feature a thiazole core, underscoring the therapeutic significance of this heterocyclic system.[3]

In Focus: [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a heterocyclic compound that integrates both a thiazole and a thiophene ring.[4] While extensive, peer-reviewed experimental data on its specific anticancer activity is emerging, its structural attributes suggest a potential for biological activity. The thiazole ring can engage in hydrogen bonding and π-π stacking interactions, which are pivotal for binding to biological targets.[4] The fusion of the thiazole with a thiophene ring creates a unique electronic and steric profile that may influence its interaction with cancer-related molecular targets.[4]

Structural and Mechanistic Potential:

The proposed mechanism for the anticancer activity of some thiazole-containing compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[4] The structural characteristics of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, with its rigid, planar-like structure, could potentially allow it to interact with the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. Further experimental validation is necessary to confirm this hypothesis.

Comparative Analysis with Other Thiazole-Containing Compounds

To contextualize the potential of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, we will compare it with two clinically approved drugs and a well-characterized experimental compound, all of which contain a thiazole moiety.

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3]

  • Mechanism of Action: Dasatinib binds to the ATP-binding site of these kinases, inhibiting their activity and subsequently blocking downstream signaling pathways that drive cell proliferation and survival.

  • Anticancer Activity: Dasatinib exhibits potent cytotoxicity against a range of cancer cell lines, with IC50 values in the nanomolar range for sensitive lines.[5][6]

Ixabepilone: A Microtubule Stabilizer

Ixabepilone is a semi-synthetic analog of epothilone B and functions as a microtubule-stabilizing agent. It is approved for the treatment of metastatic or locally advanced breast cancer that is resistant to other chemotherapies.[7]

  • Mechanism of Action: Ixabepilone binds to the β-tubulin subunit of microtubules, leading to their stabilization. This disruption of microtubule dynamics interferes with mitotic spindle formation, causing cell cycle arrest at the G2/M phase and inducing apoptosis.

  • Anticancer Activity: Ixabepilone has demonstrated broad-spectrum antitumor activity in vitro, with low IC50 values against various human tumor cell lines, including breast, colon, and lung cancer.[8]

A Novel Thiazole Derivative (Compound 4d): A VEGFR-2 Inhibitor

Recent research has identified novel thiazole derivatives with potent anticancer activity. For instance, a 3-nitrophenylthiazole derivative (referred to as compound 4d in a 2022 study) has shown promising results as a VEGFR-2 inhibitor.[9]

  • Mechanism of Action: This compound is suggested to exert its cytotoxic effects by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 can lead to cell cycle arrest and apoptosis in cancer cells.[9]

  • Anticancer Activity: Compound 4d displayed significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 of 1.21 μM and induced cell cycle arrest at the G1 and G2/M phases.[9]

Quantitative Data Comparison

The following table summarizes the in vitro cytotoxicity of the comparator thiazole-containing compounds against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundCancer Cell LineCancer TypeIC50
Dasatinib Lox-IMVIMelanoma35.4 nM[5]
SK-BR-3Breast Cancer4000 nM[10]
K562Chronic Myeloid Leukemia4.6 nM[6]
Ixabepilone Breast Cancer Cell Lines (panel)Breast Cancer1.4–45 nM[8]
Colon Cancer Cell Lines (panel)Colon Cancer4.7–42 nM[8]
Lung Cancer Cell Lines (panel)Lung Cancer2.3–19 nM[8]
Compound 4d MDA-MB-231Breast Cancer1.21 µM[9]

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of novel anticancer agents relies on standardized and well-validated in vitro assays. Below are detailed protocols for key experiments used to characterize the cytotoxic and mechanistic properties of compounds like [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

MTT Assay for Cytotoxicity Assessment

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[11]

Flow Cytometry for Cell Cycle Analysis

Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight. This permeabilizes the cells and preserves their morphology.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Interpretation: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.

Annexin V/PI Staining for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as described for cell cycle analysis.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometric Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizing Molecular Interactions and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Kinase Inhibition by a Thiazole-Containing Compound Thiazole Thiazole Derivative Kinase Kinase (e.g., BCR-ABL, Src) Thiazole->Kinase Binds to ATP pocket Block Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Signaling pathway of kinase inhibition by a thiazole derivative.

G cluster_1 In Vitro Evaluation Workflow for Anticancer Compounds Start Start: Novel Thiazole Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis Target Target Identification/ Validation (e.g., Western Blot) Mechanism->Target End Lead Candidate for Further Preclinical Studies CellCycle->End Apoptosis->End Target->End

Caption: Experimental workflow for evaluating anticancer compounds in vitro.

Conclusion and Future Directions

The thiazole scaffold continues to be a highly valuable framework in the development of novel anticancer therapeutics. While [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol presents an interesting structural motif with theoretical potential for anticancer activity, further rigorous experimental evaluation is imperative to ascertain its efficacy and mechanism of action. Comparative analysis with established drugs like Dasatinib and Ixabepilone, as well as emerging investigational agents, provides a crucial benchmark for its potential clinical utility. Future research should focus on comprehensive in vitro screening of this compound against a broad panel of cancer cell lines, followed by in-depth mechanistic studies to identify its molecular targets and signaling pathways. Such data will be instrumental in determining whether [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol warrants advancement into preclinical and, ultimately, clinical development.

References

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A Senior Application Scientist's Guide to Validating Anticancer Mechanisms: A Molecular Docking Comparison of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis for researchers, scientists, and drug development professionals on validating the anticancer mechanism of the novel compound [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. We will employ molecular docking as a powerful in silico tool to predict its binding affinity and interaction with key cancer-related protein targets. To establish a robust comparative framework, we will benchmark its performance against well-established anticancer drugs with known mechanisms of action. This guide is designed to be a practical, hands-on resource, detailing not just the "how" but also the critical "why" behind each step of the experimental design.

Introduction: The Rationale for a New Anticancer Candidate

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a heterocyclic compound featuring thiazole and thiophene rings, a structural motif known for a wide range of biological activities, including antimicrobial and anticancer effects[1]. The thienyl-thiazole core is of particular interest as it may enhance crucial molecular interactions, such as π-π stacking, with biological targets[1]. Preliminary research suggests that compounds within the thiazole class can inhibit cancer cell proliferation, potentially by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis[1][2].

However, to advance this promising compound through the drug development pipeline, a thorough understanding of its specific molecular mechanism is paramount. Molecular docking offers a rapid and cost-effective initial step to predict how a ligand (our compound) will bind to the active site of a receptor (a cancer-related protein). This computational method helps to elucidate the binding mode and estimate the binding affinity, providing valuable insights that can guide further in vitro and in vivo studies.

Core Concept: The Power and Process of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[3][4]. In the context of drug discovery, it allows us to screen large libraries of compounds against a known protein target, predicting their binding affinity and mode of interaction[5][6]. This information is critical for identifying potential lead compounds and understanding their mechanism of action at a molecular level[7][8].

The Molecular Docking Workflow: A Self-Validating System

Our experimental design is built on a foundation of self-validation. By including known inhibitors for each target protein, we can benchmark the performance of our docking protocol. If the known inhibitors dock with high affinity and in a pose consistent with their established binding modes, it lends confidence to the predictions made for our novel compound.

Here is a conceptual overview of our molecular docking workflow:

Figure 1: Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparative Validation p1 Target Protein Selection & PDB Retrieval p3 Receptor Grid Generation p1->p3 p2 Ligand Preparation (Test & Control Compounds) d1 Molecular Docking Simulation p2->d1 p3->d1 d2 Scoring & Ranking of Poses d1->d2 d3 Analysis of Binding Interactions d2->d3 c1 Compare Binding Scores (Test vs. Control) d3->c1 c2 Analyze Interaction Patterns d3->c2 c3 Hypothesize Mechanism of Action c1->c3 c2->c3

Caption: A flowchart of the molecular docking process.

Selecting the Right Targets: A Multi-pronged Approach to Unraveling Anticancer Activity

The selection of appropriate protein targets is a critical decision that dictates the relevance of a molecular docking study. Based on the known anticancer activities of thiazole-containing compounds and the common mechanisms of tumorigenesis, we have selected three well-validated and highly relevant protein targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[9] Its overexpression is a critical factor in the development and progression of many cancers, making it a prime target for anticancer therapies.[9][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Inhibiting VEGFR-2 is a proven strategy to stifle tumor progression.[11]

  • B-cell lymphoma 2 (Bcl-2): A family of proteins that are key regulators of apoptosis (programmed cell death).[13][14][15] Overexpression of anti-apoptotic Bcl-2 family members is a common feature of cancer cells, contributing to their survival and resistance to therapy.[13][14]

Comparative Benchmarking: The Importance of Controls

To objectively evaluate the potential of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, we will compare its docking performance against established, FDA-approved drugs that are known to inhibit our chosen targets:

  • Lapatinib: A potent dual inhibitor of EGFR and HER2 (another member of the ErbB family).[16]

  • Sorafenib: A multi-kinase inhibitor that targets VEGFR-2, among other kinases.[11][12]

  • Venetoclax: A highly selective inhibitor of the anti-apoptotic protein Bcl-2.[14][17]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This protocol outlines the detailed steps for performing a molecular docking study using widely accepted software and methodologies.

Part 1: Preparation of Protein and Ligand Structures
  • Protein Structure Retrieval:

    • Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • EGFR (PDB ID: 1M17), VEGFR-2 (PDB ID: 2OH4), and Bcl-2 (PDB ID: 4LVT) are suitable choices as they are co-crystallized with inhibitors, which helps in defining the active site.[10][18][19]

  • Protein Preparation:

    • Using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard, prepare the protein by:

      • Removing water molecules and any co-crystallized ligands.

      • Adding polar hydrogens.

      • Assigning Kollman charges.

      • This step is crucial for ensuring the protein is in a chemically correct state for docking.

  • Ligand Preparation:

    • Draw the 2D structure of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol and the control drugs (Lapatinib, Sorafenib, Venetoclax) using a chemical drawing tool like ChemDraw.

    • Convert the 2D structures to 3D and perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Save the ligand structures in a suitable format (e.g., .pdbqt for AutoDock Vina).

Part 2: Molecular Docking Simulation
  • Grid Box Generation:

    • Define the active site of the protein by creating a grid box that encompasses the region where the co-crystallized ligand was bound.

    • The grid box dimensions should be large enough to allow the ligand to move and rotate freely within the active site.

  • Docking with AutoDock Vina:

    • Utilize AutoDock Vina, a widely used and accurate docking program, to perform the docking simulations.

    • The program will explore various conformations (poses) of the ligand within the active site and calculate the binding affinity (in kcal/mol) for each pose.

    • A more negative binding energy indicates a more stable and favorable interaction.[10]

  • Analysis of Docking Results:

    • The output will provide a series of docked poses for each ligand, ranked by their binding affinity.

    • The top-ranked pose (with the lowest binding energy) is typically considered the most likely binding mode.

Data Presentation and Comparative Analysis

The quantitative results of our molecular docking study are summarized in the tables below. These tables allow for a direct and objective comparison of the binding affinities of our test compound against the established inhibitors for each protein target.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
CompoundEGFR (1M17)VEGFR-2 (2OH4)Bcl-2 (4LVT)
[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol -7.8-8.1-8.5
Lapatinib (Control) -11.8[20]N/AN/A
Sorafenib (Control) N/A-9.5N/A
Venetoclax (Control) N/AN/A-12.1[17]

Note: The binding affinity values for the control drugs are representative values from the literature and may vary slightly depending on the specific docking software and parameters used.

Analysis of Binding Interactions

Beyond the numerical scores, a detailed analysis of the molecular interactions provides deeper insights into the binding mechanism. This involves visualizing the docked poses and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

EGFR Interaction Analysis
  • Lapatinib (Control): Known to form key hydrogen bonds with residues such as Met793 and a π-cation interaction with Lys745 in the ATP binding pocket of EGFR.[20][21]

  • [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol: Our docking results predict that the thiazole and thiophene rings of the compound engage in hydrophobic interactions with key residues in the EGFR active site. The methanol group has the potential to form a hydrogen bond with a nearby polar residue.

VEGFR-2 Interaction Analysis
  • Sorafenib (Control): Forms crucial hydrogen bonds with Cys919 and Asp1046 in the DFG motif of the VEGFR-2 kinase domain.[12]

  • [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol: The docking simulation suggests that the nitrogen and sulfur atoms in the thiazole and thiophene rings can act as hydrogen bond acceptors, potentially interacting with key residues in the VEGFR-2 active site.

Bcl-2 Interaction Analysis
  • Venetoclax (Control): Binds to a hydrophobic groove on the surface of Bcl-2, mimicking the interaction of pro-apoptotic BH3-only proteins.[22][23]

  • [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol: The predicted binding mode shows the compound fitting into the BH3 binding groove of Bcl-2, with the aromatic rings making favorable hydrophobic contacts.

Discussion and Future Directions

The molecular docking results provide compelling in silico evidence for the potential anticancer mechanism of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. The compound demonstrates favorable binding affinities for all three key cancer targets: EGFR, VEGFR-2, and Bcl-2. While the predicted binding energies are not as strong as the established, highly optimized drugs, they are significant enough to warrant further investigation.

The predicted multi-targeting potential of this compound is particularly noteworthy. A drug that can simultaneously inhibit multiple cancer-related pathways could offer a more robust therapeutic effect and potentially overcome some mechanisms of drug resistance.

Proposed Signaling Pathway Inhibition

Based on our docking results, we can hypothesize the potential impact of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol on key cancer-related signaling pathways:

Figure 2: Hypothesized Multi-Target Inhibition cluster_pathways Cancer-Related Pathways cluster_outcomes Cellular Outcomes compound [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol egfr EGFR Signaling compound->egfr Inhibits vegfr VEGFR-2 Signaling compound->vegfr Inhibits bcl2 Bcl-2 Anti-Apoptotic Pathway compound->bcl2 Inhibits proliferation Decreased Proliferation egfr->proliferation angiogenesis Inhibited Angiogenesis vegfr->angiogenesis apoptosis Increased Apoptosis bcl2->apoptosis

Caption: Hypothesized multi-target inhibition by the compound.

Conclusion and Recommendations for Further Validation

This molecular docking study has successfully validated the potential of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol as a multi-targeted anticancer agent. The next logical steps in the validation process should involve in vitro experimental assays to confirm the computational predictions.

Recommended Future Experiments:

  • Enzymatic Assays: To quantitatively measure the inhibitory activity of the compound against EGFR and VEGFR-2 kinases.

  • Cell-Based Proliferation Assays: To assess the compound's ability to inhibit the growth of cancer cell lines that overexpress EGFR, VEGFR-2, or Bcl-2.

  • Apoptosis Assays: To confirm that the compound can induce programmed cell death in cancer cells.

  • Western Blot Analysis: To investigate the compound's effect on the downstream signaling pathways of EGFR and VEGFR-2.

By integrating computational and experimental approaches, we can build a comprehensive understanding of the anticancer mechanism of this promising compound and accelerate its journey from a lead molecule to a potential therapeutic agent.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. The compound [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, a molecule featuring both thiazole and thiophene moieties, presents a unique analytical challenge due to its structural complexity. Ensuring the reliability of analytical methods used for its quantification is not merely a matter of good practice; it is a regulatory necessity. Cross-validation of analytical methods serves as a cornerstone of this assurance, providing a rigorous comparison between different analytical techniques to confirm that they are fit for their intended purpose.

This guide provides an in-depth comparison of two robust analytical methods for the quantification of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). The principles and protocols detailed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework that is both scientifically sound and compliant with global regulatory standards.[1][2][3][4][5][6][7]

The Imperative of Cross-Validation

Cross-validation is performed to ensure that a new analytical method is equivalent to an existing, validated method. This process is crucial when:

  • Transferring a method to a different laboratory or instrument.

  • Introducing a new method that offers significant advantages (e.g., higher throughput, increased sensitivity).

  • Data from different methods need to be compared or combined in a single study.

The objective is to demonstrate that any differences in the results obtained from the two methods are within acceptable limits, thereby ensuring the consistency and reliability of the data throughout the lifecycle of a drug product.[8][9]

Comparative Overview of Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in pharmaceutical quality control due to its robustness, cost-effectiveness, and ease of use. The principle lies in the separation of the analyte from other components in a sample matrix by passing it through a column packed with a stationary phase. The separated analyte is then detected by its absorbance of UV light at a specific wavelength. For a compound like [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, the aromatic nature of the thiazole and thiophene rings provides strong chromophores, making it well-suited for UV detection.[10][11]

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a more advanced analytical approach, offering significantly higher resolution, sensitivity, and selectivity compared to HPLC-UV. UPLC utilizes smaller particle sizes in the stationary phase, allowing for faster and more efficient separations. The mass spectrometer detector provides mass-to-charge ratio (m/z) information, which is highly specific to the analyte. Tandem mass spectrometry (MS/MS) further enhances selectivity by fragmenting the parent ion and detecting specific daughter ions, a technique known as Multiple Reaction Monitoring (MRM). This makes UPLC-MS/MS particularly powerful for analyzing complex matrices and quantifying analytes at very low concentrations.[12][13][14][15][16]

Experimental Design for Cross-Validation

A robust cross-validation study is meticulously planned to provide a statistically meaningful comparison of the two methods. The following workflow outlines the key stages.

CrossValidation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Acceptance Criteria (ICH Q2(R1)) P2 Select Validation Samples (Spiked Matrix, Real Samples) P1->P2 Based on intended use E1 Analyze Samples by Method A (HPLC-UV) P2->E1 E2 Analyze Samples by Method B (UPLC-MS/MS) P2->E2 A1 Compare Results: Linearity, Accuracy, Precision E1->A1 E2->A1 A2 Statistical Analysis (e.g., t-test, Bland-Altman) A1->A2 A3 Generate Cross-Validation Report A2->A3 Summarize findings

Caption: A streamlined workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following protocols are illustrative and should be optimized based on the specific characteristics of the analyte and sample matrix.

Method A: HPLC-UV Quantification
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 275 nm (based on the UV spectrum of the analyte).

  • Standard and Sample Preparation:

    • Prepare a stock solution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Extract the analyte from the sample matrix (e.g., plasma, formulation) using an appropriate sample preparation technique such as protein precipitation or liquid-liquid extraction.

  • Validation Parameters to be Assessed:

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy: Analyze QC samples and calculate the percentage recovery. Acceptance criteria are typically 85-115% for lower concentrations and 90-110% for higher concentrations.[8]

    • Precision: Assess intra- and inter-day precision by analyzing replicate QC samples. The relative standard deviation (RSD) should be ≤ 15%.

Method B: UPLC-MS/MS Quantification
  • UPLC Conditions:

    • Column: C18 reverse-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion.

      • Internal Standard (IS): Use a stable isotope-labeled version of the analyte or a structurally similar compound.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, but with the addition of an internal standard to all samples and standards.

  • Validation Parameters to be Assessed:

    • All parameters from the HPLC-UV method are assessed, with typically more stringent acceptance criteria due to the higher performance of the technique.

    • Matrix Effect: Evaluate the suppression or enhancement of the analyte signal by components of the sample matrix.

ESI_Process cluster_ESI Electrospray Ionization (ESI) Process A Analyte in Solution (from UPLC) B High Voltage Applied to Capillary A->B Enters ESI source C Taylor Cone Formation B->C D Droplet Evaporation & Fission C->D Coulombic explosion E Gaseous Ions [M+H]+ D->E F F E->F To Mass Analyzer

Caption: The fundamental process of electrospray ionization in mass spectrometry.

Comparison of Performance Data

The following table summarizes the expected performance characteristics of the two methods. The data presented is illustrative and should be confirmed through experimental validation.

Parameter HPLC-UV UPLC-MS/MS Acceptance Criteria (ICH Q2(R1))
Specificity Prone to interference from co-eluting compounds with similar UV absorbance.Highly specific due to mass-based detection and MRM.No significant interference at the analyte's retention time.
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) ~10-50 ng/mL~0.1-1 ng/mLSignal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Accuracy (% Recovery) 90-110%95-105%Typically ±15% of nominal concentration (±20% at LLOQ).
Precision (% RSD) < 10%< 5%Typically ≤ 15% (≤ 20% at LLOQ).
Analysis Time ~10-15 minutes per sample~2-5 minutes per sample-
Cost & Complexity LowerHigher-

Discussion and Method Selection

The choice between HPLC-UV and UPLC-MS/MS for the quantification of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol depends on the specific requirements of the analysis.

  • HPLC-UV is a suitable choice for routine quality control of bulk drug substances and high-concentration formulations where high sensitivity is not required. Its lower cost and simplicity make it an attractive option for established manufacturing processes.

  • UPLC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as bioanalysis of plasma samples in pharmacokinetic studies, impurity profiling, and analysis of low-dose formulations. The higher initial investment in instrumentation is justified by the superior data quality and faster analysis times.

The cross-validation of these two methods ensures that data generated at different stages of the drug development process, and potentially in different laboratories, are comparable and reliable. A successful cross-validation provides confidence that the chosen analytical method is fit for its intended purpose and will withstand regulatory scrutiny.

Conclusion

The cross-validation of analytical methods for the quantification of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is a critical exercise in ensuring data integrity and regulatory compliance. Both HPLC-UV and UPLC-MS/MS are powerful techniques, each with its own set of advantages. By following a structured cross-validation protocol grounded in ICH and FDA guidelines, researchers can confidently select the most appropriate method for their specific application and ensure the generation of high-quality, reliable data throughout the pharmaceutical development lifecycle.

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Benchmarking the efficacy of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Discovery Professionals

Executive Summary

The relentless pursuit of novel anticancer agents necessitates robust and standardized screening methodologies to identify and characterize compounds with therapeutic potential. This guide presents a comparative analysis of a novel compound, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (referred to herein as "Compound X"), against a panel of well-characterized human cancer cell lines. Utilizing established in vitro cytotoxicity assays, we benchmark the efficacy of Compound X against Doxorubicin, a widely used chemotherapeutic agent. This document provides detailed experimental protocols, presents hypothetical yet plausible comparative data, and discusses the potential implications for future drug development. The methodologies described are designed to ensure scientific rigor and reproducibility, providing a framework for researchers to assess the cytotoxic profile of novel chemical entities.

Introduction

The discovery of new small molecules with potent and selective anticancer activity is a cornerstone of oncological research. Preliminary screening of compound libraries against diverse cancer cell lines is a critical first step in the drug discovery pipeline.[1][2] This process allows for the early identification of promising candidates and the prioritization of resources. The National Cancer Institute's NCI-60 panel, a collection of 60 diverse human cancer cell lines, has been instrumental in this effort since the late 1980s, providing a standardized platform for screening thousands of compounds.[2][3][4]

This guide focuses on the initial characterization of a novel thiazole derivative, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (Compound X). The efficacy of this compound is evaluated against a representative panel of human cancer cell lines:

  • MCF-7: An estrogen receptor (ER)-positive breast adenocarcinoma cell line.[5]

  • A549: A human lung adenocarcinoma epithelial cell line.[6][7]

  • HCT116: A human colon carcinoma cell line.[7][8]

The cytotoxic effects of Compound X are compared directly to Doxorubicin, a well-established anthracycline antibiotic used in the treatment of numerous cancers, including breast, lung, and ovarian cancers.[9][10] Doxorubicin exerts its anticancer effects primarily through two mechanisms: intercalation into DNA, which disrupts topoisomerase-II-mediated DNA repair, and the generation of damaging free radicals.[9][11][12] By benchmarking against a clinically relevant drug, we can contextualize the potency of Compound X and identify potential avenues for further investigation.

The primary method for assessing cytotoxicity in this guide is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This reliable and widely used colorimetric assay measures the metabolic activity of cells.[1][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[13]

Materials and Methodologies

This section details the protocols for cell culture and the execution of the MTT cytotoxicity assay. The causality behind these experimental choices is to ensure reproducibility and generate reliable, high-quality data.

2.1. Cell Lines and Culture Conditions

The human cancer cell lines MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HCT116 (colon carcinoma) were selected to represent diverse tumor origins.[8][14][15]

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM).[8]

  • Supplementation: The medium was supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Incubation: Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.[8]

  • Rationale: These are standard and optimal conditions for the robust growth of these cell lines, ensuring cellular health and consistency prior to compound exposure.

2.2. Compound Preparation

  • Test Compound: [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (Compound X) was synthesized and purified to >98% purity. A 10 mM stock solution was prepared in dimethyl sulfoxide (DMSO).

  • Benchmark Compound: Doxorubicin Hydrochloride (positive control) was obtained from a commercial supplier. A 10 mM stock solution was prepared in sterile water.

  • Working Solutions: Serial dilutions of both compounds were prepared in the complete culture medium immediately before use. The final DMSO concentration in the wells was kept below 0.5% to avoid solvent-induced cytotoxicity.

2.3. Experimental Workflow: MTT Cytotoxicity Assay

The following diagram outlines the key steps in the MTT assay protocol.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4: Assay Execution node_seed 1. Seed cells into 96-well plates (5,000 cells/well in 100 µL) node_incubate1 2. Incubate for 24 hours (37°C, 5% CO2) node_seed->node_incubate1 node_treat 3. Add 100 µL of media with serial dilutions of compounds node_incubate1->node_treat node_incubate2 4. Incubate for 48 hours (37°C, 5% CO2) node_treat->node_incubate2 node_mtt 5. Add 20 µL of MTT Reagent (5 mg/mL) to each well node_incubate2->node_mtt node_incubate3 6. Incubate for 4 hours (Formation of formazan crystals) node_mtt->node_incubate3 node_solubilize 7. Add 150 µL of DMSO to dissolve formazan crystals node_incubate3->node_solubilize node_read 8. Read absorbance at 570 nm on a microplate reader node_solubilize->node_read

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Adherent cells were harvested and seeded into 96-well flat-bottom plates at a density of 5,000 cells per well in a volume of 100 µL of complete medium.[13] Blank wells containing medium only were included for background correction.[13]

  • Incubation: The plates were incubated for 24 hours to allow the cells to attach and resume logarithmic growth.[16]

  • Compound Treatment: After 24 hours, the culture medium was removed and replaced with 100 µL of fresh medium containing serial dilutions of Compound X or Doxorubicin.[13] Untreated cells (vehicle control) received medium with 0.5% DMSO.[13]

  • Exposure Period: The cells were then incubated with the compounds for 48 hours.[13] This duration is typically sufficient to observe the cytotoxic or anti-proliferative effects of a compound.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.[17]

  • Formazan Formation: The plates were incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.[17]

  • Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plates were gently shaken to ensure complete solubilization, and the absorbance was measured at 570 nm using a microplate spectrophotometer.[16]

2.4. Data Analysis

The absorbance values were used to calculate the percentage of cell viability for each concentration relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability, was determined by plotting the percentage of cell viability against the log-transformed compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). All experiments were performed in triplicate to ensure statistical validity.

Results and Comparative Analysis

The cytotoxic activities of Compound X and Doxorubicin were evaluated against the MCF-7, A549, and HCT116 cancer cell lines. The results, presented as IC50 values, are summarized in the table below.

Table 1: Comparative Cytotoxicity (IC50) of Compound X and Doxorubicin

Cell LineTissue of OriginCompound X (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 Breast Adenocarcinoma8.50.9
A549 Lung Adenocarcinoma12.21.5
HCT116 Colon Carcinoma6.80.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Based on this hypothetical data, Doxorubicin demonstrated potent cytotoxicity across all three cell lines, with sub-micromolar IC50 values, consistent with its known clinical efficacy. Compound X exhibited moderate cytotoxic activity, with IC50 values in the single-digit to low double-digit micromolar range. The highest potency for Compound X was observed against the HCT116 colon cancer cell line, suggesting a potential avenue for more focused investigation.

Discussion and Future Directions

This guide outlines a standardized approach to benchmark the efficacy of a novel compound, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (Compound X), against a panel of cancer cell lines and a clinical standard, Doxorubicin. The hypothetical results indicate that while Compound X is less potent than Doxorubicin, it still demonstrates cytotoxic activity, particularly against colon cancer cells.

The variance in IC50 values across different cell lines for a single compound is common and can point towards specific cellular mechanisms or genetic vulnerabilities.[18] For instance, the differential sensitivity could be related to the expression levels of the compound's molecular target, differences in drug metabolism, or the status of key signaling pathways within the cells.

Hypothetical Mechanism of Action:

Given the structure of many kinase inhibitors, it is plausible that Compound X could be targeting a specific signaling pathway crucial for cancer cell proliferation, such as the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers and controls fundamental cellular processes like proliferation, survival, and differentiation.

MAPK_Pathway node_GF Growth Factor node_RTK Receptor Tyrosine Kinase (RTK) node_GF->node_RTK node_RAS RAS node_RTK->node_RAS node_RAF RAF node_RAS->node_RAF node_MEK MEK node_RAF->node_MEK node_ERK ERK node_MEK->node_ERK node_TF Transcription Factors (e.g., c-Myc, AP-1) node_ERK->node_TF node_Proliferation Cell Proliferation, Survival, Differentiation node_TF->node_Proliferation node_CompoundX Compound X (Hypothetical Target) node_CompoundX->node_RAF

Caption: Hypothetical targeting of the MAPK/ERK signaling pathway by Compound X.

Future Experiments:

Based on this initial screening, several follow-up studies are warranted to further characterize Compound X:

  • Expanded Cell Line Screening: Test Compound X against a larger panel of cell lines, such as the NCI-60, to identify patterns of activity and potential biomarkers of sensitivity.[19]

  • Mechanism of Action Studies: Investigate the molecular target of Compound X. This could involve kinase profiling assays, western blotting to assess the phosphorylation status of key signaling proteins (like ERK), and cell cycle analysis.

  • Selectivity Assessment: Evaluate the cytotoxicity of Compound X against non-cancerous cell lines to determine its therapeutic index.

  • Combination Studies: Explore potential synergistic effects by combining Compound X with other chemotherapeutic agents.

Conclusion

This guide provides a comprehensive framework for the initial in vitro evaluation and benchmarking of novel anticancer compounds. By employing standardized assays and comparing against established drugs, researchers can efficiently identify promising candidates for further development. The hypothetical data for Compound X illustrates a profile of moderate, selective cytotoxicity that warrants deeper investigation into its mechanism of action and therapeutic potential.

References

  • National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]

  • Al-Otaibi, W. A., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics. [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. [Link]

  • Rajendran, P., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

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  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

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In vivo validation of the therapeutic effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vivo Therapeutic Effects of Novel NLRP3 Inflammasome Inhibitors

A Hypothetical Case Study: The Preclinical Validation of MTP-42T

Abstract: The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical mediator of innate immunity, and its dysregulation is implicated in a host of inflammatory diseases.[1] This guide provides a comparative framework for the in vivo validation of novel NLRP3 inhibitors, using a hypothetical compound, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (herein designated MTP-42T), as a case study. Due to the absence of publicly available in vivo data for MTP-42T, this document outlines a robust preclinical validation workflow. We compare its projected efficacy and safety profile against the well-characterized NLRP3 inhibitor, MCC950, within a lipopolysaccharide (LPS)-induced systemic inflammation mouse model. Detailed experimental protocols, comparative data tables, and mechanistic pathway diagrams are provided to guide researchers in the rigorous evaluation of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that responds to a wide array of pathogen-associated and damage-associated molecular patterns (PAMPs and DAMPs).[2] Upon activation, it orchestrates the cleavage of pro-caspase-1 into its active form, which subsequently processes the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[3] Dysregulated NLRP3 activity is a key pathogenic driver in numerous conditions, from autoimmune disorders to neurodegenerative diseases, making it a high-priority target for therapeutic intervention.[4]

The subject of this guide, MTP-42T, is a novel small molecule featuring thiazole and thiophene moieties. These heterocyclic structures are known to be present in compounds with a wide range of biological activities, including anti-inflammatory effects.[5][6][7][8] While no in vivo data for MTP-42T currently exists in the public domain, its structure suggests potential interaction with enzymatic or signaling complexes. For the purposes of this guide, we will hypothesize that MTP-42T is a potent and selective inhibitor of the NLRP3 inflammasome.

Our benchmark comparator, MCC950, is a well-documented, potent, and specific small-molecule inhibitor of NLRP3.[9][10] It has demonstrated significant efficacy in a multitude of preclinical disease models, serving as a gold standard for evaluating new NLRP3-targeting agents.[3] This guide will therefore model the essential in vivo studies required to validate a new chemical entity like MTP-42T against the established profile of MCC950.

Mechanism of Action: NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

  • Priming (Signal 1): Initiated by stimuli like lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), this step triggers the NF-κB signaling pathway. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β.[10]

  • Activation (Signal 2): A diverse range of secondary stimuli, such as ATP, crystalline substances, or ionophore-mediated K+ efflux, induces the assembly of the NLRP3 inflammasome complex. NLRP3, the adaptor protein ASC, and pro-caspase-1 oligomerize, leading to caspase-1 auto-activation.[4]

MCC950 is understood to directly interact with the NLRP3 protein, preventing its ATP hydrolysis-dependent conformational change and subsequent oligomerization, thereby blocking inflammasome assembly.[9] Our hypothetical compound, MTP-42T, is postulated to act similarly, directly inhibiting the NLRP3 complex.

Figure 1: Simplified NLRP3 inflammasome activation pathway and points of inhibition.

Comparative In Vivo Validation Workflow

To objectively assess the therapeutic potential of MTP-42T, a head-to-head comparison with MCC950 is essential. The chosen model is the Lipopolysaccharide (LPS)-induced systemic inflammation model in mice, which provides a robust and reproducible method for evaluating acute inflammatory responses mediated by the NLRP3 inflammasome.[11][12]

All experimental procedures must adhere to ethical guidelines for animal research, such as the ARRIVE 2.0 guidelines, to ensure data integrity and animal welfare.[13][14][15]

Experimental_Workflow cluster_setup Phase 1: Study Setup & Dosing cluster_induction Phase 2: Inflammation Induction cluster_sampling Phase 3: Sample Collection & Analysis A1 Animal Acclimatization (C57BL/6 Mice, 8-10 weeks) A2 Randomization into 4 Groups (n=8-10 per group) A1->A2 A3 Group 1: Vehicle Control Group 2: LPS + Vehicle Group 3: LPS + MCC950 Group 4: LPS + MTP-42T A2->A3 A4 Pre-treatment (t = -1h) Administer Vehicle, MCC950, or MTP-42T (i.p. or p.o.) A3->A4 B1 Systemic Challenge (t = 0h) Inject LPS (10 mg/kg, i.p.) (Groups 2, 3, 4) A4->B1 B2 Monitor Clinical Signs (Lethargy, piloerection, hypothermia) B1->B2 C1 Terminal Bleed (t = +4h) (Cardiac Puncture under Anesthesia) B2->C1 C2 Collect Serum & Tissues (e.g., Spleen, Liver) C1->C2 C3 Serum Analysis: IL-1β ELISA C2->C3 C4 Toxicology Assessment: ALT/AST, BUN, Creatinine C2->C4

Figure 2: Experimental workflow for in vivo comparison of NLRP3 inhibitors.

Detailed Experimental Protocols

Protocol 2.1.1: LPS-Induced Systemic Inflammation Model

Causality: This model is selected because intraperitoneal (i.p.) injection of LPS, a component of gram-negative bacteria, reliably induces a systemic inflammatory response.[12] This response involves TLR4-mediated priming (Signal 1) and subsequent NLRP3 activation, leading to a measurable surge in circulating IL-1β, which serves as our primary efficacy endpoint.[11]

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to the following four groups (n=8-10 per group):

    • Group A: Vehicle Control (e.g., Saline or 5% DMSO in saline)

    • Group B: LPS + Vehicle

    • Group C: LPS + MCC950 (e.g., 10 mg/kg)

    • Group D: LPS + MTP-42T (dose to be determined by prior dose-ranging studies)

  • Dosing: One hour before LPS challenge, administer the vehicle, MCC950, or MTP-42T via the appropriate route (e.g., intraperitoneal injection). The choice of vehicle and route should be consistent and based on the solubility and pharmacokinetic properties of the test compounds.

  • Inflammation Induction: Administer LPS from E. coli O111:B4 (10 mg/kg, i.p.) to all groups except the Vehicle Control group.[12]

  • Monitoring: Observe animals for clinical signs of inflammation, such as lethargy, piloerection, and huddled posture, over a 4-hour period.[11]

  • Termination and Sampling: At 4 hours post-LPS injection, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately perform cardiac puncture to collect whole blood.

Protocol 2.1.2: Serum Cytokine Analysis (IL-1β ELISA)

Causality: Measuring the level of mature IL-1β in the serum is the most direct and relevant method to quantify the in vivo activity of NLRP3 inflammasome inhibitors. A reduction in circulating IL-1β directly reflects the inhibition of caspase-1 activity downstream of NLRP3.[16]

  • Sample Preparation: Allow collected blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.

  • ELISA Procedure: Use a commercially available Mouse IL-1β ELISA kit.[17][18][19][20][21] Follow the manufacturer's instructions precisely.

    • Coat a 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add standards and serum samples to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Add TMB substrate and stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-1β in each sample by interpolating from the standard curve.

Comparative Data Analysis: MTP-42T vs. MCC950

The primary goal is to determine if MTP-42T can suppress LPS-induced IL-1β production as effectively, or more effectively, than the benchmark compound MCC950. The data presented below is hypothetical and for illustrative purposes only .

Efficacy: Inhibition of Serum IL-1β

The core measure of efficacy is the reduction of the primary pharmacodynamic biomarker, IL-1β.

GroupTreatmentNMean Serum IL-1β (pg/mL)Std. Deviation% Inhibition vs. LPS
AVehicle Control815.24.5N/A
BLPS + Vehicle81250.8210.40% (Baseline)
CLPS + MCC950 (10 mg/kg)8312.595.775.0%
DLPS + MTP-42T (10 mg/kg)8285.188.277.2%

Table 1: Hypothetical Efficacy Data. Illustrates the comparative inhibition of LPS-induced serum IL-1β by MCC950 and MTP-42T.

Interpretation: In this hypothetical scenario, both MCC950 and MTP-42T demonstrate robust efficacy by significantly reducing the massive surge in serum IL-1β caused by LPS challenge. MTP-42T shows a slightly higher percentage of inhibition, suggesting it is a highly promising candidate worthy of further investigation.

Acute Safety and Toxicology Profile

Causality: An effective drug must also be safe. A preliminary in vivo safety assessment is crucial to identify potential liabilities.[22][23][24] Measuring serum markers for liver (ALT, AST) and kidney (BUN, Creatinine) function provides a rapid screen for acute organ toxicity.[25][26] Any significant elevation in these markers in the drug-treated groups compared to the LPS group would be a cause for concern.

GroupTreatmentALT (U/L)AST (U/L)BUN (mg/dL)Creatinine (mg/dL)
AVehicle Control35 ± 560 ± 1222 ± 40.3 ± 0.1
BLPS + Vehicle85 ± 15150 ± 2545 ± 80.6 ± 0.2
CLPS + MCC95090 ± 18165 ± 3048 ± 100.7 ± 0.2
DLPS + MTP-42T88 ± 16155 ± 2846 ± 90.6 ± 0.1

Table 2: Hypothetical Acute Safety Data. Values are presented as Mean ± Std. Deviation. No clinically significant differences are observed between the LPS group and the drug-treated groups, suggesting a favorable acute safety profile for both inhibitors.

Interpretation: The hypothetical data shows that LPS administration induces a mild elevation in liver and kidney markers, consistent with a systemic inflammatory state. Crucially, treatment with either MCC950 or MTP-42T did not exacerbate these changes, indicating that neither compound caused detectable acute organ toxicity at the efficacious dose. While MCC950 has been noted to have potential off-target effects at high doses in some studies, this preliminary screen for MTP-42T is clear.[27][28]

Conclusion and Future Directions

This guide presents a comprehensive, albeit hypothetical, framework for the in vivo validation of a novel NLRP3 inflammasome inhibitor, MTP-42T, benchmarked against the established compound MCC950. Based on our simulated data, MTP-42T demonstrates comparable or slightly superior efficacy in a murine model of systemic inflammation, with no apparent acute toxicity.

These promising initial findings warrant a structured progression in preclinical development:

  • Dose-Response Studies: To establish a full dose-response curve and determine the ED50 (effective dose, 50%).

  • Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of MTP-42T.

  • Chronic Disease Models: To evaluate the efficacy of MTP-42T in more clinically relevant models of NLRP3-driven pathology (e.g., models of gout, atherosclerosis, or neuroinflammation).[9]

  • Extended Toxicology: To conduct subchronic and chronic toxicology studies to assess long-term safety.[23]

By following a rigorous, comparative, and ethically sound validation process, researchers can confidently identify and advance promising new therapeutic agents for the treatment of inflammatory diseases.

References

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  • IMP, S. R. B., et al. (2021). A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target. ACS Chemical Biology, 16(6), 979-988. Retrieved from [Link]

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Assessing the Kinase Selectivity Profile of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the pursuit of highly selective kinase inhibitors is paramount. The ability of a small molecule to potently inhibit its intended target while sparing other kinases is a critical determinant of its therapeutic window and ultimate clinical success. This guide provides an in-depth comparative analysis of the kinase selectivity of the novel compound, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol , a heterocyclic molecule featuring a thiazole-thiophene scaffold. This structural motif is increasingly recognized for its potential in developing targeted anticancer agents.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will detail the scientific rationale behind the experimental design for assessing kinase selectivity, provide comparative data against established kinase inhibitors, and offer detailed, field-proven protocols for key assays.

Introduction: The Thiazole-Thiophene Scaffold and the Imperative of Kinase Selectivity

The thiazole ring is a versatile heterocyclic structure found in numerous FDA-approved drugs and biologically active compounds.[3][4] When coupled with a thiophene moiety, it forms a scaffold with promising pharmacological properties, including anticancer and antimicrobial activities.[5][6][7] The mechanism of action for many such compounds involves the modulation of critical cellular signaling pathways through the inhibition of protein kinases.[8]

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic efficacy of a drug candidate. Therefore, a comprehensive assessment of a compound's selectivity across the human kinome is a critical step in its preclinical development.[9]

This guide will focus on a systematic approach to evaluating the selectivity of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, a compound of interest due to its structural similarity to other known kinase inhibitors. A related compound, α-terthienylmethanol, has been shown to inhibit angiogenesis by targeting Protein Kinase C (PKC) isozymes α and β2, providing a strong rationale for investigating the kinase inhibitory potential of our subject molecule.

Experimental Design for Kinase Selectivity Profiling

To objectively assess the selectivity of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol, a multi-pronged approach is necessary, combining broad kinome screening with focused biochemical assays and cell-based validation.

Rationale for Target Selection

Given the anticancer potential of the thiazole-thiophene scaffold, the initial kinase selectivity panel should include kinases from families frequently implicated in cancer pathogenesis. Based on literature precedents for similar compounds, a primary screening panel should encompass, but not be limited to:

  • Protein Kinase C (PKC) isozymes: Based on the activity of the structurally related α-terthienylmethanol.

  • MAP kinases (JNK, p38, ERK): As these are known targets for some thiophene-based inhibitors.[5]

  • Receptor Tyrosine Kinases (VEGFR, EGFR, c-Met): Frequently targeted by thiazole-containing anticancer agents.[10][11][12]

  • Non-receptor Tyrosine Kinases (e.g., Src family kinases): Important mediators of cancer cell signaling.

  • Serine/Threonine Kinases implicated in cancer (e.g., AKT, PIM-1): Key nodes in cell survival and proliferation pathways.[6]

Comparative Compounds

For a robust comparison, the performance of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol should be benchmarked against well-characterized kinase inhibitors. The choice of comparators should be guided by their known selectivity profiles:

  • Staurosporine: A potent but non-selective kinase inhibitor, serving as a positive control for broad-spectrum activity.

  • Sotrastaurin (AEB071): A selective inhibitor of PKC isoforms.

  • Gefitinib: An EGFR-selective inhibitor.

  • Crizotinib: A c-Met and ALK inhibitor.

  • A specific JNK inhibitor (e.g., SP600125): To assess selectivity within the MAP kinase family.

Comparative Selectivity Data

The following table summarizes hypothetical inhibitory activity (IC50 values) of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol against a panel of representative kinases, compared with established inhibitors. This data would be generated using the biochemical kinase assay protocol detailed in Section 4.

Kinase Target[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol IC50 (nM)Staurosporine IC50 (nM)Sotrastaurin IC50 (nM)Gefitinib IC50 (nM)Crizotinib IC50 (nM)
PKCα 50 520>10,000>10,000
PKCβ2 75 830>10,000>10,000
JNK1 80015>10,000>10,000>10,000
p38α >10,00020>10,000>10,000>10,000
EGFR 1,50010>10,000255,000
VEGFR2 2,0006>10,0001,000150
c-Met >10,00012>10,000>10,00010
Src 5,0007>10,0002,000800

Data Interpretation: The hypothetical data suggests that [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol exhibits promising selectivity for PKC isozymes over other kinases in the panel. Its significantly lower potency against EGFR, VEGFR2, and c-Met compared to their respective selective inhibitors, and its weak activity against JNK1 and p38α, indicates a favorable selectivity profile.

Experimental Protocols

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a common method for determining the in vitro potency of a compound against a purified kinase.

The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Compound Dilution Incubate_Inhibitor Pre-incubation: Kinase + Inhibitor Compound_Prep->Incubate_Inhibitor Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Incubate_Inhibitor Initiate_Reaction Initiate Reaction: Add ATP/Substrate Mix Incubate_Inhibitor->Initiate_Reaction Reaction_Incubation Incubate at 30°C Initiate_Reaction->Reaction_Incubation Stop_Reaction Stop Reaction & Deplete ATP Reaction_Incubation->Stop_Reaction Generate_Signal Convert ADP to ATP & Generate Luminescence Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate

Caption: Workflow for the in vitro luminescence-based kinase assay.

  • Purified recombinant kinase (e.g., PKCα)

  • Specific kinase substrate peptide

  • ATP

  • Test compound ([5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol) and comparator compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer plate reader

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each compound in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a 10-point concentration-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the kinase in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer. The final ATP concentration should be at the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement Assay

To confirm that the compound interacts with its intended target in a cellular context, a target engagement assay is crucial.

This assay measures the ability of the compound to engage with the target kinase inside living cells, often by assessing the inhibition of phosphorylation of a known downstream substrate.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed Cells in Plate Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Stimulate_Pathway Stimulate with Activator (e.g., PMA for PKC) Treat_Cells->Stimulate_Pathway Lyse_Cells Cell Lysis Stimulate_Pathway->Lyse_Cells Western_Blot Western Blot for Phospho-Substrate Lyse_Cells->Western_Blot Quantify Quantify Band Intensity Western_Blot->Quantify

Caption: Workflow for a cell-based target engagement assay using Western blot.

  • A suitable cell line expressing the target kinase (e.g., HEK293 cells for overexpressed PKCα).

  • [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

  • Pathway activator (e.g., Phorbol 12-myristate 13-acetate (PMA) for PKC).

  • Cell lysis buffer.

  • Primary antibodies against the phosphorylated substrate and total protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment and reagents.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol for 1-2 hours.

    • Stimulate the cells with an appropriate activator (e.g., 100 nM PMA for 15 minutes) to induce phosphorylation of the downstream substrate.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for assessing the kinase selectivity of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. The hypothetical data presented suggests a promising selectivity profile for PKC isozymes, warranting further investigation.

Future studies should expand the kinome profiling to a broader panel of kinases to gain a more comprehensive understanding of the compound's selectivity. Cellular assays using relevant cancer cell lines will be crucial to translate the biochemical potency into functional effects, such as inhibition of proliferation and induction of apoptosis. Ultimately, a thorough understanding of the selectivity profile of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol will be instrumental in guiding its further development as a potential therapeutic agent.

References

  • Design and Synthesis of Disubstituted Thiophene and Thiazole Based Inhibitors of JNK. Bioorganic & Medicinal Chemistry Letters.
  • Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • In vitro kinase assay. protocols.io.
  • Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. Letters in Drug Design & Discovery.
  • Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Journal of the Iranian Chemical Society.
  • (PDF) In vitro kinase assay v1.
  • In vitro kinase assay. Bio-protocol.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Assay Development for Protein Kinase Enzymes. NCBI.
  • [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. BenchChem.
  • Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. Bentham Science.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC.
  • [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol 100mg. rons.
  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications.
  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
  • (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.
  • The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase. Frontiers in Pharmacology.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • [5-(2-Thienyl)-3-isoxazolyl]methanol | AgrA-DNA Binding Inhibitor. MedChemExpress.
  • (5-Methyl-1,3,4-thiadiazol-2-yl)methanol. CymitQuimica.

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A Researcher's Guide to the Reproducible Synthesis and Evaluation of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the reproducible synthesis, purification, characterization, and biological evaluation of the novel heterocyclic compound, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. In the landscape of drug discovery, particularly in the exploration of antimicrobial and anticancer agents, the robust and verifiable generation of experimental data is paramount. This document is structured to equip researchers, medicinal chemists, and pharmacologists with the necessary protocols and comparative insights to rigorously assess this promising thiazole-thiophene scaffold.

While specific experimental data for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is not extensively available in publicly accessible literature, this guide will leverage established methodologies for analogous structures to provide a clear pathway for its investigation. By presenting detailed experimental workflows and comparative data from structurally related compounds, we aim to establish a benchmark for the scientific community to build upon, ensuring that future studies are both comparable and reproducible.

Synthetic Strategy and Reproducibility

The synthesis of thiazole-thiophene derivatives is a well-established field, offering multiple routes to the target compound. The choice of synthetic pathway can significantly impact yield, purity, and the impurity profile, all of which are critical for the reproducibility of subsequent biological assays.

A common and reliable approach to synthesizing the core structure of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol involves a condensation reaction to form the thiazole ring, followed by functional group manipulations on the thiophene moiety.

Proposed Synthetic Pathway

A logical synthetic route would involve the Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, followed by the reduction of a carbonyl group to the desired methanol functionality.

Synthetic_Pathway A 2-Bromo-1-(thiophen-2-yl)ethan-1-one C 2-Methyl-4-(thiophen-2-yl)thiazole A->C Hantzsch Thiazole Synthesis B Thioacetamide B->C E 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde C->E Formylation D Vilsmeier-Haack Reagent (POCl3, DMF) D->E G [5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]methanol E->G Reduction F Sodium Borohydride (NaBH4) F->G

Caption: Proposed synthetic workflow for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is adapted from established procedures for similar thiazole-thiophene compounds and should be optimized for the specific synthesis of the title compound.

Step 1: Synthesis of 2-Methyl-4-(thiophen-2-yl)thiazole

  • To a solution of 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 mmol) in ethanol (20 mL), add thioacetamide (1.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-4-(thiophen-2-yl)thiazole.

Step 2: Formylation of 2-Methyl-4-(thiophen-2-yl)thiazole

  • In a cooled (0 °C) flask, add phosphorus oxychloride (1.2 mmol) to dimethylformamide (DMF) (5 mL) dropwise with stirring.

  • Stir the mixture for 30 minutes to form the Vilsmeier-Haack reagent.

  • Add a solution of 2-methyl-4-(thiophen-2-yl)thiazole (1 mmol) in DMF (5 mL) to the reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a 10% sodium hydroxide solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde.

Step 3: Reduction to [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

  • To a solution of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde (1 mmol) in methanol (15 mL) at 0 °C, add sodium borohydride (1.5 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol.

Physicochemical Characterization and Purity Assessment

The unambiguous characterization and purity determination of the synthesized compound are critical for the validity of any subsequent biological data.

Standard Analytical Techniques
Technique Purpose Expected Observations for the Target Compound
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the methyl group on the thiazole ring, aromatic protons on both the thiazole and thiophene rings, the methylene protons of the methanol group, and the hydroxyl proton.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule, including the methyl, aromatic, and methylene carbons.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the exact mass of C₉H₉NOS₂ (211.01 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic rings.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity (ideally >95%).
Elemental Analysis Confirmation of elemental composition.The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the calculated values for the molecular formula C₉H₉NOS₂.
Comparative Analysis with a Structurally Related Compound

To provide a tangible reference, the following table compares the expected analytical data for the target compound with published data for a similar thiazole-thiophene derivative, 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole [1].

Parameter [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol (Expected) 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole (Published Data)[1]
Molecular Formula C₉H₉NOS₂C₂₀H₁₅N₅O₃S₂
Molecular Weight 211.31 g/mol 437.49 g/mol
¹H NMR (indicative signals) ~2.7 ppm (s, 3H, CH₃); ~4.8 ppm (d, 2H, CH₂); ~5.5 ppm (t, 1H, OH); 7.0-7.8 ppm (m, 3H, Ar-H)3.80 (s, 3H, OCH₃), 7.02–8.40 (m, 11H, Ar-H), 8.51 (s, IH, CH=N)
IR (cm⁻¹) ~3300 (O-H), ~1600 (C=N), ~1500 (C=C)1607 (C=N), 2917, 3099 (C-H)
Mass Spec (m/z) [M+H]⁺ at 212[M]⁺ at 437

Biological Evaluation: A Framework for Reproducible Screening

The thiazole-thiophene scaffold is prevalent in compounds with potential antimicrobial and anticancer activities[2][3]. Rigorous and standardized biological assays are essential to determine the efficacy of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol and to enable meaningful comparisons with other compounds.

Antimicrobial Activity Screening

A standard method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Antimicrobial_Screening_Workflow A Prepare serial dilutions of the test compound B Inoculate with a standardized bacterial/fungal suspension A->B C Incubate under appropriate conditions B->C D Determine MIC (lowest concentration with no visible growth) C->D E Subculture from clear wells to determine MBC/MFC D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol: Broth Microdilution Assay

  • Prepare a stock solution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto agar plates and incubate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Cytotoxicity Assay

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Biological Activity Data

The following table presents IC₅₀ values for several thiazole-thiophene derivatives against various cancer cell lines, providing a benchmark for evaluating the potency of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

Compound Cancer Cell Line IC₅₀ (µM) Reference
Thiazolyl Pyridine Hybrid 5 A549 (Lung)0.452[4]
Thiazolyl Pyridine Hybrid 8e A549 (Lung)0.302[4]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b HepG-2 (Liver)4.37±0.7[1]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b A-549 (Lung)8.03±0.5[1]
Doxorubicin (Reference Drug) A549 (Lung)0.460[4]

Conclusion and Future Directions

The successful and reproducible investigation of novel therapeutic candidates like [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol hinges on the meticulous application of standardized and well-documented experimental protocols. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation, drawing upon established methodologies for structurally related compounds.

For researchers venturing into the study of this specific molecule, it is imperative to:

  • Thoroughly document all experimental parameters: This includes reagent sources and purity, reaction times, temperatures, and purification methods.

  • Perform comprehensive characterization: Unambiguous structural confirmation and purity assessment are non-negotiable.

  • Utilize standardized biological assays: This ensures that the generated data is comparable to existing literature and future studies.

By adhering to these principles of scientific integrity, the research community can collectively build a robust understanding of the therapeutic potential of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol and other promising thiazole-thiophene derivatives.

References

  • Abdel-Moneim, A. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(19), 6299. Available from: [Link]

  • Lee, J. H., et al. (2012). Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. Journal of anitimicrobial chemotherapy, 27(1), 17-21. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors. RSC Advances, 10(6), 3328-3343. Available from: [Link]

  • El-Sherif, A. A., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Journal of the Egyptian National Cancer Institute, 36(1), 1-15. Available from: [Link]

  • Özdemir, A., et al. (2018). Synthesis and Antimicrobial Activity Evaluation of Novel Nitrofuranthiazoles. Marmara Pharmaceutical Journal, 22(3), 415-422. Available from: [Link]

  • El-Shehry, M. F., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(10), 6824-6836. Available from: [Link]

  • Dawood, K. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(35), 25304-25316. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4333. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. Journal of Heterocyclic Chemistry, 58(1), 236-245. Available from: [Link]

  • Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 143-154. Available from: [Link]

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Safety Operating Guide

[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of novel chemical compounds are not merely regulatory hurdles; they are cornerstones of responsible science. This guide provides a detailed operational plan for the safe disposal of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

Hazard Profile Analysis: An Inference-Based Assessment

The molecular structure of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol incorporates a thiazole ring, a thiophene ring, and a methanol functional group. Each of these components contributes to the compound's overall hazard profile. The risks associated with structurally related compounds provide a reliable basis for a cautious assessment.[3]

Hazard CategoryInferred Risk from Structural AnalogsRationale & Precautionary Actions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. [3][4]The thiazole and thiophene heterocycles are known irritants and can be toxic.[3][4] The methanol component is also toxic by all routes of exposure.[5][6] Action: Avoid creating dust or aerosols. Handle only with appropriate personal protective equipment (PPE). Do not eat, drink, or smoke in the handling area.
Flammability Potentially flammable liquid and vapor. [1][7][8]Thiophene and thiazole are flammable.[4][8] Methanol is a highly flammable liquid.[5][9] Vapors may form explosive mixtures with air.[1] Action: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.
Skin & Eye Irritation May cause serious skin and eye irritation. [1][3]Heterocyclic compounds of this nature are frequently irritants upon direct contact.[3] Action: Wear chemical-resistant gloves and safety goggles with side shields or a face shield.[1][2]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects. [1]Many complex organic molecules do not readily degrade and can be ecotoxic.[10] Action: Avoid release to the environment. All waste must be captured and disposed of as hazardous waste.[1]
Reactivity May react with strong oxidizing agents. [1]Action: Segregate from incompatible chemicals during storage and waste accumulation.[11]

Regulatory Imperative: Classification as Hazardous Waste

Given the inferred hazard profile, all waste streams containing [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol must be classified and managed as hazardous chemical waste.[3][11] This aligns with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] It is mandatory to consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations and institutional policies may apply.[10][14]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE) Mandate

Before handling the compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Double-gloving is recommended.[3]

  • Body Protection: A flame-retardant lab coat.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[11] Waste should be collected in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[15][16]

  • Solid Waste: Collect unadulterated compound, contaminated weigh boats, wipes, and disposable labware into a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[3]

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams, such as aqueous or halogenated waste, unless explicitly permitted by your EHS office.[3][13]

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled as chemical-contaminated sharps.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag.[3]

Step 3: Compliant Waste Container Labeling

Proper labeling is a critical EPA requirement.[15] As soon as waste is first added to a container, it must be labeled with a hazardous waste tag.[13][16] The label must include:

  • The words "Hazardous Waste" .[15]

  • The full chemical name: "[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol" .[3]

  • A clear indication of the hazards (e.g., "Flammable," "Toxic").[15]

  • The name of the Principal Investigator and the laboratory location.[13]

Step 4: Accumulation and Storage

Waste containers must be kept in your laboratory's SAA.

  • Keep Containers Closed: Containers must be securely sealed at all times, except when adding waste.[13][16]

  • Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[15][16] Once this limit is reached, the waste must be moved to a Central Accumulation Area (CAA) within three days.

  • Secondary Containment: Store waste containers within a secondary containment bin or tray to contain any potential leaks.[13]

Step 5: Spill Management Protocol

In the event of a spill:

  • Alert personnel in the immediate area and restrict access.

  • While wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[3]

  • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

  • Place all cleanup materials into a new, properly labeled hazardous waste container.[3]

  • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

Step 6: Final Disposal and Decontamination
  • Professional Collection: Final disposal must be managed through your institution's EHS office or a licensed hazardous waste contractor.[3][11] Never dispose of this chemical down the drain or in the regular trash.[8]

  • Probable Disposal Method: The most common and effective disposal method for this type of organic waste is high-temperature incineration at a licensed facility.[4][17]

Visualization of Disposal Workflow

The following diagram illustrates the critical decision-making and segregation process for waste generated from work with [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

G Disposal Workflow for [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal A Waste Generation (Any material containing the compound) B Solid Waste (e.g., contaminated wipes, gloves, plasticware) A->B Is it solid? C Liquid Waste (e.g., solutions, reaction mixtures) A->C Is it liquid? D Sharps Waste (e.g., contaminated needles, glassware) A->D Is it a sharp? E Labeled 'Hazardous Solid Waste' Container (HDPE, Kept Closed) B->E F Labeled 'Hazardous Liquid Waste' Container (Compatible Solvent Bottle, Kept Closed) C->F G Labeled 'Hazardous Sharps' Container (Puncture-Resistant) D->G H Store in Satellite Accumulation Area (SAA) (Secondary Containment) E->H F->H G->H I Arrange Pickup via Institutional EHS Office H->I J Transport to Licensed Hazardous Waste Facility (e.g., for Incineration) I->J

Sources

A Strategic Guide to Personal Protective Equipment for Handling [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Profile and Risk Assessment

Due to the presence of thiazole and thiophene rings, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol should be handled as a potentially hazardous substance. Thiazole and thiophene derivatives are known to be potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2][3] An SDS for the structurally related compound, 4-Methyl-5-thiazoleethanol, indicates that it causes skin irritation and is irritating to eyes.[4] Therefore, a cautious approach is warranted.

Inferred Hazard Profile:

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a well-ventilated area, preferably a chemical fume hood.
Skin Corrosion/Irritation Expected to cause skin irritation.[4]Avoid contact with skin. Wear appropriate protective gloves and a lab coat.
Serious Eye Damage/Irritation Expected to be irritating to eyes.[4]Avoid contact with eyes. Wear chemical safety goggles.
Respiratory Sensitization No specific data available, but caution is advised with heterocyclic compounds.Handle in a well-ventilated area to minimize inhalation exposure.
II. Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is paramount when handling [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol. The following recommendations are based on a conservative assessment of the potential hazards.

A. Eye and Face Protection:

  • Chemical safety goggles that meet the ANSI Z87.1 standard are mandatory at all times when handling the compound.[5]

  • A face shield should be worn in addition to safety goggles when there is a risk of splashes or sprays, such as during transfers of solutions or when handling larger quantities.[5][6]

B. Skin and Body Protection:

  • Gloves: Double-gloving with powder-free nitrile gloves is recommended.[2] Nitrile gloves offer good resistance to a range of chemicals.[5] Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contamination is suspected.[7]

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.[6] This will protect the wearer's skin and personal clothing from contamination.

  • Footwear: Closed-toe shoes that completely cover the feet are mandatory in the laboratory.[6]

C. Respiratory Protection:

  • Engineering Controls: The primary method for controlling respiratory exposure should be the use of engineering controls, such as a certified chemical fume hood.

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. Proper fit-testing and training on respirator use are essential.

Summary of Recommended PPE:

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer (Solid) Safety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Reaction Work-up Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Shoe CoversNIOSH-approved Respirator
III. Safe Handling and Operational Plan

A systematic approach to handling [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol will minimize the risk of exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill cleanup materials accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of any dust particles.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • Close the container tightly after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • If the process is exothermic, use an ice bath for cooling.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[4]

    • Decontaminate the work area.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Spill Cleanup:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[2]

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleaning materials as hazardous waste.[2]

V. Disposal Plan

All waste containing [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol must be treated as hazardous chemical waste.[2]

  • Solid Waste: Collect any solid waste, contaminated weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect any solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[2]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[2] Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

Diagram: Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep 1. Designate Area & Gather Materials PPE 2. Don Appropriate PPE Prep->PPE Weigh 3. Weigh & Transfer PPE->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Wash 5. Wash Hands Dissolve->Wash Decon 6. Decontaminate Work Area Wash->Decon Segregate 7. Segregate Waste Decon->Segregate Dispose 8. Dispose via EHS Segregate->Dispose

Caption: Workflow for the safe handling of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol.

References

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available at: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • Methanol Safety Data Sheet. Available at: [Link]

  • Inchem.org. METHANOL (PIM 335). Available at: [Link]

  • Lab Alley. SAFETY DATA SHEET. Available at: [Link]

  • PubChem. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. Available at: [Link]

  • Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. EFSA Journal, 14(6), e04493.
  • Methanol Institute. METHANOL SAFE HANDLING MANUAL. Available at: [Link]

  • PubMed. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.